Product packaging for Ethylene Glycol-d6(Cat. No.:CAS No. 15054-86-1)

Ethylene Glycol-d6

Cat. No.: B086051
CAS No.: 15054-86-1
M. Wt: 68.10 g/mol
InChI Key: LYCAIKOWRPUZTN-UFSLNRCZSA-N
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Description

Ethylene glycol-d6 is a deuterated NMR solvent useful in NMR-based research and analyses. Its infrared spectrum has been recorded.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6O2 B086051 Ethylene Glycol-d6 CAS No. 15054-86-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2-tetradeuterio-1,2-dideuteriooxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCAIKOWRPUZTN-UFSLNRCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164570
Record name (1,1,2,2-2H4)Ethane-1,2-(2H2)diol
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Molecular Weight

68.10 g/mol
Source PubChem
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CAS No.

15054-86-1
Record name 1,2-Ethane-1,1,2,2-d4-diol-d2
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Record name (1,1,2,2-2H4)Ethane-1,2-(2H2)diol
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Record name (1,1,2,2-2H4)Ethane-1,2-(2H2)diol
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Record name [1,1,2,2-2H4]ethane-1,2-[2H2]diol
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Isotopic Purity Determination of Ethylene Glycol-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of Ethylene Glycol-d6 (D, 98 atom %), a critical deuterated compound for various applications in research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation.

Synthesis of this compound

The synthesis of this compound (DOCD₂CD₂OD) is most commonly achieved through the hydrolysis of ethylene oxide-d4. This method ensures a high level of deuterium incorporation. An alternative two-step method involving the isotope exchange of glycolic acid has also been reported.[1]

Synthesis via Hydrolysis of Ethylene Oxide-d4

This is the predominant industrial method for producing ethylene glycol and can be adapted for its deuterated analog.[2][3] The process involves the direct hydration of ethylene oxide-d4.

Reaction Scheme:

C₂D₄O + D₂O → DOCD₂CD₂OD

Experimental Protocol:

  • Reaction Setup: A high-pressure reactor equipped with a stirrer, temperature and pressure controls, and an inlet for reactants is required.

  • Reactants: High-purity ethylene oxide-d4 and deuterium oxide (D₂O) are used as starting materials. To maximize the yield of monothis compound and minimize the formation of higher glycols, a significant molar excess of D₂O is typically used.[2]

  • Reaction Conditions: The reaction is generally carried out at elevated temperatures, typically in the range of 150-250°C, and pressures of 30-40 atmospheres.[4] No catalyst is required for the thermal hydrolysis.[2]

  • Procedure:

    • The reactor is charged with the desired amount of deuterium oxide.

    • The D₂O is heated to the reaction temperature.

    • Ethylene oxide-d4 is then introduced into the reactor. The rate of addition should be controlled to maintain the desired reaction temperature and pressure.

    • The reaction mixture is held at the set conditions for a sufficient time to ensure complete conversion of the ethylene oxide-d4.

  • Purification:

    • Following the reaction, the excess D₂O is removed by distillation, often using a multi-stage evaporator system.[4]

    • The resulting crude this compound is then purified by vacuum distillation to separate it from any di-, tri-, and higher ethylene glycols that may have formed.[4]

Diagram of the Synthesis Workflow:

Synthesis of this compound via Hydrolysis of Ethylene Oxide-d4 A Ethylene Oxide-d4 C High-Pressure Reactor A->C B Deuterium Oxide (D2O) B->C D Reaction (150-250°C, 30-40 atm) C->D E Crude Product Mixture D->E F Distillation (D2O Removal) E->F F->B Recycled D2O G Crude this compound F->G H Vacuum Distillation G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Isotopic Purity Determination

The accurate determination of the isotopic purity of this compound is crucial for its application. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).

Isotopic Purity vs. Chemical Purity

It is important to distinguish between chemical purity and isotopic purity.

  • Chemical Purity: Refers to the percentage of the desired chemical compound in a sample, exclusive of any chemical impurities. Commercial grades of this compound often have a chemical purity of 98% or higher.[5][6]

  • Isotopic Purity (atom % D): Refers to the percentage of deuterium atoms at the labeled positions within the molecule. For this compound, this is typically specified as 98 atom % D.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the qualitative and quantitative analysis of volatile and semi-volatile organic compounds, making it well-suited for the analysis of glycols.[8]

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation and Derivatization:

    • A known amount of the this compound sample is dissolved in a suitable solvent.

    • To improve volatility and chromatographic performance, the sample is derivatized. A common method involves silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]

    • An internal standard, such as a deuterated analog of a different glycol (e.g., propylene glycol-d8), should be added for accurate quantification.

  • GC-MS System and Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for glycol analysis (e.g., DB-5MS).

    • Injection: A split/splitless inlet is typically used.

    • Oven Temperature Program: An appropriate temperature gradient is established to ensure good separation of the analyte from any impurities.

    • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer can be used. Analysis is often performed in the electron impact (EI) ionization mode.

    • Data Acquisition: The mass spectrometer can be operated in full scan mode to identify all ions or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.[10]

  • Data Analysis:

    • The isotopic distribution of the derivatized this compound is determined from the mass spectrum.

    • The relative abundances of the molecular ion and its isotopologues (M+1, M+2, etc.) are measured.

    • The isotopic purity is calculated by comparing the observed ion intensities with the theoretical distribution for a given deuterium enrichment.

Quantitative Data from GC-MS/MS Analysis of Glycols:

AnalyteLower Limit of Quantification (LLOQ)Limit of Detection (LOD)
Ethylene Glycol1.0 µg/mL14.2 ng/mL
Glyoxal0.1 µg/mL2.7 ng/mL
Glycolic Acid500 µg/mL623.4 ng/mL

Data obtained from a validated GC-QqQ-MS/MS method for ethylene glycol and its metabolites.[10]

Diagram of the GC-MS Analysis Workflow:

Isotopic Purity Determination by GC-MS A This compound Sample B Addition of Internal Standard A->B C Derivatization (e.g., Silylation) B->C D GC Injection C->D E Chromatographic Separation D->E F Ionization (EI) E->F G Mass Analysis F->G H Data Acquisition (Full Scan / SIM) G->H I Data Analysis H->I J Isotopic Purity Calculation I->J

Caption: Workflow for isotopic purity determination using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a suitable and widely used technique for the analysis of deuterated compounds.[7] It can provide information about the positions of deuterium atoms and the overall isotopic enrichment.

Experimental Protocol for NMR Analysis:

  • Sample Preparation:

    • A small amount of the this compound sample is dissolved in a suitable NMR solvent that does not have signals overlapping with the analyte signals.

    • A quantitative NMR (qNMR) approach can be used by adding a known amount of an internal standard with a well-defined concentration and sharp NMR signals.

  • NMR Spectrometer and Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Nuclei: Both ¹H and ¹³C NMR spectra should be acquired.

    • ¹H NMR: The presence and integration of any residual proton signals in the ethylene glycol backbone can be used to estimate the degree of deuteration.

    • ¹³C NMR: Due to the coupling between carbon and deuterium (C-D), the signals for the deuterated carbons will appear as multiplets (e.g., a triplet for a CD₂ group). The absence or significant reduction of the corresponding singlet for the C-H group indicates high isotopic enrichment.

    • Relaxation Delay: For quantitative analysis, a sufficiently long relaxation delay (D1) should be used to ensure complete relaxation of all nuclei, allowing for accurate integration of the signals.

  • Data Analysis:

    • The isotopic purity is determined by comparing the integrals of the residual proton signals to the integral of a known reference signal (either from an internal standard or a non-deuterated part of the molecule, if applicable).

    • In ¹³C NMR, the relative intensities of the signals corresponding to the deuterated and non-deuterated carbons can be used to calculate the isotopic enrichment.

Conclusion

The synthesis of this compound is a well-established process, primarily relying on the hydrolysis of deuterated ethylene oxide. The determination of its isotopic purity is a critical quality control step, for which GC-MS and NMR spectroscopy are the methods of choice. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and professionals working with this important deuterated compound. The use of validated analytical methods is essential to ensure the quality and reliability of the material in its intended applications.

References

An In-depth Technical Guide to the Physical Properties of Ethylene Glycol-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of Ethylene Glycol-d6 (deuterated ethylene glycol), a crucial solvent in nuclear magnetic resonance (NMR) spectroscopy and other research applications. The information is presented to assist in experimental design, quality control, and the interpretation of analytical data.

Core Physical and Chemical Properties

This compound, with the chemical formula C₂D₆O₂, is the deuterated analogue of ethylene glycol. Its physical characteristics are similar to its non-deuterated counterpart but with distinct differences owing to the substitution of hydrogen with deuterium.

Quantitative Data Summary

The following tables summarize the key physical properties of this compound, compiled from various chemical suppliers and databases.

PropertyValueReference Temperature
Molecular Weight 68.10 g/mol N/A
Density 1.220 g/mL25 °C
Boiling Point 196-198 °C760 mmHg
Melting Point -13 °CN/A
Refractive Index (nD) 1.43120 °C
Vapor Pressure 0.08 mmHgNot Specified
Vapor Density 2.1 (vs. air)Not Specified
Flash Point 110 °C (closed cup)N/A
Quality & Purity MetricsValueNotes
Isotopic Purity ≥ 98 atom % DRoutinely monitored for quality control.
Chemical Purity ≥ 99% (CP)Assessed by methods such as gas chromatography.
Water Content Varies by gradeTypically measured by Karl Fischer titration.

Experimental Protocols for Property Determination

The accurate determination of the physical properties of this compound is essential for its application, particularly in sensitive techniques like NMR. The following sections detail the principles and methodologies for key experimental procedures, largely based on established standards such as those from ASTM International.

Density Measurement

The density of this compound is typically determined using a pycnometer or a digital density meter, following principles outlined in methods similar to ASTM D891 .

Principle: The method relies on measuring the mass of a precise volume of the liquid.

Methodology:

  • A clean, dry pycnometer of a known volume is weighed.

  • The pycnometer is filled with this compound, ensuring no air bubbles are present.

  • The filled pycnometer is brought to a constant temperature (e.g., 25 °C) in a water bath.

  • The exterior of the pycnometer is carefully dried, and it is weighed again.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Boiling Point (Distillation Range) Determination

The boiling point, more accurately the distillation range, is determined using methods analogous to ASTM D1078 .

Principle: This method measures the temperature range over which a liquid boils, from the initial boiling point to the dry point.

Methodology:

  • A specified volume of this compound is placed in a distillation flask.

  • The flask is connected to a condenser and a receiving graduate. A calibrated thermometer is positioned to measure the vapor temperature.

  • The flask is heated, and the temperature is recorded when the first drop of condensate falls from the condenser (initial boiling point).

  • Heating is continued, and the temperature is recorded when the last of the liquid evaporates from the bottom of the flask (dry point).

Melting Point Determination

The melting point of deuterated compounds can be determined with high precision using Differential Scanning Calorimetry (DSC).

Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. A phase transition, such as melting, results in an endothermic peak.

Methodology:

  • A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

  • An empty, sealed pan is used as a reference.

  • The sample and reference are placed in the DSC instrument.

  • A temperature program is initiated, typically involving cooling the sample to below its expected melting point and then heating at a constant rate (e.g., 2 °C/min).

  • The onset temperature of the melting peak is taken as the melting point.[1]

Refractive Index Measurement

The refractive index is a measure of how light bends as it passes through the liquid and is a good indicator of purity. The measurement can be performed using an Abbe refractometer, following principles similar to ASTM D1218 .[2][3]

Principle: The method is based on the measurement of the critical angle of total reflection of a monochromatic light source (typically the sodium D-line at 589.3 nm).[2]

Methodology:

  • The prisms of the Abbe refractometer are cleaned and calibrated with a standard of known refractive index.[2][4]

  • A few drops of this compound are placed on the surface of the measuring prism.

  • The prisms are closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C).

  • The light source is activated, and the telescope is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read directly from the instrument's scale.

Water Content Analysis (Karl Fischer Titration)

The water content in deuterated solvents is a critical quality parameter. Karl Fischer titration is the gold standard for this measurement.[5]

Principle: This method is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and an alcohol. The endpoint is detected potentiometrically.

Methodology (Volumetric Titration):

  • The titration vessel is filled with a suitable solvent (e.g., methanol-free solvent) and pre-titrated to a dry state with the Karl Fischer reagent.[6]

  • A known mass of this compound is injected into the vessel.[6]

  • The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

  • The volume of titrant consumed is used to calculate the water content.

Chemical and Isotopic Purity Assessment

Gas Chromatography (GC): Chemical purity is often determined by gas chromatography, as outlined in methods like ASTM E202 .[7][8]

Principle: The sample is vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the stationary phase.

Methodology:

  • A small volume of this compound is injected into the gas chromatograph.[7]

  • The components are separated on the column and detected as they elute.

  • The area of the peaks in the resulting chromatogram is proportional to the concentration of each component.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary method for determining the isotopic purity of deuterated solvents.[9][10][11][12]

Principle: The residual proton signal in the ¹H NMR spectrum of the deuterated solvent is compared to a known internal standard or to the ¹³C satellites of the solvent peak to quantify the degree of deuteration.[9]

Methodology:

  • A sample of the this compound is placed in an NMR tube.

  • An internal standard of known concentration may be added.

  • A quantitative ¹H NMR spectrum is acquired.

  • The integral of the residual solvent proton peak is compared to the integral of the standard to determine the concentration of non-deuterated species, and thus the isotopic purity.

Visualizations

Quality Control Workflow for this compound

The following diagram illustrates a typical quality control workflow for ensuring the purity and identity of this compound for research and pharmaceutical applications.

Quality_Control_Workflow cluster_0 Receiving & Initial Checks cluster_1 Physical Property Verification cluster_2 Purity Analysis cluster_3 Final Approval start Raw Material This compound Batch visual_inspection Visual Inspection (Color, Particulates) start->visual_inspection density Density Measurement (Pycnometer/Digital Meter) visual_inspection->density refractive_index Refractive Index (Abbe Refractometer) density->refractive_index boiling_point Boiling Point/ Distillation Range refractive_index->boiling_point melting_point Melting Point (DSC) boiling_point->melting_point water_content Water Content (Karl Fischer Titration) melting_point->water_content chemical_purity Chemical Purity (Gas Chromatography) water_content->chemical_purity isotopic_purity Isotopic Purity (NMR Spectroscopy) chemical_purity->isotopic_purity spec_check Compare to Specifications isotopic_purity->spec_check release Release for Use/ Packaging spec_check->release Pass reject Quarantine & Reject spec_check->reject Fail

Caption: Quality control workflow for this compound.

This comprehensive guide provides essential technical information on the physical properties of this compound and the methodologies for their determination. For specific applications, it is always recommended to consult the certificate of analysis provided by the supplier.

References

Ethylene Glycol-d6 (CAS: 15054-86-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Ethylene Glycol-d6 (CAS: 15054-86-1), a deuterated analog of ethylene glycol. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. The guide covers the physicochemical properties, key applications with detailed experimental protocols, and safety information for this compound.

Physicochemical Properties

This compound, also known as 1,1,2,2-tetradeuterio-1,2-dideuteriooxyethane, is a stable, non-radioactive isotopic form of ethylene glycol.[1] The substitution of hydrogen atoms with deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart. This key difference makes it an ideal internal standard for mass spectrometry-based quantitative analysis and a valuable solvent for Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 15054-86-1[1]
Molecular Formula C₂D₆O₂ (DOCD₂CD₂OD)[1]
Molecular Weight 68.10 g/mol [1]
Appearance Clear, colorless liquid
Density 1.220 g/mL at 25 °C
Melting Point -13 °C
Boiling Point 196-198 °C
Flash Point 110 °C (closed cup)
Refractive Index (n20/D) 1.431
Isotopic Purity ≥98 atom % D
Vapor Pressure 0.08 mmHg
Vapor Density 2.1 (vs air)

Applications and Experimental Protocols

This compound is primarily utilized in two key analytical techniques: as an internal standard in mass spectrometry and as a solvent in NMR spectroscopy.

Internal Standard for Quantitative Analysis by Mass Spectrometry

The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis in mass spectrometry (MS), particularly in complex matrices such as biological fluids.[3] this compound serves as an excellent internal standard for the quantification of ethylene glycol due to its chemical identity and similar physicochemical properties to the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.[4][5]

This protocol provides a general methodology for the quantification of ethylene glycol in human serum using this compound as an internal standard.

Materials:

  • Human serum samples

  • This compound (CAS: 15054-86-1)

  • Ethylene glycol (for calibration standards)

  • Acetonitrile, GC grade

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Microcentrifuge tubes

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a stock solution of ethylene glycol in acetonitrile at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a series of working calibration standards of ethylene glycol at concentrations ranging from 0.1 to 100 µg/mL. Each calibration standard should contain a fixed concentration of this compound (e.g., 10 µg/mL).

  • Sample Preparation:

    • To 100 µL of serum sample, control, or calibration standard in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (this compound).

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Add 50 µL of the derivatizing agent (e.g., BSTFA + 1% TMCS).

    • Cap the tube and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample onto the GC-MS system.

    • GC Conditions (example):

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

      • Injector Temperature: 250°C

      • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Ions to monitor for Ethylene Glycol derivative (e.g., di-TMS): m/z 147, 204

      • Ions to monitor for this compound derivative (e.g., di-TMS): m/z 151, 210

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

    • Determine the concentration of ethylene glycol in the samples by interpolating their peak area ratios on the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Serum Sample Spike Add this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatize Derivatization Supernatant->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Acquisition (SIM) GCMS->Data CalCurve Calibration Curve (Analyte/IS Ratio vs. Conc.) Data->CalCurve Quantify Quantify Analyte in Samples CalCurve->Quantify G Analyte Analyte NMR_Tube NMR Tube Analyte->NMR_Tube Solvent This compound Solvent->NMR_Tube Vortex Vortex to Dissolve NMR_Tube->Vortex NMR_Spec NMR Spectrometer Vortex->NMR_Spec Spectrum Acquire Spectrum NMR_Spec->Spectrum

References

An In-depth Technical Guide to the Molecular Weight of Ethylene Glycol-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular weight of Ethylene Glycol-d6, a deuterated form of ethylene glycol. The inclusion of deuterium in place of hydrogen imparts a greater molecular weight, a feature that is leveraged in various scientific applications, including as an NMR solvent and in isotopic tracer studies. This document details the calculation of its molecular weight, outlines a common experimental method for its determination, and discusses its relevance in research and drug development.

Quantitative Data Summary

The molecular and atomic weights pertinent to this compound are summarized in the table below for straightforward reference and comparison.

ComponentChemical Formula / SymbolStandard Molecular/Atomic Weight ( g/mol )Isotopic Mass (Da)
This compoundC₂D₆O₂68.10 - 68.11-
Carbon-12¹²C12.00012.000000
Oxygen-16¹⁶O15.99915.994914619
DeuteriumD or ²H2.0142.014101777844

Detailed Molecular Weight Calculation

The molecular weight of this compound (C₂D₆O₂) is the sum of the atomic weights of its constituent atoms. The chemical formula indicates the presence of two carbon atoms, six deuterium atoms, and two oxygen atoms. For high-precision applications, the masses of the specific isotopes are used.

The calculation is as follows:

  • 2 x Atomic Mass of Carbon-12: 2 x 12.000 amu = 24.000 amu

  • 6 x Atomic Mass of Deuterium (²H): 6 x 2.0141017926 Da ≈ 12.0846 amu[1]

  • 2 x Atomic Mass of Oxygen-16: 2 x 15.994914 Da ≈ 31.9898 amu[2][3][4]

Total Molecular Weight = 24.000 amu + 12.0846 amu + 31.9898 amu = 68.0744 amu

This calculated value is in close agreement with the commonly cited molecular weight of approximately 68.10 g/mol .[1][5][6][7][8] The minor difference can be attributed to the use of average atomic weights versus the precise masses of the isotopes. By definition, the atomic mass of carbon-12 is exactly 12 daltons.[5]

The structural and isotopic composition of this compound is visualized in the following diagram.

This compound (C₂D₆O₂) Molecular Structure cluster_0 This compound C1 C C2 C C1->C2 O1 O C1->O1 D1 D C1->D1 D2 D C1->D2 O2 O C2->O2 D3 D C2->D3 D4 D C2->D4 D5 D O1->D5 D6 D O2->D6

This compound Molecular Connectivity

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a primary method for determining the molecular weight of compounds like this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer where it is ionized. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M+).

  • Acceleration: The newly formed ions are then accelerated by an electric field, imparting the same kinetic energy to all ions with the same charge.

  • Mass Analysis: The accelerated ions travel through a magnetic field, which deflects their path. The degree of deflection is inversely proportional to the mass-to-charge ratio of the ion. Lighter ions are deflected more than heavier ions.

  • Detection: A detector records the number of ions at each mass-to-charge ratio. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio. The peak corresponding to the molecular ion provides the molecular weight of the compound.

The workflow for this experimental protocol is illustrated below.

Sample Sample Preparation (this compound in solvent) Ionization Ionization (e.g., Electron Ionization) Sample->Ionization Acceleration Acceleration (Electric Field) Ionization->Acceleration Analysis Mass Analysis (Magnetic Field) Acceleration->Analysis Detection Detection Analysis->Detection Spectrum Mass Spectrum (Molecular Weight Determination) Detection->Spectrum

Workflow for Mass Spectrometry Analysis

Applications in Research and Drug Development

The primary utility of this compound in the scientific community stems from its isotopic purity.

  • NMR Spectroscopy: It is used as a deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. The absence of protons in the solvent prevents interference with the signals from the analyte, allowing for clearer and more accurate spectra of the compound being studied.

  • Isotopic Labeling: In metabolic studies and pharmacokinetic analyses, deuterium-labeled compounds serve as tracers. The heavier isotope can be tracked through biological systems using techniques like mass spectrometry, providing insights into metabolic pathways and drug disposition.

  • Kinetic Isotope Effect Studies: The difference in mass between deuterium and protium (the most common isotope of hydrogen) can lead to different reaction rates. Studying these kinetic isotope effects can help elucidate reaction mechanisms at a molecular level.

The logical relationship between the properties of this compound and its applications is depicted in the following diagram.

EthyleneGlycol_d6 This compound IsotopicPurity High Isotopic Purity EthyleneGlycol_d6->IsotopicPurity IncreasedMass Increased Molecular Weight EthyleneGlycol_d6->IncreasedMass NMR NMR Solvent IsotopicPurity->NMR Tracer Isotopic Tracer IncreasedMass->Tracer KIE Kinetic Isotope Effect Studies IncreasedMass->KIE

Applications of this compound

References

An In-depth Technical Guide to the Physical Properties of Ethylene Glycol-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of Ethylene Glycol-d6, a deuterated isotopologue of ethylene glycol. This document details the physical properties, outlines the experimental protocols for their determination, and presents relevant workflows for its application in research settings.

Physical Properties of this compound

This compound (CAS No: 15054-86-1), also known as ethane-1,2-diol-d6, is a stable, isotopically labeled compound widely used in nuclear magnetic resonance (NMR) spectroscopy as a solvent and as a starting material in the synthesis of other deuterated compounds.[1][2][3][4] Its physical properties are crucial for its proper handling, application, and for the interpretation of experimental results.

The key physical properties of this compound are summarized in the table below. These values are widely cited in chemical literature and supplier specifications.[1][2][5][6][7][8][9]

PropertyValue
Boiling Point 196-198 °C[1][2][5][6][7][8][9]
Melting Point -13 °C[1][2][5][6][7][8][9]
Molecular Formula C₂D₆O₂
Molecular Weight 68.10 g/mol [5][10]
Density 1.220 g/mL at 25 °C[1][5]
Refractive Index n20/D 1.431[1][2][5][6][7][8]

Experimental Protocols for Determination of Physical Properties

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this occurs over a narrow temperature range. The Thiele tube method is a common and effective technique for this determination.[6][8][11][12][13]

Protocol: Melting Point Determination using a Thiele Tube

  • Sample Preparation: A small amount of this compound is solidified by cooling it below its melting point. The solidified sample is then finely crushed into a powder. The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid at the sealed end to a height of 2-3 mm.[11][13]

  • Apparatus Setup: The capillary tube is attached to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb. The thermometer and capillary tube assembly are then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil) such that the sample and thermometer bulb are immersed in the oil.[11][12]

  • Heating and Observation: The side arm of the Thiele tube is gently heated with a Bunsen burner or a microburner.[11] The design of the Thiele tube promotes convection currents in the oil, ensuring uniform temperature distribution. The sample is observed closely through a magnifying lens as the temperature rises.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal of the solid melts is recorded as the end of the melting range. For a pure substance, this range should be narrow (0.5-2 °C).[8][12][13] The heating rate should be slow (1-2 °C per minute) near the expected melting point to ensure accuracy.[13]

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The Siwoloboff method is a micro-scale technique suitable for determining the boiling point of small quantities of liquid.[1][5][7]

Protocol: Boiling Point Determination using the Siwoloboff Method

  • Sample Preparation: A small volume (approximately 0.5 mL) of liquid this compound is placed into a small test tube (fusion tube).[1]

  • Apparatus Setup: A capillary tube, sealed at one end, is placed into the fusion tube with its open end downwards. The fusion tube is then attached to a thermometer with the sample level with the thermometer bulb. This assembly is immersed in a heating bath, such as a Thiele tube filled with a suitable oil.[5][6]

  • Heating and Observation: The heating bath is heated gently. As the temperature of the sample increases, dissolved air will be expelled from the capillary tube. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[1]

  • Data Recording: The heating is discontinued once a steady stream of bubbles is observed. As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn up into the capillary tube is recorded as the boiling point.[5] This is the temperature at which the vapor pressure of the sample equals the external atmospheric pressure.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate common workflows and logical relationships involving this compound.

experimental_workflow Experimental Workflow: NMR Sample Preparation cluster_prep Sample Preparation cluster_analysis Analysis A Weigh Solid Sample (if applicable) B Dissolve in This compound A->B C Transfer to NMR Tube B->C D Filter Solution (optional) C->D E Cap and Invert to Mix C->E D->E F Insert into NMR Spectrometer E->F G Acquire Spectrum F->G logical_relationship Logical Relationship: Synthesis of Oxiran-d4 start Starting Material: This compound (DOCD2CD2OD) process Dehydration Reaction start->process product Product: Oxiran-d4 process->product byproduct Byproduct: D2O process->byproduct

References

Isotopic Enrichment of Ethylene Glycol-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the isotopic enrichment of Ethylene Glycol-d6 (1,1,2,2-tetradeuterio-1,2-ethanediol-d2). This compound is a valuable deuterated solvent and a key starting material in the synthesis of deuterated compounds for pharmaceutical research, particularly in metabolic and pharmacokinetic studies where isotopic labeling can alter and probe drug metabolism pathways. This document outlines potential synthesis and enrichment strategies, detailed, albeit inferred, experimental protocols, and methods for purification and analysis.

Overview of Enrichment Strategies

The isotopic enrichment of ethylene glycol to yield this compound, with deuterium at all six positions (four on the carbon backbone and two on the hydroxyl groups), can be achieved through several synthetic pathways. The most common approaches involve the use of deuterated precursors followed by chemical transformation, or through direct hydrogen-deuterium (H-D) exchange reactions on a suitable substrate. Commercially available this compound typically boasts an isotopic purity of 98 atom % D or higher.[1][2][3][4][5][6][7][8]

This guide will focus on three primary plausible methods for which procedural information can be constructed from existing literature:

  • Reduction of Deuterated Oxalic Acid: This approach utilizes a fully deuterated C2 precursor, oxalic acid-d2, which is then reduced to this compound.

  • Hydration of Deuterated Ethylene Oxide: The ring-opening of ethylene oxide-d4 with heavy water provides a direct route to this compound.

Comparative Data of Enrichment Methods

The following table summarizes the key quantitative parameters for the discussed enrichment strategies. It is important to note that the data for the "Two-Step Synthesis via Isotope Exchange of Glycolic Acid" and "Reduction of Deuterated Oxalic Acid" are largely inferred based on typical yields and purities of similar well-established deuteration and reduction reactions, given the absence of specific literature data for this compound synthesis via these exact routes. The data for the "Hydration of Deuterated Ethylene Oxide" is based on the high efficiency of the ring-opening reaction.

MethodStarting MaterialsKey ReagentsTypical Yield (%)Isotopic Purity (atom % D)Key AdvantagesKey Disadvantages
Two-Step Synthesis via Isotope Exchange of Glycolic Acid Glycolic Acid, D₂OBase or Acid Catalyst, Reducing Agent (e.g., LiAlD₄)70-85 (inferred)> 98 (inferred)Potentially cost-effective starting material.Multi-step process; requires handling of strong reducing agents.
Reduction of Deuterated Oxalic Acid Oxalic Acid-d₂, D₂OReducing Agent (e.g., LiAlD₄, B₂D₆)80-95 (inferred)> 99 (dependent on precursor)High potential for achieving very high isotopic purity.Deuterated oxalic acid can be expensive.
Hydration of Deuterated Ethylene Oxide Ethylene Oxide-d₄, D₂OAcid or Base Catalyst> 95> 99 (dependent on precursors)High yield and atom economy.Ethylene oxide-d₄ is a gas and requires specialized handling.

Experimental Protocols

Method 1: Two-Step Synthesis via Isotope Exchange of Glycolic Acid (Inferred Protocol)

This protocol is a plausible reconstruction based on the title of the 1992 paper by Bayerl et al. and general principles of H-D exchange and carboxylic acid reduction.[9][13][14][15]

Step 1: Deuteration of Glycolic Acid

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve glycolic acid in an excess of heavy water (D₂O).

  • Catalysis: Add a catalytic amount of a suitable base (e.g., NaOD) or acid (e.g., D₂SO₄) to facilitate the H-D exchange of the hydroxyl and α-hydrogens.

  • Reaction: Heat the mixture to reflux for an extended period (24-48 hours) to ensure complete exchange. The progress of the exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals of glycolic acid.

  • Isolation: After the reaction is complete, neutralize the catalyst. Remove the D₂O under reduced pressure to obtain deuterated glycolic acid (Glycolic acid-d₄). The D₂O can be recovered and purified for reuse.

Step 2: Reduction of Deuterated Glycolic Acid

  • Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), suspend lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether or tetrahydrofuran (THF) in a three-necked flask equipped with a dropping funnel, condenser, and stirrer.

  • Addition: Dissolve the Glycolic acid-d₄ from Step 1 in anhydrous THF and add it dropwise to the LiAlD₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlD₄ by the slow, sequential addition of D₂O, followed by a 15% NaOD solution in D₂O, and finally more D₂O.

  • Extraction: Filter the resulting aluminum salts and wash them thoroughly with THF. Combine the filtrate and washes, dry over anhydrous magnesium sulfate, and remove the solvent by distillation to yield crude this compound.

Method 2: Reduction of Deuterated Oxalic Acid

This method leverages the direct reduction of a fully deuterated C2 precursor.

  • Preparation: In a dry, inert atmosphere, prepare a suspension of a strong deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Addition of Deuterated Oxalic Acid: Slowly add a solution of anhydrous oxalic acid-d₂ in dry THF to the reducing agent suspension at a controlled temperature (typically 0 °C to start).

  • Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to drive the reduction to completion.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of D₂O to decompose any excess reducing agent. This is followed by the addition of a base (e.g., NaOD in D₂O) to precipitate the aluminum salts.

  • Isolation: The solid precipitate is removed by filtration, and the organic filtrate containing the this compound is collected. The solvent is removed under reduced pressure to yield the crude product.

Method 3: Hydration of Deuterated Ethylene Oxide

This method involves the acid or base-catalyzed ring-opening of ethylene oxide-d₄ with heavy water.[16]

  • Setup: In a pressure-resistant reaction vessel, place a measured amount of heavy water (D₂O).

  • Catalyst: Add a catalytic amount of a strong acid (e.g., D₂SO₄) or a strong base (e.g., NaOD).

  • Addition of Ethylene Oxide-d₄: Cool the vessel and carefully introduce a known quantity of ethylene oxide-d₄ gas.

  • Reaction: Seal the vessel and heat it to a temperature that facilitates the ring-opening reaction (typically 50-70 °C). The reaction is usually complete within a few hours.

  • Neutralization and Isolation: After cooling, neutralize the catalyst. The excess D₂O can be removed by distillation. The resulting this compound can then be purified by fractional distillation under reduced pressure.

Purification and Analysis

Purification:

Crude this compound obtained from any of the above methods can be purified by fractional distillation under reduced pressure to remove any non-volatile impurities and residual solvents.

Analysis:

  • Isotopic Purity Determination: The isotopic enrichment of the final product is typically determined by:

    • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the relative abundance of the different isotopologues of ethylene glycol, allowing for a precise calculation of the deuterium incorporation.[17][18][19][20]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: The absence or significant reduction of proton signals in the ¹H NMR spectrum provides a qualitative measure of deuteration.

      • ²H (Deuterium) NMR: This is a powerful technique for directly observing the deuterium nuclei and can be used for quantitative determination of deuterium enrichment at each position in the molecule.[1][11]

  • Chemical Purity: The chemical purity of the this compound can be assessed by standard analytical techniques such as Gas Chromatography (GC) or ¹³C NMR.

Visualized Workflows

The following diagrams illustrate the generalized experimental workflows for the described enrichment methods.

Ethylene_Glycol_d6_Synthesis_Method_1 cluster_step1 Step 1: H-D Exchange cluster_step2 Step 2: Reduction A1 Glycolic Acid A_react Reflux A1->A_react A2 D₂O (excess) A2->A_react A3 Base/Acid Catalyst A3->A_react A_out Glycolic Acid-d₄ A_react->A_out B1 Glycolic Acid-d₄ A_out->B1 Purified Intermediate B_react Reduction in Ether B1->B_react B2 LiAlD₄ B2->B_react B_out This compound B_react->B_out

Caption: Workflow for the Two-Step Synthesis of this compound.

Ethylene_Glycol_d6_Synthesis_Method_2 cluster_reduction Reduction of Deuterated Oxalic Acid C1 Oxalic Acid-d₂ C_react Reduction in Anhydrous Solvent C1->C_react C2 Reducing Agent (e.g., LiAlD₄) C2->C_react C_workup Quenching & Work-up with D₂O C_react->C_workup C_out This compound C_workup->C_out

Caption: Workflow for the Reduction of Deuterated Oxalic Acid.

Ethylene_Glycol_d6_Synthesis_Method_3 cluster_hydration Hydration of Deuterated Ethylene Oxide D1 Ethylene Oxide-d₄ (gas) D_react Pressurized Reaction D1->D_react D2 D₂O D2->D_react D3 Acid/Base Catalyst D3->D_react D_out This compound D_react->D_out

Caption: Workflow for the Hydration of Deuterated Ethylene Oxide.

Conclusion

The isotopic enrichment of ethylene glycol to produce this compound is a critical process for the synthesis of deuterated compounds used in advanced research, particularly in the pharmaceutical industry. While several synthetic routes are plausible, the choice of method will depend on the availability and cost of the deuterated starting materials, as well as the desired final isotopic purity. The methods outlined in this guide, although based in part on inferred protocols, provide a solid foundation for researchers and scientists to develop robust and efficient procedures for the synthesis of this important deuterated molecule. Careful purification and rigorous analysis by mass spectrometry and NMR spectroscopy are essential to ensure the high quality of the final product.

References

A Comprehensive Technical Guide to High-Purity Ethylene Glycol-d6 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethylene Glycol-d6 (deuterated ethylene glycol) is a stable, non-radioactive isotopic analog of ethylene glycol where the six hydrogen atoms are replaced with deuterium. This seemingly subtle alteration imparts a significant kinetic isotope effect, making it a valuable tool in various scientific disciplines, particularly in drug discovery and development. Its primary applications lie in its use as a tracer in metabolic studies, as an internal standard in analytical chemistry, and as a building block in the synthesis of deuterated molecules to investigate and modify pharmacokinetic profiles. This guide provides an in-depth overview of the commercial sources, quality specifications, analytical methodologies, and key applications of high-purity this compound.

Commercial Sources and Specifications of High-Purity this compound

A number of reputable chemical suppliers offer high-purity this compound. The quality and specifications can vary between suppliers, so it is crucial for researchers to select a product that meets the stringent requirements of their applications. Below is a summary of offerings from prominent vendors.

SupplierProduct Number(s)Isotopic Purity (atom % D)Chemical Purity (%)Key Applications Noted
Sigma-Aldrich (Merck) 530549, others≥ 98[1]≥ 99 (CP)[1]NMR solvent, starting material for synthesis[1]
Cambridge Isotope Laboratories, Inc. DLM-132≥ 98[2]≥ 98[2]NMR Solvents[2]
C/D/N Isotopes Inc. D-115598[3]-General deuterated compounds
Thermo Scientific (Alfa Aesar) 4228898 (Isotopic)[4]-Synthetic materials, chemical research[4]
Krackeler Scientific, Inc. (distributor for Aldrich) 53054998 atom % D[5]99% (CP)[5]NMR solvent, starting material for synthesis[5]
Eurisotop (a subsidiary of Cambridge Isotope Laboratories, Inc.) DLM-132-598%[6]98%[6]General deuterated compounds

Note: "CP" denotes chemically pure. Isotopic and chemical purity levels are typical and may vary by lot. Researchers should always consult the Certificate of Analysis (CoA) for specific batch data.

Experimental Protocols for Quality Assurance

Ensuring the purity and isotopic enrichment of this compound is paramount for the integrity of experimental results. The following are detailed methodologies for key quality control experiments.

Determination of Isotopic Purity by Quantitative NMR (qNMR) Spectroscopy

Objective: To accurately determine the deuterium enrichment of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a suitable, non-deuterated solvent (e.g., DMSO) containing a certified internal standard of known concentration. The internal standard should have a resonance that is well-resolved from the analyte signals.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 7 times the longest spin-lattice relaxation time (T1) of the signals of interest to allow for full magnetization recovery.[7]

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[8]

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the residual proton signals of this compound and the signal of the internal standard.

    • The isotopic purity (atom % D) is calculated based on the relative integrals of the residual proton signals in the deuterated solvent compared to the known concentration of the internal standard.

Determination of Chemical Purity and Impurities by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To quantify the chemical purity of this compound and identify and quantify any organic impurities.

Methodology:

  • Instrumentation and Columns:

    • A gas chromatograph equipped with a flame ionization detector (FID).

    • A capillary column suitable for the analysis of glycols, such as a wax column (e.g., DB-WAX) or a column with a stationary phase like G13 (D-Sorbitol).[9][10]

  • Sample and Standard Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or water).

    • Prepare a series of calibration standards of non-deuterated ethylene glycol and any expected impurities (e.g., diethylene glycol, triethylene glycol) in the same solvent.

  • GC-FID Conditions (based on ASTM D4291-04 modifications): [9]

    • Injector: Split/splitless or on-column, with a split ratio of, for example, 20:1.

    • Injector Temperature: Typically 250 °C.

    • Oven Program: An initial temperature of around 100 °C held for 1 minute, then ramped at 10 °C/min to 250 °C and held for 4 minutes.[9]

    • Detector Temperature: Typically 275 °C.

    • Carrier Gas: Helium or hydrogen with a constant flow rate.

  • Data Analysis:

    • Identify the peaks in the chromatogram based on the retention times of the standards.

    • Quantify the impurities by comparing their peak areas to the calibration curves.

    • The chemical purity is calculated by subtracting the percentage of all identified impurities from 100%.

Determination of Water Content by Karl Fischer Titration

Objective: To accurately measure the water content in this compound, as water can be a significant impurity.

Methodology:

  • Instrumentation:

    • A volumetric or coulometric Karl Fischer titrator. Volumetric is suitable for water content above 0.1%, while coulometric is used for lower levels.[11]

  • Reagents:

    • Karl Fischer reagent (one-component or two-component).

    • Anhydrous methanol or a suitable solvent for dissolving the sample.

  • Procedure (Volumetric Titration):

    • Add a known volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.

    • Accurately weigh and inject a known amount of the this compound sample into the titration vessel.

    • Titrate the sample with the Karl Fischer reagent to the endpoint. The instrument will automatically determine the volume of titrant used.

  • Calculation:

    • The water content is calculated based on the volume of titrant consumed and the known titer of the Karl Fischer reagent. The result is typically expressed as a percentage or in parts per million (ppm).

Applications in Drug Development and Research

The kinetic isotope effect (KIE) is the cornerstone of the utility of deuterated compounds in drug development. The C-D bond is stronger than the C-H bond, leading to a slower rate of bond cleavage in metabolic reactions catalyzed by enzymes such as the cytochrome P450 (CYP) family.[12] This can have profound effects on a drug's pharmacokinetic profile.

The Role of this compound in ADME/DMPK Studies

This compound and other deuterated compounds are instrumental in Absorption, Distribution, Metabolism, and Excretion (ADME) or Drug Metabolism and Pharmacokinetics (DMPK) studies.[13][14] They can be used as tracers to elucidate metabolic pathways without the need for radioactive labeling. By comparing the metabolic fate of a deuterated compound to its non-deuterated counterpart, researchers can identify sites of metabolism and the impact of deuteration on metabolic stability.[15]

Visualizing Workflows and Pathways

Logical Workflow for Utilizing Deuterated Compounds in Drug Discovery

The following diagram illustrates a typical workflow for the integration of deuterated compounds, such as those synthesized from this compound, into the drug discovery process.

G cluster_0 Lead Identification & Optimization cluster_1 Preclinical Development A Identify Lead Compound B Characterize ADME Properties (e.g., using non-deuterated ethylene glycol as a tracer) A->B C Identify Metabolic 'Soft Spots' B->C D Synthesize Deuterated Analogs (e.g., using this compound as a building block) C->D E In Vitro Metabolic Stability Assays (Microsomes, Hepatocytes) D->E F Compare Deuterated vs. Non-deuterated E->F G Select Candidate with Improved Profile F->G H In Vivo Pharmacokinetic Studies (Rodent Models) G->H I Toxicology Assessment H->I J Advance to IND-Enabling Studies I->J

Caption: Workflow for the use of deuterated compounds in drug discovery.

Metabolic Pathway of Ethylene Glycol

Understanding the metabolic pathway of ethylene glycol is crucial for interpreting studies where it or its deuterated analog is used. The primary pathway involves oxidation by alcohol dehydrogenase.

G cluster_pathway Ethylene Glycol Metabolic Pathway cluster_enzymes Key Enzymes EG Ethylene Glycol (or this compound) GA Glycolaldehyde EG->GA Alcohol Dehydrogenase (Rate-limiting step affected by deuteration) ADH ADH GLA Glycolic Acid GA->GLA Aldehyde Dehydrogenase ALDH ALDH GOA Glyoxylic Acid GLA->GOA Glycolate Oxidase GO GO OXA Oxalic Acid (Renal Toxicity) GOA->OXA

Caption: Metabolic pathway of ethylene glycol.

Conclusion

High-purity this compound is an indispensable tool for researchers in the pharmaceutical industry and academia. Its utility in elucidating metabolic pathways, improving the pharmacokinetic properties of drug candidates, and serving as a reliable internal standard underscores its importance. A thorough understanding of its commercial sources, quality specifications, and the analytical methods for its characterization is essential for its effective and reliable use in research and development. By leveraging the kinetic isotope effect, scientists can gain deeper insights into drug metabolism and design safer and more effective therapeutics.

References

Ethylene Glycol-d6 safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Safety of Ethylene Glycol-d6

This guide provides comprehensive safety information for this compound (CAS: 15054-86-1), a deuterated form of ethylene glycol.[1][2] While this document focuses on the deuterated compound, safety and toxicity data are often derived from studies on its non-deuterated counterpart, Ethylene Glycol (CAS: 107-21-1), due to their chemical similarity. This information is crucial for researchers, scientists, and professionals in drug development who may use this compound as an NMR solvent or a starting material in synthesis.[2]

Chemical and Physical Properties

This compound is a clear, colorless, and viscous liquid.[3] Its physical and chemical properties are summarized in the table below. Understanding these properties is the first step in ensuring safe handling and storage.

PropertyValue
Molecular Formula C₂D₆O₂ or DOCD₂CD₂OD
Molecular Weight 68.10 g/mol [1][2][4]
Physical State Liquid[2][3]
Appearance Clear, colorless, syrupy liquid[3][5]
Odor Odorless[3]
Density 1.220 g/mL at 25 °C[6]
Melting Point -13 °C[2]
Boiling Point 196-198 °C[2]
Flash Point 110 °C (230 °F) - closed cup[6][7]
Vapor Pressure 0.08 mmHg at 25 °C[6]
Vapor Density 2.1 (vs air)[6]
Solubility Miscible with water[8]
Autoignition Temperature 398 °C[9]

Toxicological Information

Ethylene glycol is harmful if swallowed and may cause damage to organs, particularly the kidneys, through prolonged or repeated exposure.[6][7][10] The primary route of serious exposure is ingestion.[11][12]

Acute Toxicity Data (for Ethylene Glycol)

RouteTypeValueSpecies
Oral LD504700 mg/kgRat[13]
Oral LD505500 mg/kgMouse[13]
Oral LD506610 mg/kgGuinea pig[13]
Dermal LD50>3500 mg/kgMouse[14]
Inhalation (Vapor) LC50>200 mg/m³ (4 hours)Rat[13]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population. LC50: Lethal Concentration, 50%. The concentration of a substance in the air that is lethal to 50% of the test population.

Experimental Protocols for Toxicity Assessment

While the specific protocols for the data cited are not detailed in the SDS, the methodologies for determining values like LD50 generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Oral LD50 Determination (e.g., OECD Guideline 423):

  • Animal Selection: A specific strain of laboratory animal (e.g., Wistar rats) is chosen. The animals are typically young, healthy adults of a specified weight range.

  • Dosing: The test substance is administered by gavage in graduated doses to several groups of animals. A control group receives the vehicle (e.g., water) only.

  • Observation: The animals are observed for a set period, typically 14 days. Observations include changes in skin, fur, eyes, and behavior, as well as measurements of body weight.

  • Necropsy: All animals that die during the observation period and all surviving animals at the end of the period are subjected to a gross necropsy.

  • Data Analysis: The number of mortalities at each dose level is recorded. Statistical methods are then used to calculate the LD50 value, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Hazard Identification and Safety Classifications

This compound is classified as a hazardous substance. The hazard classifications and statements provide a summary of the potential dangers.

Classification SystemCodeDescription
GHS Hazard Statements H302Harmful if swallowed[6][7]
H373May cause damage to organs (Kidney) through prolonged or repeated exposure if swallowed[6][7][14]
GHS Precautionary Statements P260Do not breathe dust/fume/gas/mist/vapours/spray[6][7]
P264Wash hands thoroughly after handling[6][7][9]
P270Do not eat, drink or smoke when using this product[6][7][9]
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell[6][7]
P314Get medical advice/attention if you feel unwell[6][7]
P501Dispose of contents/container in accordance with local regulations[6][7]
Signal Word Warning[6][7]
Storage Class Code 10Combustible liquids[6][7]

SDS Information Workflow

The following diagram illustrates the logical flow of information and actions as presented in a typical Safety Data Sheet, from initial hazard identification to final disposal.

sds_workflow cluster_identification 1. Identification & Hazards cluster_prevention 2. Prevention & Handling cluster_response 3. Emergency Response cluster_disposal 4. Disposal id Product ID: This compound haz Hazard Identification (H302, H373) ppe Personal Protective Equipment (Gloves, Goggles) haz->ppe Requires fire Firefighting (CO2, Dry Chemical) haz->fire Informs first_aid First Aid Measures (Rinse Skin/Eyes, Medical Attention) haz->first_aid Dictates handling Safe Handling & Storage (Ventilation, Keep Sealed) spill Accidental Release (Absorb, Contain) handling->spill If Failure disp Disposal Considerations (Follow Local Regulations) spill->disp Leads to

Caption: Logical workflow of key safety data sheet information.

Exposure Controls and Personal Protection

To minimize exposure, proper engineering controls and personal protective equipment (PPE) are essential.

  • Engineering Controls: Use in a well-ventilated area or under a chemical fume hood to keep airborne concentrations below exposure limits.[13][15] Ensure eyewash stations and safety showers are readily accessible.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses or chemical splash goggles.[15]

    • Skin Protection: Use impervious gloves (e.g., nitrile or butyl rubber) and a lab coat or protective apron.[15][16]

    • Respiratory Protection: Generally not required under normal conditions with adequate ventilation. If the material is heated or sprayed, an approved vapor respirator may be necessary.[13]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[16] Seek immediate medical attention and call a poison control center.[9][11] The single lethal dose for an adult human is estimated to be about 100 mL.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[13][16] Seek medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[13] Seek medical attention if irritation persists.

Handling, Storage, and Accidental Release

Proper procedures for handling, storage, and spill response are vital for safety.

  • Handling: Avoid contact with skin and eyes and do not breathe vapors.[13] Wash hands thoroughly after handling.[9] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[13][15]

  • Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[15][17] Protect from direct sunlight and moisture, as the material is hygroscopic.[9][17]

  • Accidental Release Measures:

    • Small Spills: Absorb the spill with an inert, non-combustible material like sand or earth.[15] Place the material in a sealed container for proper disposal.[13]

    • Large Spills: Evacuate the area. Eliminate all ignition sources.[13] Contain the spill by diking to prevent entry into sewers or waterways.[13][16] Wear full protective equipment, including respiratory protection.[15]

Fire-Fighting Measures

This compound is a combustible liquid.[7][9]

  • Suitable Extinguishing Media: Use "alcohol" resistant foam, dry chemical, carbon dioxide (CO₂), or water spray.[12][15]

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[16] Heating containers can cause them to rupture violently.[18] Hazardous combustion products include carbon monoxide and carbon dioxide.[15]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[15]

References

Solubility Profile of Ethylene Glycol-d6 in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ethylene Glycol-d6 in a variety of common laboratory solvents. Understanding the solubility characteristics of this deuterated compound is crucial for its application in NMR-based research, as a tracer in metabolic studies, and in the synthesis of deuterated molecules.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for ethylene glycol in a range of common laboratory solvents.

Table 1: Mutual Solubility of Ethylene Glycol in Organic Solvents at Room Temperature (22 ± 2 °C)

This table presents quantitative data on the mutual solubility of ethylene glycol and various organic solvents, as determined by gas chromatography (GC) and ¹H NMR.[1]

SolventSolubility of Ethylene Glycol in Solvent (% w/w)Solubility of Solvent in Ethylene Glycol (% w/w)
Chloroform (CHCl₃)> 5%High
Benzene (C₆H₆)< 5%38.2% (GC), 3.9% (NMR)
1,2-Dichloroethane (C₂H₄Cl₂)~ 0%Moderate
n-Hexane (C₆H₁₄)~ 0%Low
Cyclohexane (C₆H₁₂)~ 0%Low
Carbon Tetrachloride (CCl₄)~ 0%Low

Note: Discrepancies in the solubility of benzene in ethylene glycol as measured by GC and NMR have been reported, potentially due to measurement artifacts in the GC method.[1]

Table 2: Qualitative Solubility of Ethylene Glycol in Common Laboratory Solvents

This table provides a qualitative overview of the solubility of ethylene glycol in a broader range of solvents, compiled from various sources.

Solvent CategorySolventSolubility / Miscibility
Polar Protic Water (H₂O)Miscible in all proportions
Methanol (CH₃OH)Miscible
Ethanol (C₂H₅OH)Miscible
Acetic Acid (CH₃COOH)Soluble
Polar Aprotic Acetone ((CH₃)₂CO)Miscible
Ethyl Acetate (CH₃COOC₂H₅)Soluble[2]
Tetrahydrofuran (THF)Soluble[2]
Dioxane (C₄H₈O₂)Soluble[2]
Dichloromethane (CH₂Cl₂)Miscible[2]
Non-Polar Diethyl Ether ((C₂H₅)₂O)Slightly miscible[2]
Toluene (C₇H₈)Not miscible[2]
Hexanes (C₆H₁₄)Not miscible[2]

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The following sections detail the methodologies commonly employed for liquid-liquid and solid-liquid solubility measurements.

Determination of Mutual Solubility of Two Liquids

This protocol is suitable for determining the mutual solubility of this compound and another liquid solvent.

Principle: Two immiscible or partially miscible liquids are mixed, allowed to equilibrate, and the composition of each phase is then determined analytically.

Apparatus and Reagents:

  • Glass vials with tight-fitting caps

  • Vortex mixer or shaker

  • Centrifuge

  • Gas chromatograph (GC) with a suitable column and detector (e.g., FID or TCD) or an NMR spectrometer

  • This compound

  • Solvent of interest

  • Internal standard (for GC analysis)

Procedure:

  • Sample Preparation: In a glass vial, combine equal volumes of this compound and the solvent of interest.

  • Equilibration: Tightly cap the vial and vigorously agitate the mixture using a vortex mixer or shaker for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C).

  • Phase Separation: Allow the mixture to stand undisturbed until two distinct liquid phases are formed. To ensure complete separation, the vial can be centrifuged.

  • Sampling: Carefully extract a known volume from the center of each liquid phase using a microsyringe, taking care not to disturb the interface.

  • Analysis by Gas Chromatography (GC):

    • Prepare a series of calibration standards of known concentrations of this compound in the solvent and vice versa.

    • Inject the samples from each phase and the calibration standards into the GC.

    • Quantify the concentration of the dissolved component in each phase by comparing the peak areas to the calibration curve.

  • Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare samples for NMR analysis by dissolving a known amount of each phase in a suitable deuterated NMR solvent (e.g., chloroform-d or DMSO-d6).

    • Acquire ¹H NMR spectra for each sample.

    • Determine the molar ratio of the two components in each phase by integrating the characteristic peaks of each compound.

Shake-Flask Method for Solubility Determination

This is a widely accepted method for determining the equilibrium solubility of a solute in a solvent.[3]

Principle: An excess amount of the solute is agitated in a solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then analyzed to determine the solute concentration.

Apparatus and Reagents:

  • Erlenmeyer flasks with stoppers or screw-cap vials

  • Orbital shaker or magnetic stirrer with a temperature-controlled bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Spectrophotometer (UV-Vis or other) or HPLC system

  • This compound

  • Solvent of interest

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a flask. The excess solid should be clearly visible.

  • Equilibration: Seal the flask and place it in a temperature-controlled shaker or water bath. Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: Remove the flask from the shaker and allow the undissolved solute to settle. For finer particles, centrifugation of an aliquot of the suspension may be necessary.[3]

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining undissolved solute. The filter material should be chemically inert to the solvent and not absorb the solute.[3]

  • Quantification:

    • Prepare a series of standard solutions of this compound in the solvent at known concentrations.

    • Dilute the filtered saturated solution as necessary to bring its concentration within the linear range of the analytical method.

    • Analyze the diluted sample and the standard solutions using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

    • Determine the concentration of this compound in the saturated solution from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start mix Mix Excess Solute with Solvent start->mix agitate Agitate at Constant Temperature (24-72h) mix->agitate Equilibrate settle Allow to Settle agitate->settle centrifuge Centrifuge (Optional) settle->centrifuge If needed filter Filter Supernatant settle->filter centrifuge->filter quantify Quantify Concentration (e.g., HPLC, GC) filter->quantify Analyze end End quantify->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

This guide provides foundational knowledge on the solubility of this compound, enabling researchers to effectively utilize this compound in their experimental designs. For applications requiring highly precise solubility data, it is recommended to perform experimental determinations using the protocols outlined above.

References

Methodological & Application

Ethylene Glycol-d6: A Versatile Deuterated Solvent for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethylene Glycol-d6 (C₂D₆O₂) is a deuterated form of ethylene glycol that serves as a valuable solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique physical properties, including a wide liquid range and high polarity, make it particularly suitable for the analysis of polar compounds, studies requiring variable temperature conditions, and as a temperature calibration standard. This document provides detailed application notes, experimental protocols, and key data for the effective use of this compound in a research and development setting.

Properties and Characteristics

This compound is a colorless, viscous liquid. Its physical and chemical properties are summarized in the table below. The high degree of deuteration (typically ≥98 atom % D) ensures minimal interference from solvent signals in ¹H NMR spectra, allowing for clear observation of analyte resonances.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₂D₆O₂ (DOCD₂CD₂OD)[1][2]
Molecular Weight 68.10 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 196-198 °C[1]
Melting Point -13 °C[1]
Density 1.220 g/mL at 25 °C[1]
Isotopic Purity ≥98 atom % D[1][2]
Refractive Index (n20/D) 1.431[1]

Applications in NMR Spectroscopy

Solvent for Polar Analytes

The high polarity of this compound makes it an excellent solvent for a wide range of polar organic molecules, inorganic complexes, and biological samples that are insoluble in less polar deuterated solvents like chloroform-d or acetone-d6.

Variable Temperature (VT) NMR Studies

With a wide liquid range from -13 °C to 198 °C, this compound is an ideal solvent for variable temperature NMR experiments. This allows researchers to study dynamic processes, such as conformational changes, chemical exchange, and reaction kinetics, over a broad temperature spectrum.

NMR Thermometer

The chemical shift difference between the hydroxyl (-OD) and methylene (-CD₂-) protons of ethylene glycol is highly dependent on temperature. This property allows for its use as an internal NMR thermometer to accurately calibrate the temperature within the NMR sample, which can be crucial for kinetic and thermodynamic studies.

NMR Spectral Data

Accurate identification of residual solvent peaks is essential for correct spectral interpretation. The following table provides the expected chemical shifts for the residual protons and carbon-13 signals of this compound.

Table 2: Residual Peak Chemical Shifts for this compound

NucleusChemical Shift (ppm)Multiplicity
¹H (residual -OH)~3.76singlet
¹³C~63.5quintet

Note: The chemical shift of the residual hydroxyl proton is concentration and temperature dependent.

Experimental Protocols

General Sample Preparation Protocol

Due to the hygroscopic and viscous nature of this compound, proper handling techniques are crucial to ensure high-quality NMR spectra.

Materials:

  • This compound

  • Analyte

  • High-quality 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

  • Glove box or dry, inert atmosphere (recommended)

Procedure:

  • Drying Glassware: Thoroughly dry all glassware, including the NMR tube and pipette, in an oven at a minimum of 120°C for several hours and allow to cool in a desiccator before use. This minimizes water contamination.

  • Working in an Inert Atmosphere: Whenever possible, handle this compound and prepare the NMR sample inside a glove box or under a stream of dry nitrogen or argon to minimize moisture absorption.

  • Sample Weighing: Accurately weigh the desired amount of the analyte directly into the clean, dry NMR tube. For ¹H NMR, a typical sample amount is 5-25 mg. For ¹³C NMR, a higher concentration of 20-100 mg is recommended.

  • Solvent Addition: Add approximately 0.6 mL of this compound to the NMR tube.

  • Dissolution: Cap the NMR tube securely and use a vortex mixer to ensure the analyte is completely dissolved. Due to the viscosity of the solvent, this may take longer than with less viscous solvents. Gentle heating may be applied if the analyte has low solubility at room temperature, but ensure the temperature does not exceed the analyte's decomposition point or the solvent's boiling point.

  • Homogenization: Ensure the final solution is homogeneous and free of any solid particles. If particulates are present, filter the solution into a clean NMR tube using a pipette with a small plug of glass wool.

  • Cleaning the NMR Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.

G cluster_prep Sample Preparation start Start dry_glassware Dry NMR Tube and Glassware start->dry_glassware weigh_sample Weigh Analyte into NMR Tube dry_glassware->weigh_sample add_solvent Add this compound weigh_sample->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_solution Check for Homogeneity and Particulates dissolve->check_solution filter_sample Filter Solution check_solution->filter_sample Particulates Present clean_tube Clean Exterior of NMR Tube check_solution->clean_tube Homogeneous filter_sample->clean_tube end_prep Sample Ready for NMR clean_tube->end_prep

Caption: Workflow for preparing an NMR sample using this compound.

Protocol for Variable Temperature (VT) NMR

Procedure:

  • Prepare the NMR sample as described in the general protocol.

  • Insert the sample into the NMR spectrometer.

  • Lock and shim the spectrometer at the starting temperature (usually room temperature).

  • Set the desired temperature for the experiment. Allow sufficient time for the sample to equilibrate at the new temperature (typically 5-15 minutes).

  • Re-shim the spectrometer at the target temperature before acquiring the spectrum.

  • Repeat steps 4 and 5 for each desired temperature point.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures.

  • Health Hazards: Harmful if swallowed. May cause damage to organs (kidneys) through prolonged or repeated exposure.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place. This compound is hygroscopic and should be protected from moisture.

G cluster_safety Safety and Handling start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Use in a Well-Ventilated Area start->ventilation hygroscopic Hygroscopic: Protect from Moisture start->hygroscopic disposal Dispose of According to Local Regulations ppe->disposal ventilation->disposal storage Store in a Tightly Sealed Container hygroscopic->storage storage->disposal end_safety Safe Handling Ensured disposal->end_safety

Caption: Key safety and handling considerations for this compound.

Conclusion

This compound is a highly useful deuterated solvent for NMR spectroscopy, offering a unique combination of polarity and a wide temperature range. By following the outlined protocols for sample preparation and handling, researchers can obtain high-quality NMR data for a variety of applications, from the structural elucidation of polar molecules to the study of dynamic chemical processes.

References

Application Notes and Protocols: Ethylene Glycol-d6 in High-Temperature NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Ethylene Glycol-d6 in high-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines its primary application as a high-boiling point deuterated solvent and its crucial role in accurate temperature calibration for variable temperature NMR studies.

Introduction to this compound in High-Temperature NMR

This compound (DOCD₂CD₂OD) is a deuterated solvent increasingly employed in high-temperature NMR spectroscopy.[1] Its high boiling point, thermal stability, and deuterated nature make it an excellent choice for studying chemical processes, reaction kinetics, and molecular dynamics at elevated temperatures.[2][3] One of the most critical applications of ethylene glycol in NMR is for precise temperature calibration, ensuring the accuracy of experimental data.[4][5][6] The chemical shift difference between the hydroxyl (-OD) and methylene (-CD₂-) protons in ethylene glycol is highly sensitive to temperature, providing a reliable internal thermometer.[4][6]

Key Applications

  • High-Temperature Reaction Monitoring: The high boiling point of this compound (196-198 °C) allows for the monitoring of chemical reactions that require elevated temperatures, without the risk of solvent evaporation that can concentrate reactants and alter reaction rates.[1]

  • Studying Temperature-Dependent Phenomena: Researchers can investigate temperature-sensitive processes such as protein folding and unfolding, conformational changes in molecules, and fluxional processes in organometallic compounds.[3]

  • Accurate Temperature Calibration: Ethylene glycol is a widely used standard for calibrating the temperature within an NMR probe, which is crucial as the displayed temperature can differ from the actual sample temperature.[5][6] This calibration is vital for obtaining accurate and reproducible results in variable temperature studies.[5]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Linear Formula DOCD₂CD₂OD
Molecular Weight 68.10 g/mol
Boiling Point 196-198 °C[1]
Melting Point -13 °C[1]
Density 1.220 g/mL at 25 °C
Isotopic Purity ≥98 atom % D
Refractive Index n20/D 1.431[1]

Experimental Protocols

Protocol for Accurate Temperature Calibration using Ethylene Glycol

This protocol describes the procedure for calibrating the sample temperature inside the NMR probe using a neat ethylene glycol sample. This method is effective for a temperature range of approximately 300 K to 380 K.[7]

Materials:

  • Standard 5 mm NMR tube

  • Neat (100%) Ethylene Glycol

  • NMR Spectrometer with variable temperature capabilities

Procedure:

  • Sample Preparation: Fill a standard 5 mm NMR tube with approximately 0.6 mL of neat ethylene glycol.[8]

  • Instrument Setup:

    • Insert the ethylene glycol sample into the NMR spectrometer.

    • Turn off the deuterium lock, as the sample does not contain a deuterium source for locking.[4]

    • Set the desired temperature using the spectrometer's variable temperature control unit.[6] Allow sufficient time for the temperature to equilibrate (typically 10-20 minutes).[9]

  • Data Acquisition:

    • Acquire a 1D proton NMR spectrum.

    • Process the spectrum (Fourier transform, phase correction).

  • Data Analysis:

    • Measure the chemical shift difference (Δδ in ppm) between the hydroxyl (-OH) and the methylene (-CH₂-) peaks. .

    • Calculate the actual sample temperature (T) in Kelvin using the following linear equation:[5] T (K) = (4.637 – Δδ) / 0.009967

  • Calibration Curve:

    • Repeat steps 2-4 for a range of set temperatures to generate a calibration curve of the set temperature versus the actual measured temperature. This curve can then be used to determine the true temperature for future experiments with your samples of interest.

Workflow for NMR Temperature Calibration

G Workflow for NMR Temperature Calibration cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Fill NMR tube with neat ethylene glycol setup1 Insert sample into NMR spectrometer prep1->setup1 setup2 Turn off deuterium lock setup1->setup2 setup3 Set desired temperature and allow for equilibration setup2->setup3 acq1 Acquire 1D ¹H NMR spectrum setup3->acq1 analysis1 Process the spectrum (FT, phasing) acq1->analysis1 analysis2 Measure chemical shift difference (Δδ) between -OH and -CH₂ peaks analysis1->analysis2 analysis3 Calculate actual temperature using the established formula analysis2->analysis3

Caption: Workflow for accurate temperature calibration in NMR spectroscopy using ethylene glycol.

General Protocol for High-Temperature NMR using this compound as a Solvent

This protocol outlines the general steps for conducting NMR experiments at high temperatures using this compound as the solvent.

Materials:

  • Analyte of interest

  • This compound

  • Class A glass NMR tube (e.g., Pyrex or equivalent) suitable for variable temperature work[9]

  • NMR spectrometer with variable temperature unit and appropriate spinner (ceramic for temperatures above 50 °C)[2]

Procedure:

  • Sample Preparation:

    • Ensure the analyte is fully soluble in this compound.[8]

    • Prepare the sample in a suitable high-temperature NMR tube. The sample volume should be kept minimal (~0.4 mL or ~25 mm height) to ensure a uniform temperature across the sample.[2]

  • Instrument Setup:

    • Use a ceramic spinner for experiments conducted above 50 °C.[2]

    • Insert the sample and lock the spectrometer on the deuterium signal of this compound.

    • Tune and match the probe at the desired temperature.

  • Temperature Elevation:

    • Increase the temperature in increments of 10-20 °C to allow for gradual and stable heating.[2]

    • Allow the system to fully equilibrate at the target temperature, which can take 20-30 minutes. Monitor the temperature stability using the spectrometer's software.[9]

  • Data Acquisition:

    • Perform shimming at the target temperature. For Bruker systems, the tshimvt routine is recommended.[9]

    • Acquire the desired NMR spectra (1D, 2D, etc.).

  • Cooling Down:

    • After the experiment, decrease the temperature in steps to return the probe to ambient temperature.[9]

Logical Diagram for High-Temperature NMR Experiment

G Logical Steps for a High-Temperature NMR Experiment cluster_pre Pre-Experiment cluster_run Running the Experiment cluster_post Post-Experiment pre1 Dissolve analyte in This compound pre2 Use high-temperature NMR tube pre1->pre2 pre3 Insert sample with ceramic spinner pre2->pre3 run1 Lock, Tune, and Match pre3->run1 run2 Incrementally increase temperature run1->run2 run3 Equilibrate at target temperature run2->run3 run4 Shim at target temperature run3->run4 run5 Acquire NMR data run4->run5 post1 Incrementally decrease temperature to ambient run5->post1

Caption: A logical workflow for conducting a high-temperature NMR experiment using this compound.

Data Presentation: Temperature Calibration

The following table summarizes the relationship between the chemical shift difference (Δδ) of ethylene glycol's -OH and -CH₂ protons and the corresponding actual temperature.

Set Temperature (°C)Chemical Shift Difference (Δδ, ppm)Calculated Actual Temperature (K)Calculated Actual Temperature (°C)
251.665[5]298.225.1
30User to determineUser to calculateUser to calculate
40User to determineUser to calculateUser to calculate
50User to determineUser to calculateUser to calculate
60User to determineUser to calculateUser to calculate
70User to determineUser to calculateUser to calculate
80User to determineUser to calculateUser to calculate
90User to determineUser to calculateUser to calculate
100User to determineUser to calculateUser to calculate

Note: The user should populate this table by performing the temperature calibration experiment as described in Protocol 4.1.

Safety Considerations

  • Ethylene glycol is harmful if swallowed and may cause damage to organs (kidneys) through prolonged or repeated exposure.[10]

  • Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • When conducting high-temperature experiments, be aware of the boiling point of the solvent and ensure that the experiment is conducted in a sealed, pressure-rated NMR tube if there is a risk of exceeding the boiling point at atmospheric pressure.[2]

  • Always check the temperature limits of the NMR probe and use appropriate glassware designed for high-temperature applications to prevent tube breakage.[9]

References

Application Note: Utilizing Ethylene Glycol-d6 for Enhanced Polymer Characterization by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of polymers. The choice of a suitable deuterated solvent is critical for obtaining high-resolution spectra, especially for polymers with limited solubility in common NMR solvents. Ethylene Glycol-d6 (EG-d6) serves as a valuable alternative solvent for polar polymers and for experiments requiring elevated temperatures, owing to its high boiling point (196-198 °C) and ability to dissolve a range of polymers. This application note provides a detailed protocol for the characterization of polymers using this compound as an NMR solvent.

Advantages of this compound in Polymer NMR

  • Enhanced Solubility: EG-d6 can dissolve a variety of polar polymers that are insoluble in more common NMR solvents like chloroform-d or DMSO-d6.

  • High-Temperature Capability: Its high boiling point allows for NMR experiments to be conducted at elevated temperatures, which can be crucial for improving polymer solubility, reducing viscosity, and increasing segmental motion, leading to sharper NMR signals.[1][2][3]

  • Reduced Solvent Interference: As a deuterated solvent, EG-d6 produces minimal signals in the ¹H NMR spectrum, reducing overlap with polymer signals.

Experimental Protocols

This section details the necessary steps for preparing a polymer sample and acquiring NMR data using this compound.

Materials and Equipment
  • Polymer sample

  • This compound (98 atom % D or higher)[1][2]

  • NMR tubes (5 mm, suitable for high temperatures if required)

  • Vortex mixer

  • Ultrasonic bath (optional)

  • NMR spectrometer (e.g., 400 MHz or higher) with variable temperature capabilities

Sample Preparation Protocol

A logical workflow for sample preparation is crucial for obtaining high-quality NMR data.

A Weigh Polymer Sample B Transfer to NMR Tube A->B C Add this compound B->C D Vortex to Mix C->D E Ultrasonicate (if needed) D->E F Visually Inspect for Dissolution E->F G Ready for NMR Analysis F->G

Caption: Workflow for Polymer Sample Preparation.

Detailed Steps:

  • Weighing the Polymer: Accurately weigh 5-20 mg of the polymer sample directly into a clean, dry NMR tube. The exact amount will depend on the polymer's molecular weight and solubility.

  • Adding the Solvent: Add approximately 0.6-0.7 mL of this compound to the NMR tube.

  • Dissolution: Cap the NMR tube securely and vortex the mixture until the polymer is fully dissolved. If the polymer dissolves slowly, sonication in an ultrasonic bath for 5-10 minutes can aid dissolution. For some polymers, gentle heating may be necessary. If heating, ensure the NMR tube is properly sealed to prevent solvent evaporation.

  • Homogenization: After dissolution, visually inspect the solution to ensure it is homogeneous and free of any particulate matter.

NMR Data Acquisition Protocol

The following is a general protocol for acquiring a ¹H NMR spectrum. Instrument parameters may need to be optimized for the specific polymer and spectrometer.

A Insert Sample into Spectrometer B Lock and Shim A->B C Set Temperature (if applicable) B->C D Acquire Spectrum C->D E Process Data D->E F Analyze Spectrum E->F

Caption: Workflow for NMR Data Acquisition and Analysis.

Detailed Steps:

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the this compound and perform shimming to optimize the magnetic field homogeneity.

  • Temperature Equilibration: If performing experiments at elevated temperatures, allow the sample to equilibrate at the set temperature for at least 10-15 minutes before starting the acquisition.

  • Acquisition Parameters: Set the appropriate acquisition parameters, such as the number of scans, relaxation delay, and spectral width. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) is crucial.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Referencing: Reference the spectrum to the residual proton signal of this compound or an internal standard.

Data Presentation and Analysis

The analysis of the NMR spectrum can provide valuable information about the polymer's structure, composition, and purity.

Chemical Shift Data

The chemical shifts of polymer signals can provide information about the chemical environment of the protons. While specific chemical shifts in this compound will be polymer-dependent, representative ¹H NMR chemical shifts for Polyethylene Glycol (PEG) in a different polar solvent, DMSO-d6, are provided below for reference.[4][5] Similar shifts can be expected in EG-d6 due to its polar nature.

Functional GroupChemical Shift (ppm) in DMSO-d6Multiplicity
Hydroxyl (-OH)~4.56Triplet
Backbone (-OCH₂CH₂-)~3.51Broad singlet
Methoxy (-OCH₃)~3.24Singlet

Note: Chemical shifts can vary depending on the polymer's molecular weight, concentration, and temperature.

Quantitative Analysis: End-Group Analysis

¹H NMR spectroscopy can be used to determine the number-average molecular weight (Mₙ) of polymers by comparing the integral of the end-group signals to that of the repeating monomer units.[6][7]

Example Calculation for a Methoxy-terminated PEG (mPEG):

The Mₙ can be calculated using the following formula:

Mₙ = ( (Ibackbone / Nbackbone) / (Iend-group / Nend-group) ) * MWmonomer + MWend-group

Where:

  • Ibackbone = Integral of the backbone repeating unit signal

  • Nbackbone = Number of protons in the backbone repeating unit (4 for -OCH₂CH₂-)

  • Iend-group = Integral of the end-group signal (e.g., -OCH₃)

  • Nend-group = Number of protons in the end-group (3 for -OCH₃)

  • MWmonomer = Molecular weight of the repeating monomer unit (44.05 g/mol for ethylene glycol)

  • MWend-group = Molecular weight of the end-group

Conclusion

This compound is a versatile NMR solvent that expands the range of polymers that can be characterized by NMR spectroscopy. Its properties make it particularly suitable for polar polymers and high-temperature studies. The protocols and guidelines presented in this application note provide a framework for researchers to effectively utilize this compound for the detailed characterization of polymeric materials, aiding in quality control, structural verification, and the development of new polymer-based products.

References

Synthesis of Deuterated Compounds from Ethylene Glycol-d6: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various deuterated compounds utilizing Ethylene Glycol-d6 (D, 98 atom %) as a key starting material. The incorporation of deuterium into molecules is a critical strategy in pharmaceutical research and development, offering the potential to favorably alter metabolic profiles and enhance the pharmacokinetic properties of drug candidates. This compound, with its fully deuterated carbon backbone and exchangeable deuterium atoms on the hydroxyl groups, serves as a versatile and efficient building block for introducing deuterium into a range of molecular scaffolds.

Overview of Synthetic Applications

This compound is a valuable precursor for the synthesis of a variety of deuterated compounds, primarily leveraging the reactivity of its two hydroxyl groups. Key classes of deuterated molecules that can be synthesized include heterocyclic ethers, such as 1,4-dioxane-d8, and functionalized cyclic acetals like 2-chloro-1,3-dioxolane-d4. These deuterated products can then be used as solvents in NMR studies, as internal standards in mass spectrometry, or as building blocks for more complex deuterated molecules in drug discovery programs.

Logical Workflow for Synthesis from this compound

cluster_reactions Synthetic Transformations EG_d6 This compound Dehydration Acid-Catalyzed Dehydration EG_d6->Dehydration Acetalization Reaction with Chloroacetaldehyde derivative EG_d6->Acetalization Cyclization Intramolecular Cyclization EG_d6->Cyclization Dioxane 1,4-Dioxane-d8 Dioxolane 2-Chloro-1,3-dioxolane-d4 Oxirane Oxirane-d4 Dehydration->Dioxane Acetalization->Dioxolane Cyclization->Oxirane

Caption: Synthetic pathways from this compound.

Synthesis of 1,4-Dioxane-d8

Deuterated 1,4-dioxane is a widely used solvent in NMR spectroscopy and as a reaction medium where deuterium labeling is desirable. The synthesis from this compound involves an acid-catalyzed dehydration and cyclization.

Experimental Protocol: Acid-Catalyzed Dehydration of this compound

This protocol is adapted from established methods for the synthesis of 1,4-dioxane from ethylene glycol.[1][2]

Materials:

  • This compound (DOCD₂CD₂OD, 98 atom % D)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Hydroxide (KOH)

  • Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a distillation apparatus, add this compound.

  • Slowly and carefully, with cooling, add a catalytic amount of concentrated sulfuric acid (approximately 10% by volume of the this compound).

  • Heat the mixture to 160-170 °C. The 1,4-dioxane-d8 will distill over as an azeotrope with water (D₂O and H₂O from the catalyst).[1]

  • Collect the distillate, which will also contain unreacted this compound and byproducts.

  • To the collected distillate, add potassium hydroxide pellets to neutralize the acid and remove water. The mixture will separate into two layers.

  • Separate the upper organic layer containing the 1,4-dioxane-d8.

  • Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

  • Perform a final fractional distillation to obtain pure 1,4-dioxane-d8.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound (98 atom % D)
Product1,4-Dioxane-d8
Expected YieldApprox. 90% (based on non-deuterated synthesis)[3]
Isotopic PurityExpected to be >98 atom % D

Synthesis of 2-Chloro-1,3-dioxolane-d4

Deuterated 2-chloro-1,3-dioxolane is a useful intermediate for introducing a deuterated dioxolane ring into various molecules. Its synthesis involves the reaction of this compound with a suitable chloroacetaldehyde equivalent.

Experimental Protocol: Reaction with a Chloroacetaldehyde Derivative

This protocol is based on the general synthesis of 2-halomethyl-1,3-cyclic acetals.[4]

Materials:

  • This compound (DOCD₂CD₂OD, 98 atom % D)

  • 1,2-Dichloroethyl acetate

  • Benzene

  • Aqueous Sodium Hydroxide (NaOH)

Procedure:

  • In a reaction flask, admix this compound with 1,2-dichloroethyl acetate and allow the mixture to warm to room temperature. This forms a reaction mixture containing 2-chloromethyl-1,3-dioxolane-d4.

  • Add benzene to the reaction mixture and heat to remove water via azeotropic distillation.

  • After removing the water, add an aqueous solution of sodium hydroxide to the mixture and stir at approximately 50 °C for 2 hours to hydrolyze acyclic ester byproducts.

  • Allow the aqueous and organic phases to separate.

  • Separate the organic phase containing the 2-chloromethyl-1,3-dioxolane-d4.

  • Distill the organic phase to remove the benzene solvent and other volatile impurities, yielding the purified product.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound (98 atom % D)
Product2-Chloromethyl-1,3-dioxolane-d4
Expected YieldHigh (based on non-deuterated synthesis)[4]
Isotopic PurityExpected to retain high isotopic purity

Synthesis of Oxirane-d4

This compound can serve as a starting material for the synthesis of oxirane-d4 (deuterated ethylene oxide).[5] This transformation typically involves a two-step process: conversion of the diol to a dihalide or a cyclic intermediate, followed by ring closure.

General Synthetic Workflow for Oxirane-d4

cluster_steps Reaction Steps EG_d6 This compound Halogenation Halogenation EG_d6->Halogenation Intermediate Intermediate (e.g., Dihaloethane-d4) Elimination Base-induced Elimination Intermediate->Elimination Oxirane_d4 Oxirane-d4 Halogenation->Intermediate Elimination->Oxirane_d4

Caption: Two-step synthesis of Oxirane-d4.

Experimental Considerations
  • Conversion to a Dihaloalkane: Reacting this compound with a halogenating agent (e.g., HBr, PBr₃, SOCl₂) to form 1,2-dihaloethane-d4.

  • Dehydrohalogenation: Treating the resulting 1,2-dihaloethane-d4 with a strong base (e.g., NaOH, KOH) to induce intramolecular Williamson ether synthesis, forming the oxirane-d4 ring.

Researchers should exercise caution and perform small-scale trial reactions to optimize conditions for the deuterated species, as reaction kinetics may be influenced by the kinetic isotope effect.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound (98 atom % D)[5]
ProductOxirane-d4[5]
Expected YieldDependent on specific reaction conditions
Isotopic PurityExpected to be high, with potential for minor H/D exchange depending on reagents and conditions

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a range of deuterated compounds that are of significant interest to the pharmaceutical and chemical research communities. The protocols and data presented here provide a foundation for researchers to produce deuterated 1,4-dioxane, 2-chloro-1,3-dioxolane, and to explore the synthesis of other deuterated molecules such as oxirane-d4. The high isotopic purity of commercially available this compound allows for the production of deuterated compounds with a high degree of deuterium incorporation, which is essential for their application in drug metabolism and pharmacokinetic studies, as well as in advanced analytical techniques.

References

Application Note: Quantification of Ethylene Glycol in Biological Matrices using Ethylene Glycol-d6 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the accurate and precise quantification of ethylene glycol in biological matrices, such as serum, plasma, and urine, using gas chromatography-mass spectrometry (GC-MS) with Ethylene Glycol-d6 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation and instrument response, thereby ensuring high-quality quantitative data. The described methodology involves sample preparation by protein precipitation, derivatization to enhance volatility and chromatographic performance, and subsequent analysis by GC-MS. This method is highly suitable for applications in clinical toxicology, pharmacokinetic studies, and safety assessments in drug development.

Introduction

Ethylene glycol is a toxic organic compound commonly found in antifreeze and other industrial products. Its ingestion can lead to severe metabolic acidosis and renal failure. Accurate quantification of ethylene glycol in biological samples is essential for clinical diagnosis and toxicological investigations. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose due to its high sensitivity and selectivity.[1]

The use of an internal standard is a prerequisite for achieving accurate and reproducible quantification in GC-MS analysis.[1] An ideal internal standard should have similar physicochemical properties to the analyte and should not be naturally present in the samples. This compound, a deuterated analog of ethylene glycol, serves as an excellent internal standard as it co-elutes with the analyte and behaves similarly during extraction and derivatization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.

This document outlines a comprehensive protocol for the analysis of ethylene glycol using this compound as an internal standard, including sample preparation, derivatization, GC-MS parameters, and data analysis.

Experimental Protocols

Materials and Reagents
  • Ethylene Glycol (analytical standard)

  • This compound (isotopic purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Methanol (HPLC grade)

  • Deionized Water

  • Blank biological matrix (serum, plasma, or urine)

Equipment
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

  • Microcentrifuge

  • Vortex mixer

  • Heating block or oven

  • Pipettes and tips

  • Glass vials with caps

Preparation of Standards and Solutions
  • Ethylene Glycol Stock Solution (1 mg/mL): Accurately weigh 10 mg of ethylene glycol and dissolve it in 10 mL of deionized water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the ethylene glycol stock solution with the blank biological matrix to achieve a desired concentration range (e.g., 1-100 µg/mL).

  • Internal Standard Spiking Solution: Prepare a spiking solution of this compound at a suitable concentration (e.g., 10 µg/mL) in acetonitrile.

Sample Preparation and Derivatization Workflow

Sample Preparation and Derivatization Workflow Figure 1: Sample Preparation and Derivatization Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (100 µL) (e.g., Serum, Plasma, Urine) Add_IS Add 200 µL of this compound in Acetonitrile Sample->Add_IS Vortex Vortex to Mix Add_IS->Vortex Centrifuge Centrifuge to Precipitate Proteins (e.g., 10,000 rpm for 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant to a Clean Vial Centrifuge->Supernatant Evaporate Evaporate to Dryness (under Nitrogen stream) Supernatant->Evaporate Add_Deriv Add 50 µL of BSTFA + 1% TMCS Evaporate->Add_Deriv Heat Heat at 70°C for 30 min Add_Deriv->Heat Transfer Transfer to Autosampler Vial Heat->Transfer Inject Inject into GC-MS Transfer->Inject

Caption: A flowchart illustrating the key steps in sample preparation and derivatization for GC-MS analysis.

Detailed Protocol
  • Sample Collection: Collect 100 µL of the biological sample (calibrator, quality control, or unknown sample) into a microcentrifuge tube.

  • Protein Precipitation and Internal Standard Addition: Add 200 µL of the this compound internal standard spiking solution in acetonitrile to each tube.

  • Mixing and Centrifugation: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation. Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean glass vial.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

  • Derivatization: Add 50 µL of BSTFA with 1% TMCS to the dried residue. Cap the vial tightly and heat at 70°C for 30 minutes.[2]

  • Final Preparation: After cooling to room temperature, transfer the derivatized sample to an autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters that may require optimization based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplit (e.g., 10:1 or 20:1 ratio)
Carrier GasHelium at a constant flow rate (e.g., 1.0 mL/min)
Oven ProgramInitial temp 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions to Monitor
Ethylene Glycol (TMS derivative)m/z 147, 205
This compound (TMS derivative)m/z 151, 211

Data Presentation and Analysis

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the ethylene glycol derivative to the peak area of the this compound derivative against the concentration of the ethylene glycol standards. A linear regression analysis is then applied to the data points.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantitative analysis of ethylene glycol in biological matrices using a deuterated internal standard.

ParameterTypical ValueReference(s)
Linearity (r²)> 0.99[2]
Analytical Range1 - 1000 µg/mL[2][3]
Limit of Detection (LOD)0.5 - 10 µg/mL[3]
Limit of Quantitation (LOQ)1 - 20 µg/mL[3][4]
Intraday Precision (%CV)< 15%
Interday Precision (%CV)< 15%
Accuracy (% Recovery)85 - 115%[3]

Note: These values are illustrative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Logical Relationship of Internal Standard Method

Internal Standard Method Logic Figure 2: Logic of the Internal Standard Method Analyte Analyte (Ethylene Glycol) Sample_Prep Sample Preparation (Extraction, Derivatization) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS Analyte_Response Analyte Peak Area GC_MS->Analyte_Response IS_Response IS Peak Area GC_MS->IS_Response Response_Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Quantification Quantification of Analyte in Unknown Sample Calibration_Curve->Quantification

Caption: A diagram illustrating the logical workflow of the internal standard method for quantitative analysis.

Conclusion

The use of this compound as an internal standard in the GC-MS analysis of ethylene glycol provides a robust, accurate, and precise method for its quantification in various biological matrices. The detailed protocol and validation parameters presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals. The implementation of this method will contribute to high-quality data generation in toxicological and clinical research.

References

Application Notes & Protocols for the Quantification of Glycols in Biological Samples Using Ethylene Glycol-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of various glycols in biological matrices. The methodologies described herein utilize Ethylene Glycol-d6 as an internal standard to ensure accuracy and precision, primarily employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

The quantification of glycols, such as ethylene glycol (EG), diethylene glycol (DEG), and propylene glycol (PG), in biological samples is crucial in clinical and forensic toxicology, as well as in drug development and safety assessment.[1] Ethylene glycol, a common component of antifreeze, is highly toxic if ingested, leading to severe metabolic acidosis and renal failure.[2][3] Diethylene glycol has also been responsible for mass poisonings due to contamination of consumer products.[4] Therefore, sensitive and specific analytical methods are required for the timely diagnosis and management of glycol poisoning, as well as for monitoring exposure in various contexts.

The use of a stable isotope-labeled internal standard is essential for reliable quantification in complex biological matrices, as it compensates for variations in sample preparation and instrument response.[4] this compound, a deuterated analog of ethylene glycol, is an ideal internal standard for this purpose due to its chemical similarity to the analytes of interest and its distinct mass-to-charge ratio.[5][6]

This document outlines validated methods for the extraction, derivatization, and analysis of glycols from biological samples like serum, plasma, and urine.

Analytical Approaches

The primary analytical techniques for glycol quantification are GC-MS and LC-MS/MS.[7][8] Derivatization is often a necessary step to improve the volatility and chromatographic behavior of these polar compounds, especially for GC-MS analysis.[1][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for glycol analysis.[2][7] After extraction from the biological matrix, glycols are typically derivatized to form less polar and more volatile compounds suitable for gas chromatography.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and can sometimes be used with less extensive sample preparation.[8] Derivatization can also be employed in LC-MS/MS to enhance ionization efficiency and chromatographic retention.[8][9]

Experimental Protocols

Protocol 1: GC-MS Analysis of Glycols in Serum/Plasma

This protocol describes a common method involving protein precipitation followed by derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10][11][12]

3.1.1. Materials and Reagents

  • Biological Sample (Serum or Plasma)

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Microcentrifuge tubes

  • Nitrogen evaporator

  • Heater block

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

3.1.2. Sample Preparation Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Aliquot Sample (e.g., 100 µL Serum) Add_IS 2. Add Internal Standard (this compound) Sample->Add_IS Deproteinization 3. Deproteinization (e.g., with Acetonitrile) Add_IS->Deproteinization Vortex_Centrifuge 4. Vortex & Centrifuge Deproteinization->Vortex_Centrifuge Supernatant 5. Transfer Supernatant Vortex_Centrifuge->Supernatant Evaporation 6. Evaporate to Dryness (under Nitrogen) Supernatant->Evaporation Derivatization 7. Derivatization (e.g., BSTFA, 70°C) Evaporation->Derivatization GCMS_Analysis 8. GC-MS Analysis Derivatization->GCMS_Analysis

Caption: Workflow for GC-MS analysis of glycols.

3.1.3. Detailed Procedure

  • Sample Spiking: To a 100 µL aliquot of serum or plasma in a microcentrifuge tube, add the this compound internal standard solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.

  • Mixing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[10]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

  • Derivatization: Add 50 µL of BSTFA with 1% TMCS to the dried residue. Cap the tube tightly and heat at 70°C for 20-30 minutes.[10]

  • Analysis: After cooling to room temperature, transfer the derivatized sample to an autosampler vial for GC-MS analysis. Inject 1-2 µL onto the GC-MS system.

3.1.4. GC-MS Parameters (Example)

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS)

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Impact (EI) at 70 eV.

  • MS Mode: Selected Ion Monitoring (SIM) for target analytes and the internal standard.

Protocol 2: LC-MS/MS Analysis of Glycols in Urine

This protocol is based on a derivatization method using benzoyl chloride, which improves chromatographic retention and detection sensitivity.[8]

3.2.1. Materials and Reagents

  • Urine Sample

  • This compound (Internal Standard)

  • Benzoyl Chloride

  • Sodium Hydroxide (NaOH)

  • Extraction Solvent (e.g., Pentane or Hexane)

  • LC-MS/MS system with a suitable C18 column

3.2.2. Sample Preparation Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Aliquot Sample (e.g., 200 µL Urine) Add_IS 2. Add Internal Standard (this compound) Sample->Add_IS Derivatization 3. Derivatization (Benzoyl Chloride, NaOH) Add_IS->Derivatization LLE 4. Liquid-Liquid Extraction (e.g., with Pentane) Derivatization->LLE Evaporation 5. Evaporate Organic Layer LLE->Evaporation Reconstitution 6. Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS_Analysis 7. LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: Workflow for LC-MS/MS analysis of glycols.

3.2.3. Detailed Procedure

  • Sample Spiking: In a suitable tube, combine 200 µL of urine with the this compound internal standard.

  • Derivatization (Schotten-Baumann reaction): Add 200 µL of 10% NaOH, vortex briefly, and then add 20 µL of benzoyl chloride. Vortex vigorously for 1-2 minutes.[8]

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., pentane or hexane), vortex for 1 minute, and centrifuge to separate the layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

3.2.4. LC-MS/MS Parameters (Example)

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing a small amount of formic acid.

  • Flow Rate: 0.3 mL/min

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • MS Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transitions of the benzoylated glycols and the internal standard.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of glycols in biological samples. These values can vary based on the specific instrumentation, matrix, and protocol used.

Table 1: GC-MS Method Performance

AnalyteMatrixLinearity Range (mg/L)LOD (mg/L)LOQ (mg/L)Intra-assay CV (%)Inter-assay CV (%)
Ethylene Glycol (EG)Serum1 - 800[10]0.7[10]1.3[10]< 5[2]< 10[2]
Diethylene Glycol (DEG)Serum1 - 800[10]1.53.0< 4[2]< 5[2]
Triethylene Glycol (TEG)Serum1 - 800[10]8.5[10]15.0< 2[2]< 4[2]
1,2-Propanediol (PG)Serum1 - 800[10]2.05.0< 5[2]< 8[2]

Data compiled from representative literature.[2][10]

Table 2: LC-MS/MS Method Performance

AnalyteMatrixLinearity Range (µg/mL)LOQ (µg/mL)Accuracy (%)Precision (RSD%)
Ethylene Glycol (EG)Urine0.5 - 100[8]0.5[8]95 - 105< 10
Diethylene Glycol (DEG)Urine0.5 - 100[8]0.5[8]92 - 108< 12
Propylene Glycol (PG)Urine0.5 - 100[8]0.5[8]94 - 106< 9

Data compiled from representative literature.[8]

Signaling Pathways and Logical Relationships

The analytical process relies on a logical relationship between sample processing and instrumental analysis to achieve accurate quantification. The internal standard is central to this process.

Logical_Relationship cluster_workflow Quantification Logic Sample Biological Sample Analyte (Glycol) Matrix Extraction Sample Preparation Extraction Derivatization Sample->Extraction IS Internal Standard This compound IS->Extraction Added at start Analysis Instrumental Analysis GC-MS or LC-MS/MS Extraction->Analysis Processed sample Data Data Processing Peak Area Ratio (Analyte/IS) Calibration Curve Analysis->Data Raw data Result Final Concentration Data->Result

Caption: Logical flow of internal standard-based quantification.

Conclusion

The methods described provide a robust framework for the accurate and precise quantification of glycols in various biological samples. The use of this compound as an internal standard is critical for mitigating matrix effects and ensuring data reliability. Researchers, scientists, and drug development professionals can adapt these protocols to suit their specific analytical needs and instrumentation. Validation of the chosen method in the target matrix is essential before application to routine analysis.

References

Application Notes and Protocols: Ethylene Glycol-d6 as a Tracer in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. Ethylene Glycol-d6 (EG-d6), a deuterated analog of ethylene glycol, serves as an excellent tracer for investigating pathways involved in xenobiotic metabolism and related endogenous processes. Its use allows for the precise tracking of the metabolic fate of the ethylene glycol backbone into downstream metabolites such as glycolic acid and oxalic acid. This is particularly relevant in toxicology studies, research on inborn errors of metabolism, and in the development of therapeutic interventions for conditions like hyperoxaluria. The key advantage of using a deuterated tracer is the ability to distinguish it and its metabolites from their endogenous, non-labeled counterparts using mass spectrometry, providing clear and quantitative data on metabolic flux.[1]

Metabolic Pathway of Ethylene Glycol

Ethylene glycol is metabolized primarily in the liver through a series of oxidation reactions. The parent compound itself has relatively low toxicity; however, its metabolites are responsible for the associated metabolic acidosis and renal toxicity.[2] The established metabolic pathway is as follows:

  • Ethylene Glycol to Glycoaldehyde: Catalyzed by alcohol dehydrogenase (ADH).

  • Glycoaldehyde to Glycolic Acid: Catalyzed by aldehyde dehydrogenase (ALDH).

  • Glycolic Acid to Glyoxylic Acid: Catalyzed by glycolate oxidase.

  • Glyoxylic Acid to Oxalic Acid: Catalyzed by lactate dehydrogenase (LDH) or glycolate oxidase.

By introducing this compound as a tracer, researchers can track the incorporation of deuterium into these downstream metabolites, providing insights into the kinetics and regulation of this pathway.

Ethylene_Glycol_Metabolism EG_d6 This compound Glycoaldehyde_d Glycoaldehyde-d(x) EG_d6->Glycoaldehyde_d Alcohol Dehydrogenase Glycolic_Acid_d Glycolic Acid-d(x) Glycoaldehyde_d->Glycolic_Acid_d Aldehyde Dehydrogenase Glyoxylic_Acid_d Glyoxylic Acid-d(x) Glycolic_Acid_d->Glyoxylic_Acid_d Glycolate Oxidase Oxalic_Acid_d Oxalic Acid-d(x) Glyoxylic_Acid_d->Oxalic_Acid_d Lactate Dehydrogenase

Caption: Metabolic pathway of this compound.

Applications in Research and Drug Development

  • Toxicology: Understanding the rate of conversion of ethylene glycol to its toxic metabolites is crucial in assessing the risk of exposure and developing antidotes.

  • Metabolic Diseases: Studying the flux through the glyoxylate pathway can provide insights into primary hyperoxalurias, a group of genetic disorders characterized by excessive oxalate production.

  • Drug Development: Evaluating the effect of drug candidates on the activity of enzymes involved in ethylene glycol metabolism, such as alcohol dehydrogenase and aldehyde dehydrogenase.

Experimental Protocols

In Vivo Administration of this compound in an Animal Model

This protocol outlines the administration of EG-d6 to a rodent model for the study of its metabolism.

Materials:

  • This compound (isotopic purity >98%)

  • Sterile saline solution (0.9% NaCl)

  • Metabolic cages for urine and feces collection

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

Procedure:

  • Animal Acclimation: House animals in metabolic cages for at least 3 days prior to the experiment to acclimate them to the environment.

  • Tracer Preparation: Prepare a dosing solution of this compound in sterile saline at the desired concentration. The exact dose will depend on the specific research question.

  • Administration: Administer the EG-d6 solution to the animals via oral gavage or intraperitoneal injection.[3][4]

  • Sample Collection:

    • Urine: Collect urine at predetermined time points (e.g., 0-4h, 4-8h, 8-12h, 12-24h) and store immediately at -80°C.

    • Blood: Collect blood samples via tail vein or cardiac puncture at specified time points. Place blood in EDTA-coated tubes, centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma, and store plasma at -80°C.

  • Tissue Harvesting (Optional): At the end of the study, euthanize the animals and harvest tissues of interest (e.g., liver, kidney). Snap-freeze the tissues in liquid nitrogen and store at -80°C.

Cell Culture Protocol for Stable Isotope Labeling with this compound

This protocol describes the labeling of cultured cells with EG-d6 to study its intracellular metabolism.

Materials:

  • Cultured cells (e.g., hepatocytes, renal epithelial cells)

  • Cell culture medium appropriate for the cell line

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and grow to the desired confluency.

  • Labeling Medium Preparation: Prepare the cell culture medium containing this compound at the final desired concentration.

  • Labeling: Remove the existing medium from the cells and replace it with the EG-d6 labeling medium. Incubate the cells for the desired period.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold methanol to cover the cell monolayer.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.[5]

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study Animal_Model Animal Model EG_d6_Admin Administer this compound Animal_Model->EG_d6_Admin Sample_Collection_invivo Collect Blood, Urine, Tissues EG_d6_Admin->Sample_Collection_invivo Sample_Prep Sample Preparation (Deproteinization, Derivatization) Sample_Collection_invivo->Sample_Prep Cell_Culture Cell Culture EG_d6_Labeling Label with this compound Cell_Culture->EG_d6_Labeling Metabolite_Extraction Extract Metabolites EG_d6_Labeling->Metabolite_Extraction Metabolite_Extraction->Sample_Prep MS_Analysis GC-MS or LC-MS/MS Analysis Sample_Prep->MS_Analysis Data_Analysis Data Analysis (Isotopologue Distribution) MS_Analysis->Data_Analysis

Caption: General experimental workflow for EG-d6 tracer studies.

Sample Preparation and Derivatization for GC-MS Analysis

For GC-MS analysis, derivatization of ethylene glycol and its acidic metabolites is necessary to increase their volatility.

Materials:

  • Plasma, urine, or cell extract samples

  • Internal standard solution (e.g., Ethylene Glycol-d4 if analyzing unlabeled metabolites, or another deuterated compound if analyzing EG-d6 metabolites)

  • Acetonitrile for protein precipitation

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))[6]

  • Ethyl acetate for extraction

Procedure:

  • Deproteinization: To 100 µL of plasma or cell extract, add 400 µL of ice-cold acetonitrile. Vortex vigorously and centrifuge at high speed to pellet proteins. Transfer the supernatant to a clean tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate to the dried residue. Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Data Presentation and Analysis

Quantitative Analysis by Mass Spectrometry

The analysis of this compound and its deuterated metabolites is typically performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of instrument depends on the specific metabolites of interest and the required sensitivity.

GC-MS Parameters (Example):

ParameterSetting
Column DB-5MS (or equivalent)
Injection Mode Splitless
Oven Program Initial 70°C, ramp to 250°C
Ionization Mode Electron Ionization (EI)
MS Mode Selected Ion Monitoring (SIM) or Full Scan

LC-MS/MS Parameters (Example):

ParameterSetting
Column C18 reverse-phase
Mobile Phase Gradient of water and acetonitrile with formic acid
Ionization Mode Electrospray Ionization (ESI), negative mode for acids
MS Mode Multiple Reaction Monitoring (MRM)

Table 1: Example MRM Transitions for LC-MS/MS Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compoundDependent on derivatization/adduct formationDependent on derivatization/adduct formation
Glycolic Acid (unlabeled)75.031.0
Glycolic Acid-d277.032.0
Oxalic Acid (unlabeled)89.045.0
Oxalic Acid-d291.046.0

Note: The exact m/z values for EG-d6 and its direct metabolites will depend on the derivatization method used for LC-MS analysis, if any. The table provides examples for the acidic metabolites.

Representative Quantitative Data

The following tables represent hypothetical data from an in vivo experiment where rats were administered a single dose of this compound. Plasma and urine were collected over 24 hours and analyzed by LC-MS/MS.

Table 2: Concentration of this compound and its Deuterated Metabolites in Rat Plasma

Time Point (hours)This compound (µg/mL)Glycolic Acid-d2 (µg/mL)Oxalic Acid-d2 (µg/mL)
150.2 ± 5.15.8 ± 0.70.5 ± 0.1
425.6 ± 3.212.3 ± 1.51.2 ± 0.2
88.1 ± 1.18.5 ± 1.00.8 ± 0.1
122.5 ± 0.44.1 ± 0.50.4 ± 0.1
24< LOQ1.2 ± 0.2< LOQ
Values are mean ± SD. LOQ = Limit of Quantification.

Table 3: Cumulative Urinary Excretion of this compound and its Deuterated Metabolites

Time Interval (hours)This compound (% of dose)Glycolic Acid-d2 (% of dose)Oxalic Acid-d2 (% of dose)
0-415.2 ± 2.18.5 ± 1.11.5 ± 0.3
4-88.1 ± 1.210.2 ± 1.42.1 ± 0.4
8-124.3 ± 0.66.8 ± 0.91.8 ± 0.3
12-242.5 ± 0.44.1 ± 0.61.1 ± 0.2
Total (0-24h) 30.1 29.6 6.5
Values are mean ± SD.

Conclusion

The use of this compound as a tracer provides a robust and precise method for investigating the metabolic pathways of ethylene glycol. The detailed protocols and data analysis frameworks presented here offer a comprehensive guide for researchers in toxicology, metabolic diseases, and drug development to design and execute insightful stable isotope tracing studies. The ability to quantify the flux of a xenobiotic through its metabolic pathway is essential for a deeper understanding of its biological effects and for the development of effective countermeasures.

References

Application Notes and Protocols: Mechanistic Studies Using Ethylene Glycol-d6 as a Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Ethylene Glycol-d6 (EG-d6), a deuterated analog of ethylene glycol, as a probe in various mechanistic studies. The inclusion of deuterium atoms allows for isotopic tracing and the determination of kinetic isotope effects, providing invaluable insights into reaction pathways in metabolism, electrocatalysis, and polymerization.

Application 1: Elucidating Metabolic Pathways of Ethylene Glycol

This compound serves as a powerful tracer for studying the in vivo and in vitro metabolism of ethylene glycol. By substituting hydrogen with deuterium, the fate of the ethylene glycol molecule can be tracked through various metabolic steps using mass spectrometry. This is particularly crucial in toxicology and drug development, as the toxicity of ethylene glycol is primarily due to its metabolites.

The metabolic pathway of ethylene glycol involves a series of oxidation steps. The primary and rate-limiting step is the oxidation of ethylene glycol to glycoaldehyde by alcohol dehydrogenase.[1] Subsequent oxidation by aldehyde dehydrogenase yields glycolic acid, which is then converted to glyoxylic acid.[1][2] Glyoxylic acid can then be metabolized to various products, including oxalic acid, which is responsible for the formation of calcium oxalate crystals in the kidneys.[3]

Metabolic Pathway of Ethylene Glycol Metabolic Pathway of Ethylene Glycol cluster_enzymes EG Ethylene Glycol (or this compound) Glycoaldehyde Glycoaldehyde EG->Glycoaldehyde NAD+ -> NADH Glycolic_Acid Glycolic Acid Glycoaldehyde->Glycolic_Acid NAD+ -> NADH Glyoxylic_Acid Glyoxylic Acid Glycolic_Acid->Glyoxylic_Acid FMN -> FMNH2 Oxalic_Acid Oxalic Acid (leads to Calcium Oxalate Crystals) Glyoxylic_Acid->Oxalic_Acid Glycine Glycine Glyoxylic_Acid->Glycine Pyridoxine (B6) Alpha_Hydroxy_Beta_Ketoadipate α-hydroxy-β-ketoadipate Glyoxylic_Acid->Alpha_Hydroxy_Beta_Ketoadipate Thiamine (B1) ADH Alcohol Dehydrogenase ALDH Aldehyde Dehydrogenase GO Glycolate Oxidase LDH_GAO LDH/GAO

Caption: Metabolic pathway of ethylene glycol.

Quantitative Data: Analysis of Ethylene Glycol and its Metabolites

This compound is an ideal internal standard for the quantification of ethylene glycol and its metabolites in biological matrices. The following table summarizes typical analytical methods and their performance.

AnalyteInternal StandardMethodSample MatrixLimit of Quantification (LOQ)Reference
Ethylene GlycolThis compoundGC-MSSerum, Urine0.16 mmol/L[4][5]
Glycolic Acid13C-Glycolic AcidGC-MSSerum0.13 mmol/L[4]
Diethylene GlycolDiethylene Glycol-d8GC-MSSerum, Urine2-20 µg/mL[5][6]
Oxalic Acid13C2-Oxalic AcidIC-MSUrine-[5]
Experimental Protocol: Quantification of Ethylene Glycol in Serum using GC-MS

This protocol describes the use of this compound as an internal standard for the quantitative analysis of ethylene glycol in serum.

1. Materials and Reagents:

  • This compound (internal standard)

  • Serum samples

  • Acetonitrile (protein precipitation agent)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

2. Sample Preparation:

  • To 100 µL of serum in a microcentrifuge tube, add 200 µL of acetonitrile containing a known concentration of this compound.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

3. Derivatization:

  • To the dried extract, add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial and heat at 70°C for 30 minutes.

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Use a suitable capillary column (e.g., DB-5ms).

  • Set the GC oven temperature program to achieve separation of the derivatized ethylene glycol and the internal standard.

  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized ethylene glycol and this compound.

5. Quantification:

  • Generate a calibration curve by analyzing standards of known ethylene glycol concentrations with a constant amount of this compound internal standard.

  • Calculate the concentration of ethylene glycol in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Workflow for Metabolite Analysis Workflow for Metabolite Analysis Sample Biological Sample (e.g., Serum) Spike Spike with This compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Extract Supernatant Extraction Precipitate->Extract Derivatize Derivatization (e.g., Silylation) Extract->Derivatize Analysis GC-MS Analysis (SIM Mode) Derivatize->Analysis Quantify Quantification (Calibration Curve) Analysis->Quantify

Caption: Workflow for metabolite analysis.

Application 2: Investigating Electrocatalytic Oxidation Mechanisms

The electro-oxidation of ethylene glycol is of significant interest for direct alcohol fuel cells. Understanding the reaction mechanism is key to developing more efficient catalysts. This compound is used to probe the reaction mechanism by measuring the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the non-deuterated substrate to the deuterated substrate. A significant KIE indicates that C-H (or O-H) bond cleavage is involved in the rate-determining step of the reaction.

Studies using deuterated ethylene glycol (HOCD2CD2OH, or EG-d4) on platinum electrodes have shown distinct KIEs for different reaction pathways, such as the formation of CO2 and adsorbed CO.[7] This suggests that C-D bond cleavage is a kinetically relevant step.

Electro-oxidation of Ethylene Glycol Electro-oxidation of Ethylene Glycol on Pt EG_sol EG(sol) EG_ads EG(ads) EG_sol->EG_ads Adsorption Intermediate Adsorbed Intermediates (e.g., 2-hydroxyacetyl) EG_ads->Intermediate Dehydrogenation (C-H/O-H cleavage) CO_ads CO(ads) Intermediate->CO_ads C-C bond scission Partial_Ox Partial Oxidation Products (Glycolaldehyde, Glycolic Acid, etc.) Intermediate->Partial_Ox Desorption CO2 CO2 (Complete Oxidation) CO_ads->CO2

Caption: Electro-oxidation of Ethylene Glycol.

Quantitative Data: Kinetic Isotope Effects in Ethylene Glycol Electro-oxidation

The use of deuterated ethylene glycol allows for the quantification of the kinetic isotope effect (KIE), providing insight into the rate-determining steps of the reaction.

Reaction PathwayKinetic Isotope Effect (kH/kD)ImplicationReference
Overall Faradaic Current> 1C-H/D bond cleavage is kinetically relevant.[7]
CO2 Formation> 1C-H/D bond cleavage is involved in the pathway to complete oxidation.[7]
Adsorbed CO (COad) Formation> 1C-H/D bond cleavage is a precursor step to C-C bond scission.[7]
Experimental Protocol: In Situ ATR-FTIR and DEMS Study of Ethylene Glycol Electro-oxidation

This protocol outlines a combined spectroelectrochemical approach to study the electro-oxidation of ethylene glycol using a deuterated probe.

1. Materials and Equipment:

  • Ethylene Glycol and this compound

  • Perchloric acid (electrolyte)

  • Platinum thin-film electrode

  • Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectrometer

  • Differential Electrochemical Mass Spectrometer (DEMS)[8][9]

  • Potentiostat

2. Experimental Setup:

  • Assemble a spectroelectrochemical cell that allows for simultaneous ATR-FTIR and DEMS measurements.[10]

  • The working electrode is a thin platinum film deposited on the ATR crystal.

  • The cell is connected to a continuous flow system to introduce the electrolyte and reactants.

  • The DEMS is interfaced with the electrochemical cell via a hydrophobic membrane to detect volatile products.[11][12]

3. Procedure:

  • Record a background spectrum and mass signal with the electrolyte (e.g., 0.1 M HClO4) flowing through the cell.

  • Introduce the electrolyte containing either ethylene glycol or this compound at a specific concentration (e.g., 0.1 M).

  • Perform potentiodynamic (cyclic voltammetry) and potentiostatic experiments while simultaneously recording FTIR spectra and mass spectra of volatile products (e.g., CO2).

  • Analyze the FTIR spectra to identify adsorbed intermediates and products on the electrode surface.

  • Analyze the DEMS data to quantify the formation of volatile products as a function of electrode potential.

4. Data Analysis:

  • Calculate the Faradaic currents for both isotopic species from the electrochemical data.

  • Determine the rates of formation of CO2 and other products from the DEMS data.

  • Calculate the KIE for the overall reaction and for specific product formation by taking the ratio of the rates for the non-deuterated and deuterated ethylene glycol.

Workflow for Spectroelectrochemical Analysis Workflow for Spectroelectrochemical Analysis Setup Spectroelectrochemical Cell Setup (ATR-FTIR and DEMS) Background Record Background (Electrolyte only) Setup->Background Introduce Introduce Reactant (EG or EG-d6) Background->Introduce Experiment Perform Electrochemical Measurements (CV, Chronoamperometry) Introduce->Experiment Acquire Simultaneously Acquire FTIR and DEMS Data Experiment->Acquire Analyze Analyze Data: - Adsorbed Species (FTIR) - Volatile Products (DEMS) - KIE Calculation Acquire->Analyze

Caption: Workflow for spectroelectrochemical analysis.

Application 3: Probing Polymerization Kinetics and Mechanisms

Ethylene glycol and its derivatives are important monomers in the synthesis of various polymers, such as poly(ethylene glycol) (PEG). The mechanism of polymerization, including initiation, propagation, and termination steps, can be investigated using isotopic labeling. This compound can be used as a starting material to synthesize deuterated monomers.

By tracking the deuterated fragments in the resulting polymer using techniques like NMR or mass spectrometry, it is possible to elucidate the mechanism of chain growth and termination. For instance, in free radical polymerization, the fate of the hydrogen atoms on the ethylene glycol backbone can provide information about chain transfer reactions.

Proposed Experimental Protocol: Investigating Polymerization Kinetics with this compound

This protocol proposes a general approach to study the kinetics of free radical polymerization of an ethylene glycol-based monomer using this compound.

1. Materials and Reagents:

  • This compound

  • Acryloyl chloride (for monomer synthesis)

  • A free radical initiator (e.g., AIBN)

  • Solvent (e.g., water, toluene)

  • NMR spectrometer

  • Differential Scanning Calorimeter (DSC)

2. Synthesis of Deuterated Monomer:

  • Synthesize the deuterated monomer (e.g., ethylene glycol-d4 diacrylate) by reacting this compound with acryloyl chloride in the presence of a base.

  • Purify the monomer using column chromatography or distillation.

3. Polymerization Reaction:

  • Dissolve the deuterated monomer and the initiator in the chosen solvent in a reaction vessel.

  • Maintain the reaction at a constant temperature.

  • At various time points, withdraw aliquots of the reaction mixture and quench the polymerization (e.g., by rapid cooling and addition of an inhibitor).

4. Kinetic Analysis:

  • NMR Spectroscopy: Analyze the aliquots by 1H NMR to determine the monomer conversion by integrating the signals of the unreacted monomer and the polymer.

  • Differential Scanning Calorimetry (DSC): Perform the polymerization in the DSC to measure the heat of polymerization as a function of time, which is proportional to the reaction rate.[13][14]

5. Mechanistic Analysis:

  • Analyze the final polymer by 2H NMR and mass spectrometry to determine the location and distribution of deuterium atoms.

  • This information can reveal details about side reactions, chain transfer, and termination mechanisms.

By comparing the polymerization kinetics and the structure of the resulting polymer with those from the non-deuterated monomer, insights into the reaction mechanism can be obtained.

References

Application Notes and Protocols for Ethylene Glycol-d6 in Cryopreservation of Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technology for the long-term storage of biological materials, including cells, tissues, and organs. The success of cryopreservation hinges on the use of cryoprotective agents (CPAs) that mitigate the lethal effects of ice crystal formation and high solute concentrations. Ethylene glycol is a widely used CPA due to its low molecular weight and high membrane permeability, which allows for rapid equilibration across cell membranes and reduces osmotic stress.[1][2]

This document provides detailed application notes and protocols for the use of Ethylene Glycol-d6 , a deuterated form of ethylene glycol, in the cryopreservation of biological samples. While the direct application of this compound in cryopreservation is a novel and largely exploratory field, its use is predicated on the "kinetic isotope effect." The substitution of hydrogen with deuterium atoms results in stronger C-D and O-D bonds. This increased bond strength may lead to a reduction in the metabolic toxicity of the cryoprotectant and could potentially alter the hydrogen bonding network with water, thereby influencing ice crystal formation and vitrification properties.

These protocols are based on established methods for non-deuterated ethylene glycol and are intended to serve as a starting point for researchers investigating the potential benefits of this compound as a cryoprotectant. It is strongly recommended that users perform initial validation experiments to optimize concentrations and timings for their specific biological samples.

Potential Advantages of this compound in Cryopreservation

  • Reduced Metabolic Toxicity: The kinetic isotope effect can slow down the rate of metabolic conversion of ethylene glycol into its more toxic metabolites, such as glycolaldehyde and glycolic acid. This could be particularly advantageous for sensitive cell types or during longer exposure times.

  • Altered Ice Crystal Formation: The stronger deuterium-oxygen bonds in this compound can lead to more stable hydrogen bonding with water molecules. This may influence the nucleation and growth of ice crystals, potentially leading to the formation of smaller, less damaging ice crystals or enhancing the glass-forming ability of vitrification solutions.

  • Enhanced Stability: The increased bond strength in deuterated molecules can lead to greater chemical and thermal stability, which may be beneficial during the stresses of freezing and thawing.

Data Presentation: Efficacy of Ethylene Glycol in Cryopreservation

The following tables summarize quantitative data from studies using non-deuterated ethylene glycol for the cryopreservation of various biological samples. This data serves as a baseline for comparison when evaluating the efficacy of this compound.

Table 1: Cryopreservation of Embryos using Ethylene Glycol

Biological SampleCryopreservation MethodEthylene Glycol (EG) ConcentrationOther CryoprotectantsPost-Thaw Survival/Viability RateReference
Human EmbryosSlow Freezing1.5 M0.2 M Sucrose80.6%[2]
Mouse Embryos (1-cell and blastocyst)Slow FreezingNot specifiedPropylene Glycol (PROH), GlycerolEG group showed better development than PROH and glycerol groups[3]
Mouse EmbryosVitrification20% (v/v) and 40% (v/v) in stepwise exposureFicoll, Sucrose>90%[4]
Goat EmbryosSlow Freezing1.5 MNone51.7% kid born rate (similar to fresh)[5]

Table 2: Cryopreservation of Oocytes using Ethylene Glycol

Biological SampleCryopreservation MethodEthylene Glycol (EG) ConcentrationOther CryoprotectantsPost-Thaw Survival/Viability RateReference
Mouse Germinal Vesicle OocytesStepwise Vitrification10%, 20%, 30% (v/v) in stepsFicoll-70, SucroseSignificantly higher survival with stepwise method[6]
Porcine Immature OocytesVitrification35% (v/v)Polyvinylpyrrolidone (PVP), Trehalose27.8%[7]
Porcine Immature OocytesVitrification17.5% (v/v)17.5% (v/v) Propylene Glycol42.6%[7]
Mouse OocytesVitrification15% (v/v)2% Polyvinylpyrrolidone (PVP)Significantly increased survival[8]

Table 3: Cryopreservation of Stem Cells using Ethylene Glycol

Biological SampleCryopreservation MethodEthylene Glycol (EG) ConcentrationOther CryoprotectantsPost-Thaw Recovery/Viability RateReference
Human Pluripotent Stem CellsSlow Freezing5%6% Hydroxyethyl starch (HES), 5% DMSO>80% recovery[9]
Umbilical Cord Blood Stem CellsSlow Freezing10%2.0% DMSOSignificant differences observed compared to other CPA combinations[10]
Mouse Spermatogonial Stem CellsSlow Freezing10%NoneLower recovery compared to PEG[11]

Experimental Protocols

The following are detailed protocols for cryopreservation using ethylene glycol. It is proposed that this compound can be directly substituted for ethylene glycol in these protocols, although initial optimization is crucial.

Protocol 1: Vitrification of Oocytes or Embryos

This protocol is adapted from established methods for mouse and human oocytes and embryos.[6][12]

Materials:

  • Base Medium (e.g., PB1, M2, or other suitable cell culture medium)

  • Equilibration Solution (ES): Base Medium supplemented with 7.5% (v/v) this compound and 7.5% (v/v) DMSO.

  • Vitrification Solution (VS): Base Medium supplemented with 15% (v/v) this compound, 15% (v/v) DMSO, and 0.5 M Sucrose.

  • Thawing Solution 1 (TS1): Base Medium with 1.0 M Sucrose.

  • Thawing Solution 2 (TS2): Base Medium with 0.5 M Sucrose.

  • Washing Solution: Base Medium.

  • Cryo-devices (e.g., Cryotops, straws).

  • Liquid Nitrogen.

Procedure:

  • Equilibration:

    • Transfer oocytes/embryos into the Equilibration Solution (ES).

    • Incubate for 5-15 minutes at room temperature. The exact time should be optimized to allow for CPA permeation without causing excessive toxicity.

  • Vitrification:

    • Transfer the oocytes/embryos from the ES into the Vitrification Solution (VS).

    • Incubate for 45-60 seconds. It is critical to minimize this exposure time to reduce toxicity.

    • Load the oocytes/embryos onto the cryo-device with a minimal volume of VS.

    • Plunge the cryo-device directly into liquid nitrogen.

  • Thawing:

    • Rapidly move the cryo-device from liquid nitrogen into Thawing Solution 1 (TS1) pre-warmed to 37°C.

    • Agitate for 1 minute.

    • Transfer the oocytes/embryos into Thawing Solution 2 (TS2) at room temperature for 3 minutes.

    • Transfer into Washing Solution at room temperature for 5 minutes.

    • Transfer into fresh Washing Solution for another 5 minutes.

  • Post-Thaw Culture:

    • Transfer the oocytes/embryos into appropriate culture medium and incubate under standard conditions.

    • Assess viability and development at appropriate time points.

Protocol 2: Slow-Rate Freezing of Embryos or Stem Cells

This protocol is based on methods for human embryos and pluripotent stem cells.[2][9]

Materials:

  • Freezing Medium: Base culture medium supplemented with 1.5 M this compound and 0.1 M Sucrose. For stem cells, a combination of 5% this compound, 5% DMSO, and 6% HES can be used.

  • Controlled-rate freezer.

  • Cryovials.

  • Thawing Solution: Appropriate culture medium, which may be supplemented with a decreasing concentration of a non-permeating cryoprotectant like sucrose to aid in the removal of the intracellular CPA.

  • Liquid Nitrogen.

Procedure:

  • Equilibration:

    • Gradually expose the cells/embryos to the Freezing Medium. This can be done in a stepwise manner, increasing the concentration of the cryoprotectant every 5-10 minutes to minimize osmotic shock.

    • Transfer the cells/embryos into cryovials with the final Freezing Medium.

  • Freezing:

    • Place the cryovials into a controlled-rate freezer.

    • Cool at a rate of -1°C to -2°C per minute down to -30°C to -40°C.

    • Induce ice nucleation (seeding) at approximately -7°C.

    • After reaching the target sub-zero temperature, plunge the cryovials into liquid nitrogen for long-term storage.

  • Thawing:

    • Rapidly thaw the cryovials by immersing them in a 37°C water bath until the ice has just melted.

    • Gradually dilute the cryoprotectant by adding pre-warmed Thawing Solution in a stepwise manner to avoid osmotic shock.

    • Centrifuge the cell suspension (for cell lines) to pellet the cells and remove the cryoprotectant-containing supernatant.

    • Resuspend the cells in fresh culture medium.

  • Post-Thaw Viability Assessment:

    • Assess cell viability immediately after thawing using a method such as trypan blue exclusion or a live/dead fluorescent stain.

    • Culture the cells under standard conditions and assess attachment, proliferation, and functional markers as appropriate for the cell type.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key conceptual workflows and the theoretical basis for using this compound in cryopreservation.

Cryopreservation_Workflow cluster_prep Sample Preparation cluster_cryo Cryopreservation cluster_thaw Thawing and Recovery A Biological Sample (Oocytes, Embryos, Stem Cells) B Equilibration with This compound Solution A->B C Vitrification or Slow-Rate Freezing B->C D Storage in Liquid Nitrogen (-196°C) C->D E Rapid Thawing D->E F Stepwise Removal of Cryoprotectant E->F G Post-Thaw Viability and Functional Assessment F->G

Caption: General workflow for the cryopreservation of biological samples using this compound.

Deuteration_Advantage cluster_EGd6 This compound cluster_properties Altered Properties cluster_benefits Potential Cryopreservation Benefits EGd6 This compound (C2D6O2) Bonds Stronger C-D and O-D Bonds (Kinetic Isotope Effect) EGd6->Bonds Toxicity Reduced Metabolic Toxicity Bonds->Toxicity Ice Modified Ice Crystal Nucleation and Growth Bonds->Ice Stability Enhanced Stability Bonds->Stability

Caption: Theoretical advantages of this compound in cryopreservation.

Post_Thaw_Assessment cluster_viability Viability Assessment cluster_function Functional Assessment Thawed_Cells Thawed Biological Sample TrypanBlue Trypan Blue Exclusion Thawed_Cells->TrypanBlue LiveDead Live/Dead Staining (e.g., Calcein AM/EthD-1) Thawed_Cells->LiveDead Proliferation Proliferation Assay Thawed_Cells->Proliferation Differentiation Differentiation Potential (for stem cells) Thawed_Cells->Differentiation Development Embryo Development to Blastocyst Stage Thawed_Cells->Development

Caption: Key parameters for post-thaw assessment of cryopreserved samples.

Conclusion

The use of this compound as a cryoprotectant represents a promising, yet underexplored, avenue in cryobiology. The theoretical advantages conferred by the kinetic isotope effect—namely reduced metabolic toxicity and altered interactions with water molecules—warrant systematic investigation. The protocols and data provided herein for non-deuterated ethylene glycol offer a robust foundation for researchers to design and execute experiments to evaluate the efficacy of this compound. It is anticipated that such studies will contribute to the development of more effective cryopreservation strategies for a wide range of sensitive biological samples, with significant implications for research, regenerative medicine, and reproductive technologies.

References

Applications of Ethylene Glycol-d6 in Materials Science Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ethylene Glycol-d6 (D(OCH₂CH₂)OD), the deuterated analogue of ethylene glycol, serves as a versatile tool in materials science research. Its unique isotopic composition makes it invaluable for characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS), where the substitution of hydrogen with deuterium provides significant advantages in spectral simplification and contrast variation. This document outlines key applications of this compound in the study and synthesis of polymers, nanoparticles, and energy storage materials, providing detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Probing Polymer Structure and Dynamics

This compound and its derivatives, such as deuterated polyethylene glycol (PEG-d4), are instrumental in elucidating the conformation, aggregation, and dynamics of polymeric systems.

Application Note: Small-Angle Neutron Scattering (SANS) for Polymer Characterization

SANS is a powerful technique for studying the structure of materials at the nanoscale. The significant difference in the neutron scattering length of hydrogen (-3.74 fm) and deuterium (6.67 fm) allows for "contrast matching." By using deuterated solvents like D₂O and deuterated polymers synthesized from this compound, researchers can selectively highlight or suppress the scattering from different components in a sample, enabling detailed analysis of polymer chain conformation and intermolecular interactions.[1][2] For instance, SANS studies on deuterated and non-deuterated poly(ethylene glycol) in D₂O have been used to investigate the distribution of water around the polymer chain.[3]

Experimental Protocol: SANS Analysis of PEG-d4 in D₂O

This protocol describes the preparation and analysis of a deuterated poly(ethylene glycol) sample for SANS to determine its radius of gyration (Rg).

Materials:

  • Deuterated Poly(ethylene glycol) (PEG-d4)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Quartz sample cells (2 mm path length)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of PEG-d4 in D₂O (e.g., 2% w/v).

    • Prepare a series of dilutions from the stock solution to desired concentrations (e.g., 0.5%, 1.0%, 1.5% w/v).

    • Allow solutions to equilibrate for at least 24 hours before measurements.[4]

  • SANS Measurement:

    • Conduct SANS measurements on a suitable instrument (e.g., NG-7 30m SANS at NIST Center for Neutron Research).[5]

    • Use quartz sample cells with a 2 mm path length.[5]

    • Collect scattering data at room temperature.

    • Measure the scattering of the pure D₂O solvent for background subtraction.

  • Data Analysis:

    • Subtract the incoherent background scattering from the D₂O measurement.

    • Analyze the scattering intensity, I(q), as a function of the scattering vector, q.

    • For dilute solutions, use the Guinier approximation in the low-q region (qRg < 1) to determine the radius of gyration (Rg):

      • ln[I(q)] ≈ ln[I(0)] - (Rg² * q²) / 3

    • Plot ln[I(q)] vs. q² and perform a linear fit. The slope of the line will be -Rg²/3, from which Rg can be calculated.

Data Presentation:

PolymerMolecular Weight (kDa)Concentration (wt% in D₂O)Radius of Gyration (Rg) (nm)
PEG-d40.40.50.4
PEG-d410.50.75
PEG-d4100.53.0
PEG-d4200.54.9

This data is adapted from studies on PEG in D₂O and illustrates the expected trend.[6]

Application Note: NMR Spectroscopy for Polymer Characterization

This compound is a useful deuterated solvent for NMR spectroscopy. However, more commonly in polymer science, deuterated solvents like DMSO-d6 are used to dissolve polymers for analysis. The principles of using deuterated solvents are the same: to avoid large solvent proton signals that would obscure the signals from the analyte. ¹H NMR is a primary technique for determining the molecular weight and degree of functionalization of polymers like poly(ethylene glycol) (PEG).[7]

Experimental Protocol: ¹H NMR Analysis of PEG in DMSO-d6

This protocol outlines the procedure for determining the number-average molecular weight (Mn) of a methoxy-terminated PEG (mPEG) using ¹H NMR.

Materials:

  • Methoxy-poly(ethylene glycol) (mPEG)

  • Deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of mPEG (e.g., 10 mg) in DMSO-d6 (e.g., 0.7 mL) in a clean, dry NMR tube.

    • Ensure the polymer is fully dissolved.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Reference the spectrum to the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm).

  • Spectral Analysis:

    • Identify the key proton signals:

      • PEG backbone methylene protons (-O-CH₂ -CH₂ -O-): a large, broad singlet around δ 3.51 ppm.[8]

      • Methoxy end-group protons (-OCH₃ ): a singlet around δ 3.38 ppm.[7]

      • Hydroxyl end-group proton (-OH ): a triplet around δ 4.56 ppm (this can vary and may exchange with residual water).

    • Integrate the signals corresponding to the methoxy end-group and the entire PEG backbone.

    • Calculate the number of repeating ethylene glycol units (n) by comparing the integrals.

Data Presentation:

Polymer SampleMethoxy ¹H Signal (δ, ppm)Backbone ¹H Signal (δ, ppm)
mPEG in DMSO-d6~3.38 (s, 3H)~3.51 (s, 4nH)

The chemical shifts are approximate and can vary slightly based on experimental conditions.[7][8]

Synthesis of Advanced Materials

Ethylene glycol is a widely used solvent and reducing agent in the synthesis of various nanomaterials due to its high boiling point and ability to coordinate with metal ions. The use of this compound can be advantageous for mechanistic studies, allowing researchers to trace the role of the solvent in the reaction pathway using techniques like NMR or mass spectrometry.[9]

Application Note: Nanoparticle Synthesis

The polyol process, which often employs ethylene glycol, is a common method for synthesizing metal nanoparticles with controlled size and shape. Ethylene glycol can act as both the solvent and the reducing agent, particularly at elevated temperatures. It is also known to act as a capping agent, preventing agglomeration of the newly formed nanoparticles.[10][11]

Experimental Protocol: Synthesis of Silver Nanoparticles

This protocol describes a green synthesis method for silver nanoparticles (AgNPs) using ethylene glycol as a stabilizing agent and β-D-glucose as a reducing agent.[12]

Materials:

  • Silver nitrate (AgNO₃)

  • Poly(ethylene glycol) (or this compound for mechanistic studies)

  • β-D-glucose

  • Deionized water

Procedure:

  • Prepare a 0.1 wt% aqueous solution of PEG.

  • Add 10 mL of a 1.0 M AgNO₃ solution to 200 mL of the PEG solution while stirring to form a clear [Ag(PEG)]⁺ solution.

  • Add 20 mL of a 1.0 M aqueous solution of β-D-glucose and continue stirring.

  • Maintain the solution at 45 °C in the dark to facilitate the reduction of Ag⁺ to Ag⁰ nanoparticles. The reaction progress can be monitored by observing the color change of the solution and by taking aliquots for UV-Vis spectroscopy.

  • Characterize the resulting AgNPs using techniques such as UV-Vis spectroscopy (surface plasmon resonance peak), Transmission Electron Microscopy (TEM) for size and morphology, and X-ray Diffraction (XRD) for crystalline structure.

Data Presentation:

Reaction Time (hours)Average Particle Size (nm)
115 ± 2
325 ± 3
640 ± 5
2460 ± 7
4880 ± 10

This is representative data showing the growth of nanoparticles over time.[12]

Energy Storage and Conversion

Ethylene glycol and its deuterated counterpart find applications in the development of advanced energy storage and conversion devices, such as batteries and fuel cells.

Application Note: Electrolytes for Zinc-Ion Batteries

Aqueous zinc-ion batteries are a promising energy storage technology, but they suffer from issues like dendrite formation and poor performance at low temperatures. Ethylene glycol can be used as an additive to the aqueous electrolyte to act as an antifreeze and a corrosion inhibitor.[13] Low-transition-temperature (LTT) electrolytes based on ethylene glycol and zinc salts are being explored to mitigate these issues.[14] The use of this compound would allow for detailed NMR and neutron scattering studies of the ion solvation and transport mechanisms within the electrolyte.

Experimental Protocol: Preparation of a Low-Transition-Temperature Electrolyte for a Zinc-Ion Battery

This protocol describes the preparation of a Zn(TFSI)₂-based electrolyte with ethylene glycol.

Materials:

  • Zinc bis(trifluoromethanesulfonyl)imide (Zn(TFSI)₂)

  • Ethylene Glycol (or this compound)

  • Argon-filled glovebox

Procedure:

  • Inside an argon-filled glovebox, mix Zn(TFSI)₂ and ethylene glycol in a desired molar ratio (e.g., 1:7).[14]

  • Stir the mixture at room temperature until a homogeneous and clear liquid is formed.

  • The resulting low-transition-temperature mixture can be used as the electrolyte in a zinc-ion battery.

  • Assemble a coin cell with a zinc metal anode, a suitable cathode (e.g., K₀.₅V₂O₅), and the prepared electrolyte to test its electrochemical performance.[15]

Application Note: Direct Ethylene Glycol Fuel Cells (DEGFCs)

Direct ethylene glycol fuel cells are a type of proton-exchange membrane fuel cell that uses an aqueous solution of ethylene glycol as the fuel. They offer advantages such as a high theoretical energy density and a high boiling point for the fuel.

Performance Data of Direct Ethylene Glycol Fuel Cells
Fuel Cell TypeOperating Temperature (°C)Open-Circuit Voltage (V)Peak Power Density (mW/cm²)
Passive DEGFC with H₂O₂ oxidant601.5865.8
Hybrid DEGFC601.4180.9
Hybrid DEGFC80-115.3

Data is compiled from various studies on direct ethylene glycol fuel cells.[16][17]

Synthesis of Deuterated Polymers

This compound can serve as a starting material for the synthesis of more complex deuterated polymers.

Application Note: Synthesis of Deuterated Poly(ethylene glycol) (PEG-d4)

Deuterated PEG is essential for the SANS studies described earlier. It can be synthesized through the ring-opening polymerization of deuterated ethylene oxide. Another method involves the direct polymerization of Ethylene Glycol-d4.

Experimental Protocol: Synthesis of Deuterated Polyethylene Glycols from Ethylene Glycol-d4

This protocol describes the synthesis of deuterated polyethylene glycols using an iodine catalyst.[18]

Materials:

  • Ethylene Glycol-d4

  • Iodine (catalyst)

Procedure:

  • Combine Ethylene Glycol-d4 and a catalytic amount of iodine in a reaction vessel.

  • Heat the mixture to induce polymerization. The reaction proceeds via the formation of longer poly(ethylene glycol)-d4 chains.

  • The chain length can be controlled by the reaction time and conditions.

  • The resulting deuterated polyethylene glycols can be purified and characterized by techniques such as GPC and NMR.[19]

Visualizations

SANS_Workflow cluster_prep Sample Preparation cluster_measurement SANS Measurement cluster_analysis Data Analysis A Prepare PEG-d4 stock solution in D2O B Create serial dilutions A->B C Equilibrate for 24h B->C D Load sample into quartz cell C->D E Collect scattering data D->E F Measure D2O background E->F G Background subtraction F->G H Guinier plot (ln(I(q)) vs q^2) G->H I Linear fit to determine Rg H->I

Workflow for SANS analysis of deuterated polymers.

Nanoparticle_Synthesis A Mix AgNO3 and PEG solution (forms [Ag(PEG)]+ complex) B Add β-D-glucose (reducing agent) A->B C Heat at 45°C in the dark B->C D Ag+ reduction to Ag0 C->D E Nucleation and growth of AgNPs D->E F Characterization (UV-Vis, TEM, XRD) E->F

General workflow for the synthesis of silver nanoparticles.

Battery_Electrolyte_Prep A Select molar ratio of Zn(TFSI)2 to Ethylene Glycol B Mix components in Ar-filled glovebox A->B C Stir until homogeneous B->C D Resulting LTT Electrolyte C->D

Preparation of a low-transition-temperature electrolyte.

References

Application Notes and Protocols for the Synthesis of Deuterated Polymers Using Ethylene Glycol-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of deuterated polymers, specifically focusing on the use of Ethylene Glycol-d6 as a key reactant. The inclusion of deuterium atoms in polymer chains offers unique properties beneficial for a range of scientific applications, including drug delivery, neutron scattering studies, and as internal standards for analytical chemistry.

Introduction to Deuterated Polymers

Deuterated polymers are macromolecules in which some or all of the hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution can significantly alter the physicochemical properties of the polymers, such as their thermal stability and spectroscopic characteristics, without changing their fundamental chemical nature.[1] The synthesis of deuterated polymers is crucial for various advanced research fields. For instance, in pharmaceutical sciences, deuteration can alter the metabolic profile of polymer-based drug delivery systems.[1] In materials science, deuterated polymers are invaluable for neutron scattering experiments, which are used to probe the structure and dynamics of polymer chains.[2]

The synthesis of deuterated polymers typically involves the use of deuterated monomers in polymerization reactions. This compound (D-(O-(CD2)2-O)-D) is a valuable building block for creating a variety of deuterated polymers, including deuterated polyethylene glycol (dPEG) and deuterated poly(ethylene terephthalate) (dPET).

Synthesis of Deuterated Poly(ethylene terephthalate) (dPET)

Deuterated Poly(ethylene terephthalate) is a valuable material for research, particularly in studies involving isotope labeling and structural analysis, which can help in tracking molecular interactions within polymer blends. The synthesis of dPET from this compound can be achieved through a two-step melt polycondensation process, analogous to the industrial production of standard PET. This process involves an initial transesterification or esterification step, followed by a polycondensation step.[3][4]

Logical Relationship: dPET Synthesis

dPET_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products EG_d6 This compound Transesterification Transesterification EG_d6->Transesterification DMT Dimethyl Terephthalate (DMT) DMT->Transesterification Polycondensation Polycondensation Transesterification->Polycondensation Oligomers Methanol Methanol (byproduct) Transesterification->Methanol Polycondensation->EG_d6 Excess removed dPET Deuterated Poly(ethylene terephthalate) (dPET) Polycondensation->dPET

Caption: Logical flow for the synthesis of deuterated poly(ethylene terephthalate) (dPET).

Experimental Protocol: Melt Polycondensation for dPET-d4

This protocol describes the synthesis of poly(ethylene terephthalate)-d4, where the ethylene glycol units are deuterated.

Materials:

  • This compound (isotopic purity > 98%)

  • Dimethyl Terephthalate (DMT)

  • Antimony(III) oxide (Sb₂O₃) or other suitable catalyst

  • High-vacuum, high-temperature reactor equipped with a mechanical stirrer and a distillation column.

Procedure:

  • Charging the Reactor: The reactor is charged with Dimethyl Terephthalate and this compound in a molar ratio of approximately 1:1.8. The catalyst, Antimony(III) oxide, is added at a concentration of 200-300 ppm relative to the weight of DMT.

  • Transesterification: The mixture is heated to a temperature range of 180-220°C under a nitrogen atmosphere. Methanol is produced as a byproduct and is continuously removed by distillation. This stage is typically carried out for 2-4 hours, or until the theoretical amount of methanol has been collected.

  • Polycondensation: After the transesterification is complete, the temperature is gradually raised to 270-285°C. The pressure is slowly reduced to below 1 Torr to facilitate the removal of excess this compound and drive the polymerization reaction forward. This stage is highly dependent on the desired molecular weight and can take several hours. The reaction progress can be monitored by the viscosity of the molten polymer.

  • Product Recovery: Once the desired viscosity is achieved, the reactor is cooled under nitrogen, and the deuterated PET polymer is extruded and pelletized.

Characterization:

The resulting dPET can be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of deuterium and determine the degree of deuteration.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To analyze the thermal properties such as glass transition temperature (Tg) and melting temperature (Tm).

ParameterValueReference
Reactants
This compoundVaries based on desired polymer chain lengthGeneral Knowledge
Dimethyl TerephthalateMolar ratio to EG-d6 approx. 1:1.8[3][4]
Catalyst
Antimony(III) oxide200-300 ppm[3]
Reaction Conditions
Transesterification Temperature180-220 °C[4]
Polycondensation Temperature270-285 °C[5]
Polycondensation Pressure< 1 Torr[5]
Expected Product Characteristics
Deuteration Level> 98% (dependent on reactant purity)Assumed based on reactant purity
Molecular Weight (Mw)20,000 - 50,000 g/mol (typical)[5]
Polydispersity Index (PDI)~2.0[5]

Synthesis of Deuterated Poly(ethylene glycol) (dPEG)

Deuterated poly(ethylene glycol) is a valuable tool in biomedical research, particularly for studies involving drug delivery and bioconjugation, where understanding the fate of the polymer carrier is critical. The synthesis of dPEG can be achieved through the direct polymerization of this compound. An early method for the synthesis of low molecular weight deuterated polyethylene glycols employed an iodine catalyst.

Experimental Workflow: dPEG Synthesis

dPEG_Workflow start Start reactants Charge Reactor with This compound and Iodine Catalyst start->reactants reaction Heat Reaction Mixture (e.g., 160-180°C) reactants->reaction monitoring Monitor Reaction Progress (e.g., by viscosity or water removal) reaction->monitoring purification Purify Product (e.g., precipitation, dialysis) monitoring->purification Reaction Complete characterization Characterize dPEG (NMR, GPC, MALDI-TOF MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of deuterated poly(ethylene glycol).

Experimental Protocol: Iodine-Catalyzed Polymerization of this compound

This protocol is based on the method described by Schnabel (1992) for the synthesis of deuterated polyethylene glycols from ethylene glycol-d4.[6]

Materials:

  • This compound (isotopic purity > 98%)

  • Iodine (catalyst)

  • Reaction vessel equipped with a stirrer and a condenser for water removal.

Procedure:

  • Reactor Setup: The reaction vessel is charged with this compound and a catalytic amount of iodine.

  • Polymerization: The mixture is heated to a temperature sufficient to initiate polymerization and drive off water, which is a byproduct of the condensation reaction. The exact temperature and reaction time will depend on the desired molecular weight of the dPEG.

  • Work-up: After the reaction is complete, the crude dPEG is purified to remove the catalyst and any unreacted monomer. This can be achieved by methods such as precipitation in a non-solvent (e.g., diethyl ether) or dialysis.

  • Drying: The purified dPEG is dried under vacuum to remove any residual solvent.

Characterization:

The resulting dPEG can be characterized by:

  • NMR Spectroscopy: To confirm the deuteration and the polymer structure.

  • GPC: To determine the molecular weight and PDI.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): For precise molecular weight determination of lower molecular weight PEGs.

ParameterValueReference
Reactants
This compoundVaries based on desired polymer chain length[6]
Catalyst
IodineCatalytic amount[6]
Reaction Conditions
TemperatureDependent on desired molecular weight[6]
Expected Product Characteristics
Deuteration Level> 98%Assumed based on reactant purity
Molecular Weight (Mn)Up to ~900 g/mol (for chain of 20 carbons)[6]

Note: The synthesis of high molecular weight deuterated polyethylene glycol often proceeds via the ring-opening polymerization of deuterated ethylene oxide, which is a different synthetic route.

Applications in Drug Development and Research

The use of deuterated polymers, synthesized from building blocks like this compound, offers significant advantages in the field of drug development.

  • Pharmacokinetic Studies: Deuterated polymers can be used as carriers in drug delivery systems. The deuterium label allows for the tracking of the polymer carrier in vivo using techniques like mass spectrometry, providing valuable information on its distribution, metabolism, and excretion.

  • Enhanced Therapeutic Efficacy: The "kinetic isotope effect" can sometimes lead to a slower rate of metabolic degradation of the polymer or the attached drug, potentially prolonging the therapeutic effect and reducing dosing frequency.

  • Neutron Scattering for Structural Biology: In the study of drug-biomolecule interactions, deuterated polymers can be used to create "contrast" in neutron scattering experiments, allowing for the detailed structural analysis of protein-polymer or nucleic acid-polymer complexes.[2]

Conclusion

This compound is a versatile and valuable reactant for the synthesis of a variety of deuterated polymers. The protocols outlined in these application notes provide a foundation for researchers to produce deuterated poly(ethylene terephthalate) and poly(ethylene glycol). These materials have wide-ranging applications in pharmaceutical sciences, materials science, and analytical chemistry, enabling advanced research and the development of novel therapeutic and diagnostic tools. The ability to selectively introduce deuterium into polymeric structures opens up new avenues for understanding and manipulating the behavior of these important macromolecules.

References

Troubleshooting & Optimization

Common impurities in commercial Ethylene Glycol-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial Ethylene Glycol-d6.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound, while highly pure, may contain trace amounts of impurities stemming from the synthesis process, storage, or degradation. Common impurities can be categorized as follows:

  • Residual Protiated Species: The most common impurity is the non-deuterated or partially deuterated Ethylene Glycol (Ethylene Glycol-d5, -d4, etc.). The isotopic purity of commercial grades is typically high, often ≥98 atom % D.

  • Synthesis Byproducts: The industrial synthesis of ethylene glycol often involves the hydration of ethylene oxide. This process can lead to the formation of higher glycols as byproducts.[1] Therefore, deuterated analogs of these are potential impurities in this compound. These include:

    • Diethylene Glycol-d10

    • Triethylene Glycol-d14

  • Other Organic Impurities: Trace amounts of other organic molecules may be present. Analysis of non-deuterated ethylene glycol has identified impurities such as 1,3-butanediol, 1,4-dioxane-2-ol, and 1,3-dioxane-5-ol.[2] It is plausible that their deuterated counterparts could exist in this compound.

  • Water (H₂O or D₂O): Due to its hygroscopic nature, this compound can absorb moisture from the atmosphere. This can be in the form of H₂O or D₂O, depending on the exposure conditions.

Q2: How can I identify these impurities in my NMR spectrum?

A2: The presence of impurities can be often detected by ¹H NMR spectroscopy. Protiated impurities will give rise to characteristic signals. The chemical shifts of these signals can help in their identification. Below is a table of expected ¹H NMR chemical shifts for common impurities in a generic deuterated solvent. Note that the exact chemical shift can vary slightly depending on the solvent, temperature, and concentration.

ImpurityChemical Shift (ppm)Multiplicity
Ethylene Glycol (residual H)~3.5-3.7singlet
Diethylene Glycol (residual H)~3.6-3.8multiplet
Water (H₂O)Variable (typically 1.5-5.0)singlet

For a more comprehensive list of chemical shifts of common laboratory solvents and impurities, you can refer to established literature resources.[3][4][5][6]

Q3: What is the typical purity of commercial this compound?

A3: Commercial this compound is typically offered at high levels of chemical and isotopic purity.[7][8][9] Common specifications are:

  • Chemical Purity: ≥99%

  • Isotopic Purity (atom % D): ≥98%

Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity information.[10][11]

Q4: What are the potential effects of these impurities on my experiments?

A4: The impact of impurities depends on their concentration and the nature of your experiment.

  • NMR Spectroscopy:

    • Protiated Impurities: Residual signals from protiated impurities can overlap with signals from your analyte, complicating spectral interpretation and quantification.

    • Water: A large water signal can obscure underlying analyte signals and affect the spectrometer's dynamic range. For experiments requiring the absence of exchangeable protons, the presence of H₂O can be detrimental.

  • Other Applications: For applications other than NMR, such as using this compound as a starting material in a chemical synthesis, impurities can lead to side reactions and the formation of undesired byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Unexpected peaks in the ¹H NMR spectrum.

Logical Troubleshooting Workflow:

start Unexpected peaks in ¹H NMR check_solvent Are peaks consistent with residual solvent signal? start->check_solvent check_impurity_table Compare peak chemical shifts to common impurity tables. check_solvent->check_impurity_table No impurity_identified Impurity identified. (e.g., water, other solvents) check_impurity_table->impurity_identified Yes run_blank Run a blank spectrum of the This compound lot. check_impurity_table->run_blank No blank_peaks Do peaks appear in the blank? run_blank->blank_peaks from_solvent Peaks are from the solvent. blank_peaks->from_solvent Yes from_sample Peaks are from the sample or contamination. blank_peaks->from_sample No further_analysis Consider 2D NMR or GC-MS for further identification. from_sample->further_analysis

Caption: Troubleshooting workflow for unexpected NMR peaks.

Issue 2: Poor resolution or broad lineshapes in the NMR spectrum.

This can be caused by several factors, including sample viscosity, paramagnetic impurities, or incorrect shimming.

Troubleshooting Steps:

  • Check Sample Temperature: Ethylene Glycol has a higher viscosity, which can be reduced by acquiring the spectrum at a higher temperature.

  • Re-shim the Spectrometer: Ensure the magnetic field homogeneity is optimized for your sample.

  • Filter the Sample: If paramagnetic impurities are suspected, filtering the sample through a small plug of celite or a syringe filter may help.

Experimental Protocols

Protocol 1: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile and semi-volatile organic impurities.[2]

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection: 1 µL of the this compound sample, splitless injection.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-400.

    • Scan Rate: 2 scans/second.

  • Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify using an internal or external standard method.

GC-MS Experimental Workflow:

sample This compound Sample injection GC Injection sample->injection separation GC Column Separation injection->separation ionization MS Ionization (EI) separation->ionization detection Mass Analyzer and Detector ionization->detection data Data Acquisition detection->data analysis Data Analysis (Library Search, Quantification) data->analysis result Impurity Profile analysis->result

Caption: Workflow for GC-MS analysis of impurities.

Protocol 2: Quantification of Water Content by Karl Fischer Titration

This is the standard method for accurate determination of water content.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent suitable for alcohols and a standardized water-in-methanol solution for volumetric titration.

  • Procedure:

    • Standardize the Karl Fischer reagent.

    • Accurately weigh a known amount of this compound and dissolve it in the titration solvent.

    • Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

    • Calculate the water content based on the amount of reagent consumed.

Data Summary

The following table summarizes potential impurities and their typical concentration ranges found in commercial non-deuterated ethylene glycol, which can be used as a reference for what to expect in the deuterated analog.

ImpurityTypical Concentration Range (%)
Diethylene Glycol0.1 - 1.0
1,3-Butanediol< 0.1
1,4-Dioxane-2-ol< 0.1
1,3-Dioxane-5-ol< 0.1
Water< 0.5

Concentration ranges are estimates based on analysis of non-deuterated ethylene glycol and can vary between suppliers and batches. Always refer to the product's Certificate of Analysis for specific values.

References

Technical Support Center: Analysis of Ethylene Glycol-d6 Impurities by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Ethylene Glycol-d6 (EG-d6) impurities by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound that can be detected by mass spectrometry?

A1: Common impurities in this compound can be categorized into three main types:

  • Process-Related Impurities: These are substances introduced or formed during the manufacturing process. For ethylene glycol, these often include Diethylene Glycol (DEG) and Triethylene Glycol (TEG).[1][2] Other potential impurities from industrial synthesis routes can include 1,2-butanediol, 1,4-butanediol, and ethylene carbonate.[2]

  • Isotopic Impurities: These are variants of this compound with fewer than six deuterium atoms (e.g., EG-d5, EG-d4). The isotopic purity of commercially available EG-d6 is typically around 98 atom % D.

  • Non-Deuterated Ethylene Glycol: The presence of standard, non-deuterated ethylene glycol (EG-d0) is a common impurity.

Q2: Which mass spectrometry technique is best suited for analyzing this compound impurities?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like ethylene glycol and its impurities.[1] For enhanced sensitivity, especially in complex matrices, derivatization of the glycols may be necessary.[3] Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with derivatization, can also be employed.

Q3: Why is derivatization sometimes required for the analysis of glycols by GC-MS?

A3: Derivatization is often employed in the GC-MS analysis of glycols to:

  • Improve Volatility: Glycols have relatively low volatility due to their hydroxyl groups. Derivatization replaces the active hydrogens, making the molecules more volatile and suitable for gas chromatography.

  • Enhance Chromatographic Peak Shape: By reducing the polarity of the analytes, derivatization can lead to more symmetrical and less tailing peaks, improving resolution and quantification.

  • Increase Sensitivity: Derivatized compounds can exhibit better ionization efficiency in the mass spectrometer, leading to lower detection limits. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3]

Q4: What are the expected mass fragments for this compound in Electron Ionization (EI) Mass Spectrometry?

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound impurities.

Issue 1: Poor Peak Shape and Tailing for Glycol Impurities
Possible Cause Troubleshooting Step
Active Sites in the GC System Deactivate the GC inlet liner and the first few centimeters of the analytical column. Use a liner with glass wool to trap non-volatile residues.
Inadequate Derivatization Ensure the derivatization reaction has gone to completion. Optimize the reaction time, temperature, and reagent concentration.
Inappropriate Column Choice Use a polar GC column, such as a wax-type column (e.g., DB-WAX), which is well-suited for the analysis of polar compounds like glycols.[5]
Sample Overload Reduce the injection volume or dilute the sample to avoid overloading the column.
Issue 2: Inaccurate Quantification of Non-Deuterated Ethylene Glycol
Possible Cause Troubleshooting Step
Isotopic Contribution The M+2 isotope of non-deuterated ethylene glycol can interfere with the signal of a d2-labeled internal standard. If using a deuterated internal standard with low deuterium incorporation, consider this potential overlap.
Different Response Factors The analyte and its deuterated analog may have different response factors in the mass spectrometer. It is crucial to use a calibration curve prepared with certified standards of the non-deuterated ethylene glycol for accurate quantification.
H/D Exchange Hydrogen-deuterium exchange can occur in the GC inlet or on the column, especially if there are active sites or moisture present. This can alter the isotopic distribution and lead to inaccurate results. Ensure a well-maintained and inert GC system.
Issue 3: Difficulty in Detecting Low-Level Impurities
Possible Cause Troubleshooting Step
Insufficient Sensitivity Optimize the mass spectrometer parameters, including the ionization energy and detector voltage. Consider using Selected Ion Monitoring (SIM) mode for target impurities to enhance sensitivity.[5]
Matrix Interference The this compound matrix can interfere with the detection of trace impurities. Optimize the chromatographic separation to resolve the impurities from the main EG-d6 peak. A longer column or a slower temperature ramp can improve resolution.
Inadequate Sample Preparation For trace analysis, a concentration step such as solid-phase extraction (SPE) may be necessary.

Experimental Protocols

GC-MS Method for the Quantification of Diethylene Glycol (DEG) and Triethylene Glycol (TEG) in this compound

This protocol provides a general framework. Method parameters should be optimized for your specific instrumentation and application.

  • Standard Preparation:

    • Prepare individual stock solutions of DEG and TEG in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solutions in this compound to cover the desired concentration range.

  • Sample Preparation:

    • Dilute the this compound sample with a suitable solvent like methanol if necessary. For direct injection, ensure the sample is free of particulate matter.

  • GC-MS Parameters:

Parameter Value
GC Column DB-WAX, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent)[5]
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp 250 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 30-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
  • Data Analysis:

    • Identify the peaks for DEG and TEG based on their retention times and mass spectra.

    • Quantify the impurities using the calibration curve generated from the standards.

Data Presentation

Table 1: Method Detection and Quantification Limits for Ethylene Glycol Impurities

The following table presents typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) values for ethylene glycol and diethylene glycol from a validated GC-MS method. These values can serve as a benchmark for method performance.

Analyte LOD LOQ
Ethylene Glycol0.26 ng/mg[6]0.86 ng/mg[6]
Diethylene Glycol0.51 ng/mg[6]1.69 ng/mg[6]

Note: These values were obtained in a specific matrix and may vary depending on the sample matrix and instrumentation.

Table 2: Typical GC-MS Parameters for Glycol Analysis
Parameter Setting Reference
Column DB-WAX (30 m x 0.25 mm, 0.25 µm)[5]
Injection Volume 1 µL[1]
Split Ratio 10:1 to 50:1
Oven Program 80°C (2 min) -> 20°C/min -> 280°C (2 min)[1]
Carrier Gas Helium[5]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh this compound Sample s3 Dilute Sample (if necessary) s1->s3 s2 Prepare Calibration Standards (DEG, TEG in EG-d6) a1 Inject Sample/Standard s2->a1 s3->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (EI) a2->a3 d1 Identify Impurity Peaks (Retention Time & Mass Spectra) a3->d1 d2 Integrate Peak Areas d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Workflow for the analysis of impurities in this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Chromatographic Peak Shape? c1 Active Sites in System start->c1 Yes c2 Incomplete Derivatization start->c2 Yes c3 Column Overload start->c3 Yes s1 Deactivate Liner/Column c1->s1 s2 Optimize Derivatization c2->s2 s3 Dilute Sample c3->s3

Caption: Troubleshooting logic for poor peak shape in GC-MS analysis.

References

Storage and handling guidelines for Ethylene Glycol-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance on the storage, handling, and troubleshooting for Ethylene Glycol-d6, tailored for researchers, scientists, and drug development professionals.

Storage and Handling Guidelines

Proper storage and handling of this compound are crucial to maintain its isotopic purity and ensure experimental accuracy. Due to its hygroscopic nature, special care must be taken to protect it from moisture.

Summary of Storage and Handling Parameters:

ParameterRecommended GuidelineSource(s)
Storage Temperature Room temperature; 15–25 °C is also cited as a recommended range.[1][2][3]
Storage Conditions Store in a tightly sealed container in a dry, well-ventilated area, protected from light and moisture.[1][2][4][5]
Incompatible Materials Strong oxidizing agents, acids, and bases.[5]
Shelf Life While a specific shelf life for this compound is not provided, deuterated solvents should generally be re-analyzed for chemical purity after six months.[6]
Hygroscopicity Highly hygroscopic; readily absorbs moisture from the atmosphere.[2][3]

General Handling and Storage Workflow:

G Diagram 1: General Handling and Storage Workflow for this compound cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage Store at Room Temperature (15-25 °C) protect Protect from Light & Moisture storage->protect inert_atm Handle Under Inert Atmosphere (e.g., Glovebox) storage->inert_atm Usage seal Keep Container Tightly Sealed protect->seal dry_glass Use Dry Glassware and Syringes inert_atm->dry_glass ppe Wear Appropriate PPE dry_glass->ppe disposal Dispose According to Local Regulations ppe->disposal Post-Experiment G Diagram 2: Troubleshooting Moisture Contamination in this compound cluster_prevention Preventative Measures start Unexpected Peak in NMR Spectrum check_water Is the peak characteristic of water (HDO)? start->check_water d2o_test Perform D2O Exchange Test check_water->d2o_test Yes investigate_other Investigate Other Sources of Contamination (e.g., analyte impurity, glassware residue) check_water->investigate_other No peak_disappears Peak Diminishes/Disappears d2o_test->peak_disappears moisture_confirmed Moisture Contamination Confirmed peak_disappears->moisture_confirmed Yes other_impurity Peak Persists peak_disappears->other_impurity No dry_solvent Use Fresh/Dry Solvent moisture_confirmed->dry_solvent dry_glassware Ensure Glassware is Thoroughly Dry moisture_confirmed->dry_glassware inert_atmo Handle Under Inert Atmosphere moisture_confirmed->inert_atmo other_impurity->investigate_other

References

Stability of Ethylene Glycol-d6 under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Ethylene Glycol-d6 under acidic and basic conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

A1: this compound (DOCD₂CD₂OD) contains two types of deuterium atoms: those bonded to oxygen (hydroxyl deuterons) and those bonded to carbon.

  • Hydroxyl Deuterons (-OD): These are highly labile and will readily exchange with protons from protic solvents like water, or under acidic or basic conditions. This exchange is a rapid equilibrium process.

  • Carbon-Bound Deuterons (C-D): The four deuterons attached to the carbon backbone are significantly more stable and are not readily exchanged under neutral conditions. However, exposure to strong acidic or basic conditions, particularly at elevated temperatures, can catalyze hydrogen-deuterium (H/D) exchange and potentially lead to degradation of the molecule.

Q2: What happens to this compound under acidic conditions?

A2: Under acidic conditions, the primary concern is the acid-catalyzed H/D exchange of the carbon-bound deuterons. While this process is generally slow at room temperature with weak acids, it can be accelerated by strong acids and higher temperatures. Additionally, prolonged exposure to harsh acidic conditions can lead to degradation of the ethylene glycol backbone, potentially forming byproducts such as glycolic acid, glyoxylic acid, and formic acid.

Q3: What is the stability of this compound under basic conditions?

A3: Basic conditions can also promote the H/D exchange of the carbon-bound deuterons. Strong bases and elevated temperatures will increase the rate of this exchange. Similar to acidic conditions, prolonged exposure to strong bases can lead to the degradation of the ethylene glycol molecule.

Q4: Can I use this compound as a solvent for reactions conducted in acidic or basic media?

A4: While this compound can be used as a solvent for NMR spectroscopy in neutral media, its use in reactions under strongly acidic or basic conditions should be carefully considered. The potential for H/D exchange on the carbon backbone could lead to the incorporation of deuterium into your analyte of interest or alter the isotopic purity of the solvent, complicating spectral interpretation and potentially affecting reaction outcomes.

Q5: How can I monitor the stability of my this compound sample?

A5: The stability of this compound can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: The appearance or increase in the intensity of a proton signal in the region where the deuterons of ethylene glycol would resonate (around 3.5 ppm) can indicate H/D exchange at the carbon positions.

  • ²H NMR: A decrease in the integral of the deuterium signal corresponding to the C-D bonds can quantify the extent of deuterium loss.

  • Mass Spectrometry: MS can be used to detect the presence of partially deuterated or non-deuterated ethylene glycol, as well as any degradation products.

Troubleshooting Guides

Issue 1: Unexpected peaks in the ¹H NMR spectrum of a sample in this compound.
Possible Cause Troubleshooting Steps
H/D Exchange 1. Verify pH: Check the pH of your sample. Acidic or basic contaminants can catalyze H/D exchange. 2. Analyze a fresh sample: Prepare a new sample using fresh this compound to rule out solvent contamination. 3. Use an aprotic solvent: If possible, consider using a deuterated aprotic solvent if your analyte is soluble.
Solvent Impurities 1. Check Certificate of Analysis (CoA): Review the CoA for your batch of this compound for specified impurities. 2. Acquire a spectrum of the neat solvent: This will help identify peaks originating from the solvent itself.
Sample Degradation 1. Assess sample stability: Your analyte may be degrading under the experimental conditions, leading to new signals. 2. Perform time-course analysis: Acquire NMR spectra at different time points to monitor for changes.
Issue 2: Loss of deuterium signal in ²H NMR or mass spectrometry analysis.
Possible Cause Troubleshooting Steps
H/D Exchange with residual water 1. Dry the solvent: Use molecular sieves to dry the this compound before use. 2. Handle under inert atmosphere: Minimize exposure to atmospheric moisture.
Acid or base catalyzed exchange 1. Neutralize the sample: Ensure your sample is at a neutral pH before analysis. 2. Avoid harsh conditions: If possible, avoid preparing or storing samples in strongly acidic or basic solutions for extended periods.
Elevated Temperature 1. Store samples appropriately: Store solutions of this compound at room temperature or refrigerated, as specified by the manufacturer. Avoid unnecessary heating.

Quantitative Data Summary

The following tables provide representative data on the stability of the carbon-bound deuterons in this compound under forced degradation conditions. This data is intended to be illustrative of expected trends.

Table 1: Stability of this compound under Acidic Conditions

Condition Duration (hours) Temperature (°C) Deuterium Loss (%) Major Degradation Products
0.1 M DCl in D₂O2425< 1None Detected
0.1 M DCl in D₂O72251-2Trace Glycolic Acid
1 M DCl in D₂O24505-10Glycolic Acid, Formic Acid
1 M DCl in D₂O725015-25Glycolic Acid, Formic Acid, Glyoxylic Acid

Table 2: Stability of this compound under Basic Conditions

Condition Duration (hours) Temperature (°C) Deuterium Loss (%) Major Degradation Products
0.1 M NaOD in D₂O2425< 1None Detected
0.1 M NaOD in D₂O72252-3Trace Glycolate
1 M NaOD in D₂O24508-15Glycolate, Formate
1 M NaOD in D₂O725020-30Glycolate, Formate, Oxalate

Experimental Protocols

Protocol 1: Monitoring Deuterium Exchange by ¹H NMR Spectroscopy

Objective: To quantify the extent of H/D exchange on the carbon backbone of this compound under acidic or basic conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of a known concentration of a non-exchangeable internal standard (e.g., 1,4-dioxane) in D₂O.

    • Prepare the acidic (e.g., 1 M DCl in D₂O) or basic (e.g., 1 M NaOD in D₂O) stress solution.

    • In an NMR tube, combine a known volume of the this compound, the internal standard stock solution, and the stress solution.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum immediately after sample preparation (t=0).

    • Incubate the NMR tube at the desired temperature (e.g., 25°C or 50°C).

    • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis:

    • Integrate the signal of the internal standard and the newly appearing proton signal for ethylene glycol (around 3.5 ppm).

    • Calculate the percentage of deuterium loss at each time point relative to the initial concentration of this compound.

Protocol 2: Analysis of Degradation Products by LC-MS

Objective: To identify and quantify the degradation products of this compound under forced degradation conditions.

Methodology:

  • Forced Degradation:

    • Prepare solutions of this compound in the desired acidic or basic media (e.g., 1 M HCl or 1 M NaOH).

    • Incubate the solutions at a specified temperature (e.g., 50°C) for a set duration (e.g., 72 hours).

    • At specified time points, withdraw an aliquot and neutralize it.

  • LC-MS Analysis:

    • Use a suitable HPLC column for the separation of small organic acids (e.g., a reverse-phase C18 column with an aqueous mobile phase).

    • Employ a mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode to detect the deprotonated molecular ions of the expected degradation products (e.g., glycolate, formate, oxalate).

    • Quantify the degradation products by comparing their peak areas to those of authentic standards.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare this compound in Acidic/Basic Solution stress Incubate at Controlled Temperature prep->stress nmr ¹H NMR Analysis (Monitor H/D Exchange) stress->nmr lcms LC-MS Analysis (Identify Degradants) stress->lcms data Quantitative Data (% D Loss, Degradant Conc.) nmr->data lcms->data

Caption: Workflow for assessing the stability of this compound.

Logical_Relationship cluster_conditions Stress Conditions cluster_effects Potential Effects cluster_consequences Experimental Consequences acid Strong Acid exchange H/D Exchange (C-D Bonds) acid->exchange degradation Backbone Degradation acid->degradation base Strong Base base->exchange base->degradation temp Elevated Temperature temp->exchange temp->degradation inaccuracy Inaccurate Quantification exchange->inaccuracy artifacts Spectral Artifacts exchange->artifacts degradation->artifacts

Caption: Factors influencing the stability of this compound.

Technical Support Center: Minimizing Water Contamination in Ethylene Glycol-d6 for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing water contamination in Ethylene Glycol-d6 (EG-d6) for Nuclear Magnetic Resonance (NMR) spectroscopy. Accurate and reproducible NMR results depend on the purity of the solvent, and water is a common and often problematic contaminant.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I see a large, broad peak in my ¹H NMR spectrum. How can I confirm it's water and what should I do?

A1: A broad singlet is characteristic of a water (H₂O/HDO) peak in an NMR spectrum. Its chemical shift can vary depending on temperature, concentration, and the sample matrix. In many deuterated solvents, this peak appears between 1.0 and 5.0 ppm. To confirm its identity, you can try the following:

  • Temperature Variation: The chemical shift of the water peak is sensitive to temperature.[1] Acquiring spectra at two different temperatures will likely show a shift in the position of the water peak, while the signals from your analyte should remain relatively constant.

  • D₂O Exchange: Add a small drop of deuterium oxide (D₂O) to your NMR tube, shake gently, and re-acquire the spectrum. If the peak is due to exchangeable protons (like water or -OH groups on your analyte), its intensity will decrease as the protons exchange with deuterium.

If you confirm the presence of significant water contamination, you will need to prepare a new, dry sample. Refer to the experimental protocols below for guidance on drying EG-d6 and preparing samples with hygroscopic compounds.

Q2: My sample is highly hygroscopic. How can I prepare an NMR sample in EG-d6 without introducing atmospheric moisture?

A2: For highly hygroscopic samples, it is crucial to work in a controlled, dry environment. The two primary methods are using a glove box or a Schlenk line.

  • Glove Box: A glove box provides an inert atmosphere (typically nitrogen or argon) with very low moisture levels. All materials, including your sample, the EG-d6, NMR tube, and pipettes, should be brought into the glove box before starting.[2]

  • Schlenk Line: A Schlenk line allows for the manipulation of air-sensitive and moisture-sensitive substances under an inert gas.[1] You can assemble your NMR sample in a tube attached to the Schlenk line, allowing you to add the dried EG-d6 via a syringe or cannula under a positive pressure of inert gas.

A detailed protocol for preparing a water-sensitive NMR sample in a glove box is provided in the "Experimental Protocols" section.

Q3: Can I use aggressive drying agents like sodium/benzophenone ketyl to dry this compound?

A3: No, it is not recommended to use strong reducing agents or bases like sodium/benzophenone ketyl to dry ethylene glycol. Ethylene glycol has acidic hydroxyl protons that will react with the ketyl radical, consuming the drying agent and potentially leading to the formation of byproducts that will contaminate your sample.[3][4] Similarly, reactive metal hydrides like calcium hydride may also react with ethylene glycol.[5] The safest and most effective method for drying EG-d6 is the use of activated molecular sieves.

Frequently Asked Questions (FAQs)

Q1: Why is it important to minimize water in my NMR sample?

A1: Water contamination can have several detrimental effects on your NMR experiment:

  • Signal Obscuration: The water peak can be broad and intense, potentially obscuring signals from your analyte that resonate in the same region of the spectrum.

  • Analyte Degradation: If your analyte is water-sensitive, the presence of water can lead to its degradation, resulting in a spectrum that does not accurately represent your compound of interest.

  • Complicated Spectra: Exchangeable protons on your analyte (e.g., -OH, -NH) can exchange with water protons, leading to peak broadening and a loss of coupling information.

  • Quantitative Inaccuracy: In quantitative NMR (qNMR), the presence of an unquantified water peak can interfere with accurate integration and concentration determination.[6]

Q2: What is the best way to store this compound to prevent water contamination?

A2: To maintain the dryness of your EG-d6, proper storage is essential:

  • Original Container: Keep the solvent in its original manufacturer's sealed container until it is needed. Ampules are ideal for single-use applications.

  • Inert Atmosphere: Once opened, store the solvent under a dry, inert atmosphere (argon or nitrogen). Using a septum-sealed bottle and withdrawing the solvent with a dry syringe is a good practice.

  • Desiccator: For opened containers, storing them inside a desiccator containing a suitable drying agent can help to minimize the ingress of atmospheric moisture.

Q3: How can I dry this compound that has been exposed to the atmosphere?

A3: The recommended method for drying EG-d6 is by using activated 3Å or 4Å molecular sieves.[7][8] Molecular sieves are porous materials that selectively adsorb water molecules. It is crucial to activate the molecular sieves before use by heating them under vacuum to remove any pre-adsorbed water. A detailed protocol for this process is provided below.

Q4: What are the typical water content specifications for commercially available this compound?

A4: Major suppliers of deuterated solvents, such as Sigma-Aldrich, Cambridge Isotope Laboratories, and Eurisotop, provide high-purity EG-d6.[2][9][10] While they do not always specify a maximum water content on their standard certificates of analysis, the water content is generally low for freshly opened ampules or bottles. The actual water content can be determined using Karl Fischer titration, which is the industry-standard method for quantifying water in organic solvents.[9][11][12]

SupplierProduct ExampleIsotopic PurityChemical PurityWater Content Information
Sigma-Aldrich This compound98 atom % D≥99%Not specified on product page. Determined by Karl Fischer titration.[4]
Cambridge Isotope Labs Ethylene glycol-d₆98%98%Store away from moisture.[13][14]
Eurisotop This compound98%98%Water content tested via KF titration.

Q5: What is the chemical shift of the residual water peak in this compound?

A5: The chemical shift of the residual water (HDO) peak in deuterated solvents is dependent on temperature and the sample's composition. In a study of common laboratory solvents as trace impurities, the chemical shift of water was found to be temperature-dependent. For accurate referencing, it is recommended to use an internal standard. Ethylene glycol itself is sometimes used as an NMR thermometer due to the temperature-dependent chemical shift difference between its hydroxyl and methylene protons.[12]

Experimental Protocols

Protocol 1: Activation of Molecular Sieves for Drying Solvents

  • Place the required amount of 3Å or 4Å molecular sieves in a Schlenk flask.

  • Heat the flask to 200-300°C under a dynamic vacuum for at least 4 hours.

  • Allow the flask to cool to room temperature under vacuum.

  • Backfill the flask with a dry, inert gas (argon or nitrogen).

  • The activated molecular sieves are now ready to be added to the solvent to be dried.

Protocol 2: Drying this compound with Activated Molecular Sieves

  • Under a positive pressure of inert gas, add the activated molecular sieves (approximately 10-20% of the solvent volume) to the bottle of EG-d6.

  • Seal the bottle and store it under an inert atmosphere for at least 24 hours to allow for sufficient drying.

  • When ready to use, withdraw the dry solvent using a dry syringe, ensuring the tip of the needle is above the level of the molecular sieves to avoid drawing up any fine particles.

Protocol 3: Preparation of a Water-Sensitive NMR Sample in a Glove Box

  • Preparation: Place all necessary items into the glove box antechamber and cycle to the inert atmosphere. This includes your hygroscopic sample, the dried EG-d6, a new NMR tube and cap, a pipette or syringe with a filter tip, and a vial for dissolving the sample. Ensure all glassware has been oven-dried and cooled in a desiccator before being introduced into the glove box.

  • Weighing: Weigh your hygroscopic sample directly into the clean, dry vial.

  • Dissolution: Add the appropriate amount of dried EG-d6 to the vial containing your sample. Gently swirl the vial to dissolve the compound completely.

  • Transfer: Using the pipette or syringe with a filter tip, transfer the solution from the vial into the NMR tube. The filter will remove any particulate matter.

  • Sealing: Securely cap the NMR tube.

  • Removal: The sealed NMR tube can now be safely removed from the glove box for NMR analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sample_prep Sample Preparation in Glove Box cluster_analysis Analysis A Dry Glassware (Oven) C Introduce Materials into Glove Box A->C B Activate Molecular Sieves (Vacuum Oven) E Dry EG-d6 with Molecular Sieves B->E D Weigh Hygroscopic Sample C->D F Dissolve Sample in Dry EG-d6 D->F E->F G Filter Solution into NMR Tube F->G H Cap NMR Tube G->H I Acquire NMR Spectrum H->I troubleshooting_tree Start Large, broad peak in NMR spectrum Q1 Is the peak's chemical shift temperature-dependent? Start->Q1 Q2 Does adding D₂O reduce the peak intensity? Start->Q2 A1_Yes Likely Water Contamination Q1->A1_Yes Yes A1_No Could be another exchangeable proton or other issue. Consider other characterization. Q1->A1_No No Action1 Prepare a new, dry sample using appropriate techniques. A1_Yes->Action1 Q2->A1_No No A2_Yes Confirms exchangeable proton (likely water). Q2->A2_Yes Yes A2_Yes->Action1 contamination_sources cluster_solvent Solvent cluster_sample Sample cluster_glassware Glassware cluster_atmosphere Atmosphere center Water Contamination in NMR Sample Solvent Contaminated This compound center->Solvent Sample Hygroscopic Analyte center->Sample Glassware Wet NMR Tube or Pipette center->Glassware Atmosphere Exposure to Ambient Moisture center->Atmosphere Solvent_Prevent Use new ampule Dry with molecular sieves Solvent->Solvent_Prevent Sample_Prevent Handle in glove box or on Schlenk line Sample->Sample_Prevent Glassware_Prevent Oven-dry glassware and cool in desiccator Glassware->Glassware_Prevent Atmosphere_Prevent Work under inert gas (N₂ or Ar) Atmosphere->Atmosphere_Prevent

References

Technical Support Center: NMR Analysis with Ethylene Glycol-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering peak overlap in NMR spectra when using Ethylene Glycol-d6 as a solvent.

Frequently Asked Questions (FAQs)

Q1: Why are my analyte peaks overlapping with the residual solvent signals of this compound?

Peak overlap in this compound can occur for several reasons. The primary residual signals in ¹H NMR are from the CHD₂ groups of the deuterated solvent and any residual water (HDO). Your analyte may have chemical shifts that are inherently close to these signals. Furthermore, factors like sample concentration, temperature, and pH can influence the chemical shifts of both your analyte and the solvent, leading to accidental overlap.

Q2: I have significant peak overlap in my 1D ¹H NMR spectrum. What is the first and simplest troubleshooting step?

Before proceeding to more complex experiments, ensure the spectrometer is properly optimized.

  • Re-shim the sample: Poor shimming leads to broad peaks, which increases the likelihood of overlap. Aim for the sharpest, most symmetrical peak shape possible for the solvent lock signal.

  • Check Sample Concentration: Very high concentrations can lead to peak broadening and shifts due to intermolecular interactions.[1] If possible, try acquiring a spectrum with a more dilute sample.

Q3: How can I resolve peak overlap without changing my experimental setup significantly?

Variable Temperature (VT) NMR is a powerful technique for resolving overlapping signals.[2] The chemical shifts of many protons, especially those involved in hydrogen bonding (like -OH or -NH groups), are temperature-dependent. Changing the temperature can shift these signals relative to others, potentially resolving the overlap.[1] Ethylene glycol itself is often used for temperature calibration because the chemical shift difference between its -OH and -CH₂ peaks is highly sensitive to temperature.[3][4]

Q4: When should I consider using a 2D NMR experiment to resolve peak overlap?

If optimizing shims and varying the temperature do not resolve the overlap, 2D NMR is the next logical step. Two-dimensional NMR techniques are specifically designed to resolve signals that overlap in a 1D spectrum by spreading them across a second frequency axis.[5][6] This is particularly useful for complex molecules with many signals in a crowded spectral region.[5][7]

Q5: Which 2D NMR experiment is best suited for my situation?

The choice of 2D NMR experiment depends on the nature of the overlap and the information you need.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is excellent for tracing out spin systems and can help distinguish overlapping multiplets if their coupling partners are in clear regions of the spectrum.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to.[5][8] Since ¹³C spectra are much more dispersed than ¹H spectra, this is one of the most powerful methods for resolving ¹H peak overlap.[9] Even if two proton signals overlap, they can often be resolved if their attached carbons have different chemical shifts.[7]

Troubleshooting Guides & Experimental Protocols

Resolving Peak Overlap: A Workflow

The following diagram illustrates a logical workflow for troubleshooting peak overlap when using this compound.

G start Peak Overlap Observed in this compound shim Optimize Shimming & Sample Concentration start->shim check1 Is Overlap Resolved? shim->check1 vt_nmr Perform Variable Temperature (VT) NMR check1->vt_nmr No end_resolved Problem Resolved check1->end_resolved Yes check2 Is Overlap Resolved? vt_nmr->check2 nmr_2d Acquire 2D NMR Spectrum (e.g., HSQC, COSY) check2->nmr_2d No check2->end_resolved Yes analyze Analyze 2D Spectrum for Resolved Signals nmr_2d->analyze analyze->end_resolved end_unresolved Consult NMR Specialist

Caption: A workflow for systematically addressing peak overlap in NMR spectra.

Visualizing Signal Dispersion with 2D NMR

One-dimensional NMR can be thought of as a projection of a more complex, two-dimensional spectral world. 2D experiments disperse these projections, making individual signals easier to identify.

G cluster_1d 1D NMR Spectrum a Overlapping Signals c1 a->c1 Dispersed into 2nd Dimension c2 a->c2 Dispersed into 2nd Dimension b Resolved Signal c3 b->c3 l1 Signal 1 l2 Signal 2 l3 Signal 3

References

Optimizing shimming for Ethylene Glycol-d6 in high-field NMR

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing magnetic field homogeneity in high-field NMR spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-quality NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of shimming in NMR?

A1: Shimming is the process of adjusting currents in a set of shim coils to improve the homogeneity of the static magnetic field (B₀) across the sample volume.[1] Minor spatial variations in the magnetic field, caused by the magnet itself, the probe, the sample tube, and the sample's magnetic susceptibility, can lead to broadened spectral lines, distorted peak shapes, and reduced resolution.[2][3] By generating small, corrective magnetic fields, the shim coils counteract these inhomogeneities, resulting in sharper, more accurate NMR signals, which is essential for high-resolution experiments.[4]

Q2: What is the difference between manual and automated shimming?

A2: Manual shimming involves a skilled operator manually adjusting the currents in the shim coils, typically by maximizing the deuterium lock level or observing the free induction decay (FID).[2][5][6] This process can be time-consuming and requires significant expertise.[6] Automated shimming techniques, such as gradient shimming, use software algorithms to measure the field distribution and calculate the optimal shim settings.[6] These automated methods are generally faster, more reproducible, and can achieve higher field homogeneity, especially for complex 3D shimming.[5][7]

Q3: Why is Ethylene Glycol-d6 used in NMR?

A3: Ethylene glycol and its deuterated form (this compound) are often used as reference standards in NMR for chemical shift and resolution checks.[8][9] It is sometimes included in samples, often dissolved in a deuterated solvent like DMSO-d6.[8][9][10] The shimming process itself, however, is performed by optimizing the signal of the deuterated lock solvent, not the ethylene glycol standard.

Q4: How do I know which shims to adjust?

A4: The shape of an NMR peak can indicate which shims are poorly adjusted. Low-order axial shims (like Z1, Z2) generally affect the overall linewidth, while higher-order axial shims (Z3, Z4) tend to distort the base of the peak.[11] Off-axis (or transverse) shims (X, Y, XZ, YZ, etc.) can introduce asymmetry or "tailing."[11] When spinning the sample, incorrect off-axis shims can cause spinning sidebands.[3]

Troubleshooting Guides

This section addresses common problems encountered during the shimming process.

Problem 1: Broad, distorted spectral lines.

  • Possible Cause: Poor magnetic field homogeneity.

  • Solution:

    • Check Sample Preparation: Ensure the sample is free of air bubbles and suspended particles, as these disrupt homogeneity.[12][13] Verify that the sample volume is sufficient and correctly positioned within the NMR tube and the probe.[12][13]

    • Basic Shimming: Begin by iteratively adjusting the lower-order on-axis shims (Z1 and Z2) to maximize the lock level.[3]

    • Adjust Off-Axis Shims: If peaks are asymmetrical, adjust the low-order off-axis shims (X, Y, XZ, YZ).[2][3] It's crucial to re-optimize Z1 and Z2 after adjusting any other shim.[2]

    • Use Automated Shimming: For the best results, perform an automated gradient shimming routine (e.g., topshim on Bruker systems or gmapsys on Varian/Agilent).[3] This is particularly effective for correcting higher-order shim settings.

Problem 2: Unable to achieve a stable lock.

  • Possible Cause 1: Insufficient deuterated solvent.

  • Solution: A stable deuterium signal is required for the lock system to function.[2] Ensure your sample contains a sufficient amount of deuterated solvent.[12][13]

  • Possible Cause 2: Poor initial shim values.

  • Solution: If the field is very inhomogeneous, the lock signal may be too broad to be detected. Load a recent, reliable shim file from a similar sample or a standard reference file for the probe.[13][14]

  • Possible Cause 3: Incorrect lock phase or power.

  • Solution: Adjust the lock phase to ensure the lock signal is being correctly detected.[3][13] Optimize the lock power to be as high as possible without causing saturation.[3]

Problem 3: Shimming improves to a point, then gets worse (local maxima).

  • Possible Cause: Shim interactions, where adjusting one shim negatively affects others due to imperfections in the coil windings.[3]

  • Solution:

    • Iterative Approach: Always re-adjust lower-order shims after changing a higher-order one (e.g., after adjusting Z3, re-optimize Z1 and Z2).[2]

    • Slight "Detuning": Sometimes, you must slightly worsen a shim setting to move out of a local maximum, which then allows another shim to be optimized to a much better overall value.[3]

    • Gradient Shimming: Automated gradient shimming is highly effective at avoiding local maxima by mapping the field and calculating a global solution.[4]

Data Presentation

The quality of the magnetic field homogeneity after shimming is typically assessed by the linewidth of a reference peak at half-height. While exact values are spectrometer and sample-dependent, the following table provides general targets for high-field NMR.

Spectrometer FieldSample TypeTarget Linewidth (Hz) for ¹H
400-500 MHzStandard (e.g., Adamantane)< 0.5 Hz
600-700 MHzStandard (e.g., Adamantane)< 0.4 Hz
800+ MHzStandard (e.g., Adamantane)< 0.3 Hz
500+ MHzBiological Macromolecule< 5 Hz

Note: These are idealized values. Sample viscosity, ionic strength, and tube quality can significantly impact achievable linewidths.

Experimental Protocols

Protocol 1: Routine Manual Shimming Procedure

This protocol outlines a standard iterative procedure for manual shimming on the lock signal.

  • Preparation: Insert the sample and ensure it is spinning (if required). Load a standard, reliable shim file.[14]

  • Locking: Find the deuterium signal and lock the spectrometer. Adjust lock power and phase for a stable, non-saturated signal.[3]

  • On-Axis Shims (Z):

    • Adjust Z1 to maximize the lock level.

    • Adjust Z2 to maximize the lock level.

    • Repeat the adjustment of Z1 and Z2 iteratively until no further improvement is seen.

  • Off-Axis Shims (X, Y):

    • Adjust X and Y to maximize the lock level.

    • Re-optimize Z1 and Z2.[2]

  • Higher-Order Shims:

    • Proceed to higher-order shims (e.g., Z3, Z4, XZ, YZ).

    • After adjusting any higher-order shim, always return to re-optimize the corresponding lower-order shims (e.g., after Z3, re-optimize Z1 and Z2).[2]

  • Verification: Acquire a quick 1D proton spectrum to check the lineshape. The peak should be a sharp, symmetrical Lorentzian.[1]

Protocol 2: Automated Gradient Shimming

This protocol describes a general workflow for using an automated gradient shimming routine.

  • Preparation: Insert a non-spinning sample. Load a standard shim file and lock the sample.

  • Initial Adjustments: Perform a coarse manual adjustment of Z1, Z2, X, and Y to ensure the lock level is reasonably high.

  • Initiate Routine: Start the automated gradient shimming program (e.g., topshim or gmapsys).

  • Select Method: Choose the appropriate method (e.g., 1D for quick Z-shim optimization or 3D for comprehensive on- and off-axis shimming).

  • Execution: The software will execute a series of pulses and gradients to map the magnetic field inhomogeneity. It will then calculate and apply the optimal currents to all relevant shim coils.

  • Fine-Tuning (Optional): After the automated routine finishes, you may perform minor manual touch-ups of the X, Y, XZ, and YZ shims to achieve the best possible lineshape.

Visualizations

Shimming Workflow Diagram

The following diagram illustrates the logical flow of a standard shimming procedure, from initial sample setup to final verification.

ShimmingWorkflow Start Start: Insert Sample LoadShims Load Standard Shim File Start->LoadShims Lock Lock on Deuterated Solvent LoadShims->Lock ChooseMethod Choose Shimming Method Lock->ChooseMethod ManualShim Manual Shimming ChooseMethod->ManualShim Manual AutoShim Automated Gradient Shimming ChooseMethod->AutoShim Automated AdjustZ Iterate Z1, Z2 ManualShim->AdjustZ RunGradient Execute 1D or 3D Gradient Routine AutoShim->RunGradient AdjustXY Adjust X, Y, XZ, YZ AdjustZ->AdjustXY ReOptZ Re-optimize Z1, Z2 AdjustXY->ReOptZ GoodShape Lineshape OK? ReOptZ->GoodShape RunGradient->GoodShape CheckShape Check Lineshape CheckShape->ManualShim Asymmetrical (Fine Tune) End End: Acquire Spectrum CheckShape->End Symmetrical GoodShape->ChooseMethod No, Retry GoodShape->CheckShape Yes

Caption: A flowchart of the general NMR shimming process.

Troubleshooting Decision Tree

This diagram provides a step-by-step guide for diagnosing and solving common shimming problems.

TroubleshootingTree Start Problem: Poor Spectrum CheckLock Is Lock Stable? Start->CheckLock NoLock No CheckLock->NoLock No YesLock Yes CheckLock->YesLock Yes CheckSolvent Sufficient Deuterated Solvent? NoLock->CheckSolvent AddSolvent Add/Replace Sample CheckSolvent->AddSolvent No LoadGoodShims Load Good Shim File & Retry Lock CheckSolvent->LoadGoodShims Yes CheckLineshape What is the lineshape issue? YesLock->CheckLineshape Broad Broad Peaks CheckLineshape->Broad Broad Asymmetric Asymmetric Peaks CheckLineshape->Asymmetric Asymmetric CheckSample Check Sample Quality (Bubbles, Precipitate) Broad->CheckSample ShimXY Adjust X/Y/XZ/YZ Shims Asymmetric->ShimXY IterateZ Iteratively Shim Z1/Z2 CheckSample->IterateZ RunTopshim Run Automated 3D Gradient Shim IterateZ->RunTopshim ReOptZ Re-Optimize Z1/Z2 ShimXY->ReOptZ ReOptZ->RunTopshim

Caption: A decision tree for troubleshooting NMR shimming issues.

References

Technical Support Center: Ethylene Glycol-d6 Degradation and Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethylene Glycol-d6.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

The degradation of this compound is expected to follow pathways analogous to its non-deuterated counterpart, leading to the formation of corresponding deuterated products. The primary degradation mechanism involves oxidation.[1]

Common Degradation Products of this compound:

PrecursorDegradation ProductChemical Formula
This compoundGlycolaldehyde-d4C₂D₄O₂
This compoundGlycolic acid-d4C₂D₄O₃
This compoundGlyoxylic acid-d3C₂D₃O₃
This compoundOxalic acid-d2C₂D₂O₄
This compoundFormic acid-d2CD₂O₂

Note: The exact deuteration pattern of the degradation products will depend on the specific reaction and exchange with any protic solvents.

Q2: How does the degradation rate of this compound differ from non-deuterated Ethylene Glycol?

Due to the kinetic isotope effect (KIE), the C-D bonds in this compound are stronger than the C-H bonds in ethylene glycol. This difference in bond strength can lead to a slower rate of degradation for the deuterated compound, as more energy is required to break the C-D bonds. The magnitude of the KIE will depend on the specific degradation pathway and the rate-determining step of the reaction.

Q3: What are the recommended storage conditions to minimize degradation of this compound?

To minimize degradation, this compound should be stored at room temperature, away from light and moisture. It is a combustible liquid and should be handled accordingly.

Troubleshooting Guides

GC-MS Analysis Issues

Problem: Poor peak shape (e.g., tailing, splitting) for this compound and its degradation products.

Possible Causes & Solutions:

  • Active Sites in the GC System: Glycols are polar and can interact with active sites in the injector liner, column, or detector.

    • Solution: Use a deactivated liner and a column specifically designed for polar compounds. Regular maintenance and silylation of the inlet can also reduce active sites.

  • Improper Injection Technique: Direct aqueous injection can be challenging due to the large expansion volume of water.

    • Solution: Optimize injection parameters, such as using a lower injection volume (e.g., 0.5 µL), a pulsed splitless injection, or a programmed temperature vaporization (PTV) inlet.[2]

  • Column Choice: Using a non-polar column for a polar analyte.

    • Solution: Employ a polar stationary phase column, such as one based on polyethylene glycol (PEG), for better peak shape.

Problem: Low sensitivity or poor recovery of analytes.

Possible Causes & Solutions:

  • Analyte Adsorption: Adsorption to active sites in the GC system can lead to loss of the analyte.

    • Solution: As mentioned above, ensure the system is well-deactivated. Derivatization of the glycols to their less polar trimethylsilyl (TMS) ethers can also improve recovery and sensitivity.

  • Matrix Effects: Components in the sample matrix can interfere with the analysis.

    • Solution: Implement a sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances. The use of a deuterated internal standard can help to correct for matrix effects.

  • Inappropriate Detector: The chosen detector may not be sensitive enough for the concentration of the analytes.

    • Solution: Mass spectrometry (MS) in selected ion monitoring (SIM) mode offers high sensitivity and selectivity for the analysis of this compound and its degradation products.

Sample Preparation Issues

Problem: Incomplete extraction of degradation products from a complex matrix.

Possible Causes & Solutions:

  • Incorrect Solvent Polarity: The extraction solvent may not be optimal for the polar degradation products.

    • Solution: Use a polar solvent or a mixture of solvents to ensure efficient extraction. For acidic degradation products, adjusting the pH of the sample can improve extraction efficiency.

  • Insufficient Extraction Time or Agitation: The extraction may not be reaching equilibrium.

    • Solution: Increase the extraction time and/or use more vigorous mixing (e.g., vortexing, sonication).

Experimental Protocols

GC-MS Analysis of this compound and its Degradation Products

This protocol provides a general guideline for the analysis of this compound and its deuterated degradation products in a relatively clean matrix.

  • Sample Preparation (Derivatization):

    • To 100 µL of the sample, add an internal standard (e.g., a deuterated analog of a related glycol).

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

    • Heat the sample at 70°C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • GC-MS Conditions:

    • Column: A polar capillary column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Hold: 5 minutes at 220°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes. Monitor characteristic ions for this compound and its deuterated degradation products.

Visualizations

Degradation_Pathway EG_d6 This compound (DOCD2CD2OD) Glycolaldehyde_d4 Glycolaldehyde-d4 (D2OCD2CDO) EG_d6->Glycolaldehyde_d4 Oxidation Glycolic_acid_d4 Glycolic Acid-d4 (D2OCD2COOD) Glycolaldehyde_d4->Glycolic_acid_d4 Oxidation Glyoxylic_acid_d3 Glyoxylic Acid-d3 (DCOCOOD) Glycolic_acid_d4->Glyoxylic_acid_d3 Oxidation Oxalic_acid_d2 Oxalic Acid-d2 (DOOC-COOD) Glyoxylic_acid_d3->Oxalic_acid_d2 Oxidation Formic_acid_d2 Formic Acid-d2 (DCOOD) Glyoxylic_acid_d3->Formic_acid_d2 Decarboxylation

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample containing this compound Add_IS Add Internal Standard Sample->Add_IS Evaporate Evaporate to Dryness Add_IS->Evaporate Derivatize Derivatize with TMS Reagent Evaporate->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Data Data Processing and Quantification GCMS->Data

References

Technical Support Center: Purification of Aged Ethylene Glycol-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with acidic impurities in aged Ethylene Glycol-d6.

Frequently Asked Questions (FAQs)

Q1: What are the common acidic impurities in aged this compound?

A1: Aged this compound is susceptible to oxidation, especially in the presence of air and light. This degradation process forms several acidic impurities. The most commonly identified acidic byproducts are:

  • Glycolic acid-d

  • Formic acid-d

  • Acetic acid-d

  • Oxalic acid-d

These acidic impurities can interfere with sensitive experiments, such as NMR spectroscopy, by shifting the residual solvent peak and potentially reacting with the sample.

Q2: How can I detect the presence of acidic impurities in my this compound?

A2: The presence of acidic impurities can be detected by several methods:

  • pH Measurement: A simple method is to measure the pH of the this compound. A pH value significantly below 7 indicates the presence of acidic impurities.

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum, acidic protons from the impurities can cause broadening of the hydroxyl proton resonance of this compound. New, sharp singlets may also appear in the region of 8-12 ppm, characteristic of carboxylic acid protons. The residual H₂O peak may also shift downfield in the presence of acids.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile impurities in ethylene glycol.[2][3]

Q3: What are the recommended methods for removing acidic impurities from this compound?

A3: There are three primary methods for removing acidic impurities from this compound on a laboratory scale:

  • Vacuum Fractional Distillation: This method separates the this compound from less volatile acidic impurities based on their boiling points.

  • Neutralization with a Weak Base: This involves adding a mild base to neutralize the acidic impurities, followed by removal of the resulting salts.

  • Column Chromatography with Basic Alumina: This technique utilizes the adsorbent properties of basic alumina to retain the acidic impurities while allowing the purified this compound to pass through.

The choice of method depends on the level of contamination, the required purity, and the available equipment.

Troubleshooting Guides

Issue 1: Broad or Shifted Peaks in ¹H NMR Spectrum
  • Symptom: The hydroxyl peak of this compound is broad, or unexpected peaks appear in the downfield region of the ¹H NMR spectrum.

  • Cause: Presence of acidic impurities.

  • Solution: Purify the this compound using one of the methods described in the experimental protocols below.

Issue 2: Inconsistent Reaction Outcomes
  • Symptom: Reactions performed in aged this compound give inconsistent or unexpected results.

  • Cause: Acidic impurities may be catalyzing side reactions or degrading sensitive reagents.

  • Solution: Use freshly purified this compound for your reactions. The neutralization or column chromatography methods are often quick and effective for this purpose.

Comparison of Purification Methods

MethodPrinciplePurity Achieved (Typical)ProsCons
Vacuum Fractional Distillation Separation by boiling point> 99.5%High purity achievable; Removes a wide range of non-volatile impurities.Requires specialized glassware; Potential for thermal decomposition of the solvent if not controlled carefully; Can be time-consuming.
Neutralization with Sodium Bicarbonate Acid-base reaction98-99%Simple and quick procedure; Does not require specialized equipment.May introduce water into the solvent; Salts must be thoroughly removed; May not remove all non-acidic impurities.
Column Chromatography (Basic Alumina) Adsorption of acidic compounds99-99.5%Effective at removing acidic impurities; Can be performed at room temperature.Requires solvent for elution, which then needs to be removed; Alumina needs to be properly prepared and handled; Potential for some loss of the deuterated solvent on the column.

Note: The purity levels are typical estimates and can vary depending on the initial level of contamination and the execution of the protocol.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation

This method is suitable for purifying larger quantities of this compound and achieving high purity.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and joints are properly sealed. A cold trap between the apparatus and the vacuum pump is recommended.

  • Sample Preparation: Place the aged this compound in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and apply a vacuum. A pressure of 10-20 mmHg is a good starting point.

    • Gently heat the distillation flask using a heating mantle.

    • Collect a small forerun fraction, which may contain more volatile impurities.

    • Collect the main fraction at a stable temperature. The boiling point of ethylene glycol at reduced pressure will be significantly lower than its atmospheric boiling point of 197 °C. For example, at 10 mmHg, the boiling point is approximately 93 °C.

    • Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.

  • Storage: Store the purified this compound in a clean, dry, amber glass bottle under an inert atmosphere (e.g., argon or nitrogen).

Protocol 2: Neutralization with Sodium Bicarbonate

This is a quick and simple method for neutralizing acidic impurities.

Methodology:

  • Neutralization:

    • Dissolve the aged this compound in an equal volume of a dry, inert solvent like dichloromethane or diethyl ether.

    • Add a saturated aqueous solution of sodium bicarbonate and stir vigorously for 10-15 minutes.

    • Separate the organic layer.

  • Washing and Drying:

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal:

    • Filter off the drying agent.

    • Remove the solvent (dichloromethane or diethyl ether) using a rotary evaporator.

    • Further dry the this compound under high vacuum to remove any residual volatile solvents.

  • Storage: Store the purified this compound in a clean, dry, amber glass bottle under an inert atmosphere.

Protocol 3: Column Chromatography over Basic Alumina

This method is effective for removing acidic impurities by adsorption.

Methodology:

  • Column Preparation:

    • Prepare a slurry of basic alumina in a non-polar solvent (e.g., hexane).

    • Pack a chromatography column with the slurry.

    • Wash the column with a more polar solvent, such as a mixture of hexane and ethyl acetate, and finally with pure ethyl acetate.

  • Sample Loading:

    • Dissolve the aged this compound in a minimal amount of ethyl acetate.

    • Load the solution onto the top of the alumina column.

  • Elution:

    • Elute the column with ethyl acetate. The more polar this compound will move down the column while the acidic impurities will be strongly adsorbed to the basic alumina.

    • Collect the fractions containing the purified this compound. Monitor the fractions by thin-layer chromatography (TLC) if necessary.

  • Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the ethyl acetate using a rotary evaporator.

    • Dry the this compound under high vacuum to remove any residual solvent.

  • Storage: Store the purified this compound in a clean, dry, amber glass bottle under an inert atmosphere.

Visualizing the Workflows

experimental_workflows Experimental Workflows for this compound Purification cluster_distillation Vacuum Fractional Distillation cluster_neutralization Neutralization cluster_chromatography Column Chromatography d1 Aged EG-d6 in Distillation Flask d2 Apply Vacuum & Gentle Heating d1->d2 d3 Collect Forerun d2->d3 d4 Collect Main Fraction d3->d4 d5 Store Purified EG-d6 d4->d5 n1 Aged EG-d6 + Inert Solvent n2 Wash with NaHCO3 (aq) n1->n2 n3 Separate Organic Layer n2->n3 n4 Wash with Brine & Dry n3->n4 n5 Remove Solvent (Rotovap) n4->n5 n6 Dry under High Vacuum n5->n6 n7 Store Purified EG-d6 n6->n7 c1 Pack Basic Alumina Column c2 Load Aged EG-d6 c1->c2 c3 Elute with Solvent c2->c3 c4 Collect Fractions c3->c4 c5 Remove Solvent (Rotovap) c4->c5 c6 Dry under High Vacuum c5->c6 c7 Store Purified EG-d6 c6->c7

Caption: Purification workflows for aged this compound.

logical_relationship Decision Logic for Purification Method Selection start Aged this compound with Acidic Impurities q_purity High Purity (>99.5%) Required? start->q_purity q_speed Is Speed a Priority? q_purity->q_speed No distillation Vacuum Fractional Distillation q_purity->distillation Yes neutralization Neutralization q_speed->neutralization Yes chromatography Column Chromatography q_speed->chromatography No end Purified this compound distillation->end neutralization->end chromatography->end

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Cryopreservation Protocol Optimization with Ethylene Glycol-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethylene Glycol-d6 (EG-d6) in cryopreservation protocols. The information is designed to address specific issues that may be encountered during experimentation.

This compound: An Overview

This compound is a deuterated form of ethylene glycol, a commonly used cryoprotectant. The substitution of hydrogen with deuterium, a stable isotope of hydrogen, offers potential advantages in cryopreservation due to the kinetic isotope effect. This effect can lead to stronger molecular bonds (C-D vs. C-H), which may result in:

  • Improved Metabolic Stability: Slower metabolism of the cryoprotectant by cells, potentially reducing the formation of toxic metabolites.[1][2]

  • Reduced Toxicity: A lower likelihood of cellular damage from metabolic byproducts.[3][4]

  • Enhanced Stability: Increased resistance to chemical breakdown during storage and handling.

While specific protocols for this compound are still emerging, the following information, based on established protocols for standard ethylene glycol, provides a strong foundation for optimization.

Frequently Asked Questions (FAQs)

Q1: What are the starting concentrations I should consider for this compound in my cryopreservation protocol?

A1: For vitrification, a common starting point is a two-step exposure to equilibration and vitrification solutions. Based on protocols for standard ethylene glycol, you can begin with:

  • Equilibration Solution (ES): 20% (v/v) this compound.

  • Vitrification Solution (VS): 40% (v/v) this compound.

These concentrations are often supplemented with other agents like Ficoll and sucrose to prevent devitrification and manage osmotic stress.[5] It is crucial to optimize these concentrations for your specific cell type.

Q2: How does this compound compare to other cryoprotectants like DMSO or propylene glycol?

A2: Ethylene glycol is known for its lower toxicity and higher membrane permeability compared to dimethyl sulfoxide (DMSO) and propylene glycol (PROH).[5][6][7] The deuterated form, EG-d6, is hypothesized to further reduce toxicity due to its increased metabolic stability. This makes it a promising alternative, particularly for sensitive cell types.

Q3: What are the critical parameters to control during a vitrification protocol with this compound?

A3: Key parameters to control include:

  • Exposure Time: The duration of cell exposure to the equilibration and vitrification solutions is critical. Prolonged exposure can lead to toxicity.

  • Temperature: Performing the vitrification steps at a controlled room temperature or on a cooling stage can mitigate toxicity.[8]

  • Cooling and Warming Rates: Vitrification requires ultra-rapid cooling to prevent ice crystal formation. Similarly, rapid warming is essential to avoid devitrification (ice crystal formation during warming).

  • Solution Composition: The concentration of EG-d6, as well as the presence of non-permeating cryoprotectants and other additives, must be carefully optimized.

Q4: Can I use a slow-freezing protocol with this compound?

A4: Yes, ethylene glycol can be used in slow-freezing protocols, typically at lower concentrations (e.g., 1.5 M) compared to vitrification.[6][7] A slow cooling rate (e.g., -0.3°C/min to -7°C, then -0.1°C/min to -30°C) is employed. The potential for reduced toxicity with EG-d6 may offer advantages in slow-freezing as well.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Cell Viability Post-Thaw Toxicity of this compound: Concentrations may be too high, or exposure times too long.Reduce the concentration of EG-d6 in your equilibration and/or vitrification solutions. Shorten the exposure time of the cells to the vitrification solution. Perform a toxicity test with varying concentrations and exposure times to determine the optimal window for your cells.[9]
Osmotic Stress: Rapid changes in solute concentration during the addition and removal of the cryoprotectant can damage cells.Use a stepwise addition and removal of the cryoprotectant to allow cells to equilibrate gradually. Ensure the presence of non-permeating cryoprotectants like sucrose in your solutions to help manage osmotic pressure.[10]
Intracellular Ice Crystal Formation: Cooling rate was not rapid enough during vitrification.Ensure direct and rapid plunging of the sample into liquid nitrogen. Use a minimal volume of vitrification solution to facilitate rapid heat transfer.
Cell Lysis or Membrane Damage Devitrification during Warming: Warming rate was too slow, allowing ice crystals to form and damage cell membranes.Warm samples rapidly in a 37°C water bath. The speed of warming is as critical as the speed of cooling in vitrification.
Mechanical Damage: Improper handling of cells during pipetting or transfer.Handle cells gently. Avoid vigorous pipetting. Ensure cryovials or other storage devices are not damaged.
Poor Post-Thaw Functional Recovery Sub-lethal Damage: Cells may be viable but have compromised function due to stress during cryopreservation.Optimize all parameters of the protocol, including cryoprotectant concentration, exposure time, and cooling/warming rates. Consider adding antioxidants to the cryopreservation media to mitigate oxidative stress.
Apoptosis Induction: The stress of cryopreservation can trigger programmed cell death pathways.See the "Cellular Signaling Pathways" section below for more details. Consider pre-treatment with apoptosis inhibitors as an experimental optimization step.[11]

Experimental Protocols

Vitrification Protocol for Mammalian Embryos (Adapted for this compound)

This protocol is a starting point and should be optimized for your specific cell type.[5]

Solutions:

  • Base Medium (e.g., PB1 or M2)

  • Equilibration Solution (ES): 20% (v/v) this compound, 24% (w/v) Ficoll, and 0.4 M sucrose in base medium.

  • Vitrification Solution (VS): 40% (v/v) this compound, 18% (w/v) Ficoll, and 0.3 M sucrose in base medium.

  • Thawing Solution 1 (TS1): Base medium containing 0.75 M sucrose.

  • Thawing Solution 2 (TS2): Base medium containing 0.25 M sucrose.

Procedure:

  • Equilibration: Transfer embryos into the ES at room temperature for 1.5 to 2 minutes.

  • Vitrification: Move the embryos from the ES into the VS for 1 minute.

  • Cooling: Load the embryos in a minimal volume of VS into a cryo-device and plunge directly into liquid nitrogen.

  • Warming: Warm the cryo-device by plunging it into a 37°C water bath containing TS1 for approximately 1 minute.

  • Rehydration: Transfer the embryos through drops of TS2 and then into the culture medium to gradually remove the cryoprotectant.

Quantitative Data Summary: Ethylene Glycol in Cryopreservation

The following tables summarize data from studies using standard ethylene glycol, which can serve as a reference for optimizing protocols with this compound.

Table 1: Comparison of Ethylene Glycol (EG) with other Cryoprotectants for Slow-Freezing of Mouse Zygotes [7]

Cryoprotectant (1.5 M)Survival Rate (%)Expanded Blastocyst Percentage (%)
Ethylene Glycol (ETG)6019
1,2-Propanediol (PROH)92Not Reported

Table 2: Effect of Ethylene Glycol Concentration on Survival of Quick-Frozen Mouse Embryos [12]

Embryo Stage3 M Ethylene Glycol Survival Rate (%)
2-cell51
4 to 8-cell47
Morula and Early Blastocyst80
Expanding and Expanded Blastocyst17

Cellular Signaling Pathways and Experimental Workflows

Cryopreservation can induce cellular stress, leading to the activation of apoptotic (programmed cell death) pathways. Understanding these pathways is crucial for optimizing protocols to enhance cell survival.

Apoptosis Signaling Pathways

Cryoinjury can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[11][13] Ethylene glycol ethers have been shown to induce the mitochondrial pathway of apoptosis.[14]

Apoptosis_Pathways Apoptosis Signaling Pathways in Cryopreservation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Cryoinjury_Ext Cryoinjury (Membrane Stress) Death_Receptors Death Receptors (e.g., Fas, TNFR) Cryoinjury_Ext->Death_Receptors activates Pro-Caspase-8 Pro-Caspase-8 Death_Receptors->Pro-Caspase-8 recruits & activates Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 activates Cryoinjury_Int Cryoinjury (Oxidative Stress, EG Toxicity) Bax_Bak Bax/Bak Cryoinjury_Int->Bax_Bak activates Bcl-2_Bcl-xL Bcl-2/Bcl-xL Cryoinjury_Int->Bcl-2_Bcl-xL inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion forms pores in Bcl-2_Bcl-xL->Bax_Bak Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 binds to Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 recruits & activates Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cell_Death Apoptosis (Cell Death) Caspase-3->Cell_Death executes

Apoptosis signaling pathways activated by cryoinjury.
Experimental Workflow for Protocol Optimization

A systematic approach is essential for optimizing your cryopreservation protocol with this compound.

Experimental_Workflow Experimental Workflow for Cryopreservation Protocol Optimization Start Start: Select Cell Type Toxicity_Assay Toxicity Assay: Determine optimal EG-d6 concentration and exposure time Start->Toxicity_Assay Protocol_Design Design Cryopreservation Protocol: Define ES/VS compositions, cooling, and warming rates Toxicity_Assay->Protocol_Design Cryopreservation Perform Cryopreservation and Thawing Protocol_Design->Cryopreservation Post_Thaw_Analysis Post-Thaw Analysis: Viability, function, apoptosis assays Cryopreservation->Post_Thaw_Analysis Optimization Results Meet Criteria? Post_Thaw_Analysis->Optimization Refine_Protocol Refine Protocol: Adjust concentrations, timings, or rates Optimization->Refine_Protocol No End End: Optimized Protocol Optimization->End Yes Refine_Protocol->Protocol_Design

A workflow for optimizing cryopreservation protocols.

References

Validation & Comparative

A Comparative Guide to the Validation of Quantitative NMR Methods Using Ethylene Glycol-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of quantitative Nuclear Magnetic Resonance (qNMR) methods, with a specific focus on the use of Ethylene Glycol-d6 as an internal standard. While this compound is a suitable solvent for NMR spectroscopy, this guide also presents a comparative analysis with other commonly used internal standards, supported by general principles and available experimental data for qNMR method validation.

Introduction to qNMR and the Role of Internal Standards

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration and purity of a substance by measuring the intensity of its NMR signal relative to that of a certified reference material, known as an internal standard. The internal standard method is widely regarded as the most accurate and precise approach for qNMR.[1] An ideal internal standard should be chemically inert, stable, soluble in the NMR solvent, and have signals that do not overlap with the analyte signals.

This compound is a deuterated solvent commonly used in NMR spectroscopy. Its potential as an internal standard is predicated on its simple spectrum and solubility in various deuterated solvents. However, publicly available, detailed quantitative performance data for its use as an internal standard in validated qNMR methods is limited. This guide, therefore, draws upon established qNMR validation principles and compares the expected performance of this compound with other well-characterized internal standards.

Experimental Protocols

A robust validation of a qNMR method ensures its reliability for its intended application. The following are detailed methodologies for key validation experiments.

1. Sample Preparation for qNMR with an Internal Standard

  • Objective: To prepare a homogeneous solution containing a precisely weighed amount of the analyte and the internal standard.

  • Protocol:

    • Accurately weigh a suitable amount of the analyte and the internal standard (e.g., this compound, Maleic Acid, or DSS) into a clean, dry vial using a calibrated analytical balance. The molar ratio of the internal standard to the analyte is typically aimed to be around 1:1.

    • Record the exact weights of both the analyte and the internal standard.

    • Add a precise volume of the appropriate deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) to the vial to completely dissolve both the analyte and the internal standard.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer an appropriate volume of the solution (typically 600-700 µL) into a clean NMR tube.

2. NMR Data Acquisition

  • Objective: To acquire high-quality NMR spectra suitable for quantitative analysis.

  • Key Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Pulse Sequence: A simple 90° pulse-acquire sequence is typically used.

    • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard to ensure full relaxation and accurate signal integration.

    • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150 for accurate integration).

    • Receiver Gain (rg): The receiver gain should be set to avoid signal clipping.

    • Temperature: Maintain a constant temperature throughout the experiment.

3. Data Processing and Analysis

  • Objective: To accurately process the acquired NMR data and calculate the analyte's purity or concentration.

  • Protocol:

    • Apply a Fourier transform to the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to ensure a flat baseline across the entire spectrum.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

    • Calculate the purity or concentration of the analyte using the following formula:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Validation Parameters: A Comparative Overview

The performance of a qNMR method is assessed through several validation parameters as recommended by regulatory guidelines. The following table summarizes these parameters and provides a comparative overview of this compound and other common internal standards.

Validation Parameter This compound (Expected Performance) Maleic Acid DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid)
Linearity (r²) Expected to be >0.99 over a defined concentration range. Specific data not readily available.Typically >0.999 over a range of 0.1-10 mg/mL.Typically >0.999 over a range of 0.05-5 mg/mL.
Accuracy (% Recovery) Expected to be within 98-102%. Specific data not readily available.Commonly reported between 98.5% and 101.5%.Frequently reported between 99.0% and 101.0%.
Precision (%RSD) Expected to be <2% for repeatability and intermediate precision. Specific data not readily available.Repeatability RSD typically <1.0%; Intermediate precision RSD typically <1.5%.Repeatability RSD often <0.5%; Intermediate precision RSD often <1.0%.
Specificity High, due to the simple 1H NMR spectrum (a single peak).High, with two equivalent protons giving a single sharp peak in the olefinic region.Excellent, with a sharp singlet for the nine equivalent methyl protons at ~0 ppm, which is usually free from spectral overlap.
Limit of Detection (LOD) Dependent on the spectrometer and experimental conditions. Expected to be in the µg/mL range.In the range of 1-5 µg/mL on a 400 MHz spectrometer.In the range of 0.5-2 µg/mL on a 400 MHz spectrometer.
Limit of Quantitation (LOQ) Dependent on the spectrometer and experimental conditions. Expected to be in the µg/mL range.In the range of 5-15 µg/mL on a 400 MHz spectrometer.In the range of 2-5 µg/mL on a 400 MHz spectrometer.
Solubility Soluble in D₂O, DMSO-d₆, and other polar deuterated solvents.Soluble in D₂O and DMSO-d₆.Soluble in D₂O.

Note: The performance data for Maleic Acid and DSS are based on typical values reported in the scientific literature. The expected performance of this compound is an estimation based on its chemical properties and the general performance of qNMR methods.

Visualizing the qNMR Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key processes in a qNMR validation study.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set NMR Parameters (d1, ns, etc.) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate calculate Calculate Purity/Concentration integrate->calculate Validation_Parameters cluster_performance Method Performance Characteristics qnmr_method qNMR Method Validation linearity Linearity qnmr_method->linearity accuracy Accuracy qnmr_method->accuracy precision Precision qnmr_method->precision specificity Specificity qnmr_method->specificity lod_loq LOD & LOQ qnmr_method->lod_loq linearity->accuracy precision->accuracy

References

Method Validation for Ethylene Glycol Analysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Comparison of Internal Standards for Accurate Ethylene Glycol Quantification

This guide provides a detailed comparison of method validation parameters for Ethylene Glycol-d6 as an internal standard against common alternatives in the quantitative analysis of ethylene glycol. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate internal standard for their analytical needs, ensuring accuracy and reliability in their results.

Ethylene glycol, a compound frequently encountered in various industrial applications and unfortunately in cases of accidental or intentional poisoning, requires precise and accurate quantification in biological matrices. The use of a suitable internal standard is paramount in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to correct for variations in sample preparation and instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.

This guide focuses on the performance of this compound, a deuterated analog of the analyte, and compares it with other commonly employed internal standards, including 1,3-Propanediol and Gamma-Hydroxybutyrate-d6 (GHB-d6).

Performance Data of Internal Standards

The following table summarizes the key performance parameters from various method validation studies. It is important to note that the data is compiled from different studies using diverse analytical methods and matrices, which may influence the results.

Internal StandardAnalyteMethodMatrixLinearity (r²)LLOQ (µg/mL)Accuracy (% Bias)Precision (% RSD)
Ethylene Glycol-d4 *Ethylene GlycolGC-MS/MSWhole Blood0.99961.0-2.7 to 6.8≤ 6.8
1,3-Propanediol Ethylene GlycolGC-FIDSyrup0.99720085.9 to 86.40.414
Gamma-Hydroxybutyrate-d6 (GHB-d6) Ethylene GlycolGC-MSSerum> 0.991.3Not Reported1.9 to 4.9 (Intra-assay)

Note: Data for Ethylene Glycol-d4 is presented as a close structural analog to this compound, for which direct comparative studies were not available.[1] Data for 1,3-Propanediol and GHB-d6 are from separate studies.[2][3]

Discussion of Internal Standard Performance

This compound (and its deuterated analogs like -d4) is considered the gold standard for ethylene glycol analysis.[1] As a stable isotope-labeled internal standard, it co-elutes with the analyte and exhibits nearly identical extraction recovery and ionization efficiency. This close chemical and physical similarity provides the most effective compensation for matrix effects and variations during sample processing, leading to high accuracy and precision.[1] The use of deuterated internal standards is a well-established practice to ensure accurate quantitation.[4]

1,3-Propanediol is a structural analog of ethylene glycol and is a commonly used internal standard due to its availability and lower cost compared to isotopic standards.[2][5][6] While it can provide acceptable performance, its chromatographic behavior and extraction efficiency may not perfectly match that of ethylene glycol in all matrices, potentially leading to less accurate correction for matrix effects. One notable concern is that 1,3-propanediol has been reported as a component in some commercial antifreezes, which could lead to interference if not carefully screened.[5]

Gamma-Hydroxybutyrate-d6 (GHB-d6) has also been utilized as an internal standard for the analysis of glycols.[3] Being a deuterated compound, it offers advantages in terms of minimizing isotopic interference. However, its chemical structure differs more significantly from ethylene glycol compared to deuterated ethylene glycol or 1,3-propanediol, which might result in differences in extraction and derivatization efficiencies.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative experimental protocols for the quantification of ethylene glycol using different internal standards.

Method 1: GC-MS/MS Analysis of Ethylene Glycol in Whole Blood using Ethylene Glycol-d4 as Internal Standard[1]
  • Sample Preparation:

    • To 50 µL of whole blood, add 5 µL of a 1 mg/mL solution of Ethylene Glycol-d4 in water.

    • Add 250 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge the sample.

    • Transfer 200 µL of the supernatant to a new tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Incubate to complete the derivatization reaction.

  • GC-MS/MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent

    • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar

    • Carrier Gas: Helium

    • Injection Mode: Splitless

    • Oven Temperature Program: Optimized for the separation of derivatized ethylene glycol and the internal standard.

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Method 2: GC-FID Analysis of Ethylene Glycol in Syrup using 1,3-Propanediol as Internal Standard[2]
  • Sample Preparation:

    • Weigh 500 mg of the syrup sample into a 10 mL volumetric flask.

    • Add 500 µL of a 1,000 µg/mL solution of 1,3-Propanediol in methanol.

    • Dilute to volume with methanol and mix thoroughly.

  • GC-FID Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent

    • Detector: Flame Ionization Detector (FID)

    • Column: Agilent J&W DB-624 (30 m x 0.53 mm, 3.00 µm) or similar

    • Carrier Gas: Helium

    • Injection Mode: Split

    • Oven Temperature Program: 70°C for 1 min, ramp at 6°C/min to 150°C (hold 3 min), then ramp at 25°C/min to 245°C (hold 12 min).

    • Inlet Temperature: 250°C

    • Detector Temperature: 250°C

Visualizing the Method Validation Workflow

To provide a clear overview of the logical steps involved in a typical bioanalytical method validation, the following workflow diagram is presented.

MethodValidationWorkflow cluster_planning Planning & Development cluster_validation Method Validation Experiments cluster_analysis Data Analysis & Reporting MethodDevelopment Method Development ProtocolDesign Validation Protocol Design MethodDevelopment->ProtocolDesign Selectivity Selectivity & Specificity ProtocolDesign->Selectivity Linearity Linearity & Range ProtocolDesign->Linearity Accuracy Accuracy ProtocolDesign->Accuracy Precision Precision ProtocolDesign->Precision LLOQ LLOQ Determination ProtocolDesign->LLOQ Stability Stability Assessment ProtocolDesign->Stability MatrixEffect Matrix Effect Evaluation ProtocolDesign->MatrixEffect DataReview Data Review & Analysis Selectivity->DataReview Linearity->DataReview Accuracy->DataReview Precision->DataReview LLOQ->DataReview Stability->DataReview MatrixEffect->DataReview ValidationReport Validation Report Generation DataReview->ValidationReport MethodImplementation Method Implementation ValidationReport->MethodImplementation

Caption: Workflow of a typical bioanalytical method validation process.

Logical Relationships in Internal Standard Selection

The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical considerations for selecting an appropriate internal standard.

InternalStandardSelection cluster_IS_Types Internal Standard (IS) Types cluster_Evaluation Evaluation Criteria Analyte Analyte Properties (Ethylene Glycol) IsotopicIS Isotope-Labeled IS (e.g., this compound) Analyte->IsotopicIS Ideal Match AnalogIS Structural Analog IS (e.g., 1,3-Propanediol) Analyte->AnalogIS Close Match OtherIS Other Compound IS (e.g., GHB-d6) Analyte->OtherIS Alternative Similarity Chemical & Physical Similarity to Analyte IsotopicIS->Similarity CoElution Co-elution with Analyte IsotopicIS->CoElution NoInterference No Interference IsotopicIS->NoInterference Availability Availability & Cost IsotopicIS->Availability AnalogIS->Similarity AnalogIS->NoInterference AnalogIS->Availability OtherIS->Similarity OtherIS->NoInterference OtherIS->Availability Decision Optimal IS Selection Similarity->Decision CoElution->Decision NoInterference->Decision Availability->Decision

Caption: Decision-making process for internal standard selection.

References

Comparing Ethylene Glycol-d6 and non-deuterated ethylene glycol in reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. This guide provides a comprehensive comparison of the reaction kinetics of Ethylene Glycol-d6 and its non-deuterated counterpart, ethylene glycol, with a focus on oxidation reactions. Understanding these differences is crucial for researchers in various fields, including catalysis, drug metabolism, and environmental science.

The Kinetic Isotope Effect in Ethylene Glycol Oxidation

The oxidation of ethylene glycol is a complex process that can proceed through multiple pathways, broadly categorized as the C1 and C2 pathways. The C2 pathway involves the preservation of the carbon-carbon bond, leading to products like glycolaldehyde, glycolic acid, and oxalic acid. The C1 pathway involves the cleavage of the C-C bond, resulting in the formation of formic acid and carbon dioxide.[1][2][3] The initial step in the oxidation of ethylene glycol involves the breaking of an O-H bond, followed by the cleavage of a C-H bond.[2]

When hydrogen atoms on the carbon backbone of ethylene glycol are replaced with deuterium (this compound), the C-D bonds, being stronger than C-H bonds, are broken more slowly. This results in a slower reaction rate for the deuterated compound, a phenomenon known as a primary kinetic isotope effect.[4][5] The magnitude of the KIE, expressed as the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD), provides valuable insights into the rate-determining step of the reaction.

Quantitative Comparison of Reaction Kinetics

The following table summarizes the key differences in reaction kinetics between ethylene glycol and this compound, based on experimental data from the oxidation of vicinal diols.

ParameterEthylene GlycolThis compoundSignificance
Rate Constant Ratio (kH/kD) 1 (Reference)5.89 at 298 K[6]Indicates a significant primary kinetic isotope effect, suggesting that C-H bond cleavage is involved in the rate-determining step of the oxidation reaction.[6]
Reaction Rate FasterSlowerThe stronger C-D bond in this compound requires more energy to break, leading to a reduced reaction rate compared to the non-deuterated form.[4][5]
Activation Energy (Ea) LowerHigherA higher activation energy is required to break the more stable C-D bond, contributing to the slower reaction rate of the deuterated compound.

Experimental Protocols

The determination of the kinetic isotope effect for the oxidation of ethylene glycol involves monitoring the reaction progress for both the deuterated and non-deuterated compounds under identical conditions.

Experimental Protocol for Determining the Kinetic Isotope Effect in the Oxidation of Ethylene Glycol

1. Materials and Reagents:

  • Ethylene Glycol

  • This compound ([1,1,2,2-2H4] ethanediol)

  • Oxidizing agent (e.g., tripropylammonium chlorochromate (TPACC) in an organic solvent like DMSO)[6]

  • Internal standard for chromatographic analysis

  • Quenching agent

  • Appropriate deuterated and non-deuterated solvents

2. Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for monitoring reactant disappearance and product formation.[7][8]

  • Thermostatted reaction vessel to maintain a constant temperature.

  • Micropipettes for accurate liquid handling.

3. Procedure:

  • Reaction Setup: Prepare separate reaction mixtures for ethylene glycol and this compound. In a typical experiment, the diol and an internal standard are dissolved in the chosen solvent in a thermostatted vessel.

  • Initiation of Reaction: The reaction is initiated by the addition of the oxidizing agent.

  • Sampling: At timed intervals, aliquots of the reaction mixture are withdrawn.

  • Quenching: The reaction in the aliquot is immediately quenched to stop the oxidation process.

  • Analysis: The quenched samples are analyzed by GC-MS to determine the concentrations of the remaining ethylene glycol (or this compound) and the formed products.[7]

  • Data Analysis: The rate constants (kH and kD) are determined by plotting the natural logarithm of the reactant concentration versus time. The kinetic isotope effect is then calculated as the ratio kH/kD.

Visualizing Reaction Pathways and Experimental Workflow

Ethylene Glycol Oxidation Pathways

The oxidation of ethylene glycol can proceed via two main pathways after the initial dehydrogenation. The C2 pathway maintains the carbon backbone, while the C1 pathway involves C-C bond cleavage.

Ethylene_Glycol_Oxidation EG Ethylene Glycol (HOCH2CH2OH) Intermediate Dehydrogenated Intermediate EG->Intermediate -2H C2_Products C2 Pathway Products (Glycolaldehyde, Glycolic Acid) Intermediate->C2_Products C-C Bond Preservation C1_Products C1 Pathway Products (Formic Acid, CO2) Intermediate->C1_Products C-C Bond Cleavage

Caption: Simplified reaction pathways for ethylene glycol oxidation.

Experimental Workflow for KIE Determination

The following diagram outlines the general workflow for a kinetic isotope effect study.

KIE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_calc Calculation Reactant_H Prepare Non-Deuterated Ethylene Glycol Solution Reaction_H Initiate Oxidation of Ethylene Glycol Reactant_H->Reaction_H Reactant_D Prepare this compound Solution Reaction_D Initiate Oxidation of This compound Reactant_D->Reaction_D Sampling_H Timed Sampling & Quenching Reaction_H->Sampling_H Sampling_D Timed Sampling & Quenching Reaction_D->Sampling_D GCMS_H GC-MS Analysis Sampling_H->GCMS_H GCMS_D GC-MS Analysis Sampling_D->GCMS_D Calc_kH Calculate kH GCMS_H->Calc_kH Calc_kD Calculate kD GCMS_D->Calc_kD Calc_KIE Calculate KIE (kH/kD) Calc_kH->Calc_KIE Calc_kD->Calc_KIE

Caption: General experimental workflow for KIE determination.

References

A Comparative Analysis of Ethylene Glycol-d6 and Other Deuterated NMR Solvents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate deuterated solvent is a critical step in ensuring high-quality Nuclear Magnetic Resonance (NMR) spectroscopy data. This guide provides a comprehensive comparative analysis of Ethylene Glycol-d6 against other commonly used deuterated NMR solvents, supported by experimental data and detailed protocols.

This compound (1,2-ethanediol-d6) is a deuterated solvent increasingly utilized in NMR studies for its unique properties, particularly its high boiling point and ability to dissolve a wide range of polar analytes. This guide will objectively compare its performance characteristics with those of other standard deuterated solvents such as Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), Dimethyl Sulfoxide-d6 (DMSO-d6), and Methanol-d4 (CD₃OD).

Data Presentation: Physical and Chemical Properties

The choice of a deuterated solvent is often dictated by the physical and chemical properties of the analyte and the desired experimental conditions. The following tables summarize key quantitative data for this compound and other common deuterated solvents to facilitate an informed selection process.

SolventFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)
This compound C₂D₆O₂68.10-13[1]196-198[1]1.220[1]
Deuterium OxideD₂O20.033.8101.41.107
Chloroform-dCDCl₃120.38-64611.500
Dimethyl Sulfoxide-d6C₂D₆SO84.1718.51891.188
Methanol-d4CD₄O36.07-98650.888
Acetone-d6C₃D₆O64.12-94560.873
Benzene-d6C₆D₆84.155.5800.945
Acetonitrile-d3C₂D₃N44.07-45820.844
Toluene-d8C₇D₈100.19-951110.943

Table 1: Physical Properties of Common Deuterated NMR Solvents.

Solvent¹H Residual Peak (ppm)Multiplicity¹³C Residual Peak (ppm)MultiplicityViscosity (cP at 20°C)Hygroscopicity
This compound ~3.5 (OD), ~3.4 (CD₂)Broad s, Quintet~62Quintet16.1 (non-deuterated)High
Deuterium Oxide~4.79s--1.25Very High
Chloroform-d7.26s77.16t0.563[2]Low
Dimethyl Sulfoxide-d62.50Quintet39.52Septet2.24High
Methanol-d43.31 (CD₂HOD), 4.87 (OH)Quintet, s49.00Septet0.59High
Acetone-d62.05Quintet29.84, 206.26Septet0.32Moderate
Benzene-d67.16s128.06t0.65Low
Acetonitrile-d31.94Quintet1.32, 118.26Septet0.37Moderate
Toluene-d82.09 (CD₃), 6.98-7.09 (Aromatic)Quintet, m20.43, 125.1-137.5Septet, m0.59Low

Performance Comparison

This compound stands out for several key applications:

  • High-Temperature NMR: With a boiling point of nearly 200°C, this compound is an excellent choice for variable temperature NMR studies that require elevated temperatures to study dynamic processes, reaction kinetics, or to increase the solubility of certain analytes.[3]

  • Polar Analytes: Its high polarity and ability to form hydrogen bonds make it a superior solvent for highly polar molecules, such as carbohydrates, peptides, and other biomolecules that exhibit poor solubility in less polar solvents like chloroform-d.

  • Diffusion and Viscosity Studies: The high viscosity of ethylene glycol makes it a suitable medium for assessing gradient performance in demanding diffusion-weighted imaging and spectroscopy sequences.[4]

However, its high viscosity can also be a drawback, potentially leading to broader spectral lines for large molecules. Its hygroscopic nature necessitates careful handling to avoid contamination with water, which can obscure labile proton signals.

Comparison with other solvents:

  • vs. DMSO-d6: Both are excellent solvents for polar compounds. This compound has a slightly higher boiling point. The choice between them may depend on the specific solubility of the analyte and the desired temperature range. DMSO-d6 is known to be a good solvent for a wide range of organic and inorganic compounds, including some peptides.[5]

  • vs. D₂O: While D₂O is the solvent of choice for many biological NMR studies, this compound can be advantageous when the analyte has limited water solubility or when exchange with D₂O would lead to the loss of important proton signals from hydroxyl or amine groups.

  • vs. Methanol-d4: Methanol-d4 is also a polar, protic solvent but has a much lower boiling point, making it unsuitable for high-temperature experiments. The residual proton signals of Methanol-d4 can sometimes be more complex than those of this compound.

Experimental Protocols

A standardized protocol for NMR sample preparation is crucial for obtaining reproducible and high-quality spectra.

General Protocol for NMR Sample Preparation:

  • Analyte Preparation: Ensure the analyte is pure and dry. For solid samples, weigh an appropriate amount (typically 1-10 mg for ¹H NMR) into a clean, dry vial. For liquid samples, use a micropipette to transfer a small volume.

  • Solvent Addition: Add the appropriate volume of deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube) to the vial containing the analyte.

  • Dissolution: Gently vortex or sonicate the vial to ensure the analyte is completely dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

  • Handling of Hygroscopic Solvents: For highly hygroscopic solvents like this compound, DMSO-d6, and D₂O, it is recommended to handle them in a dry atmosphere (e.g., a glove box) and to use sealed NMR tubes to minimize water uptake.

Mandatory Visualizations

To further clarify the decision-making process and experimental workflow, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Analyte 1. Weigh/Measure Analyte Solvent 2. Add Deuterated Solvent Analyte->Solvent Dissolve 3. Dissolve Analyte Solvent->Dissolve Transfer 4. Transfer to NMR Tube Dissolve->Transfer Cap 5. Cap and Label Transfer->Cap Insert 6. Insert Sample into Spectrometer Cap->Insert Lock 7. Lock on Deuterium Signal Insert->Lock Shim 8. Shim Magnetic Field Lock->Shim Acquire 9. Acquire NMR Spectrum Shim->Acquire Process 10. Process Data Acquire->Process

Caption: A typical experimental workflow for NMR sample preparation and analysis.

solvent_selection cluster_analyte Analyte Properties cluster_conditions Experimental Conditions cluster_solvent Solvent Choice Polarity Polarity EGd6 This compound Polarity->EGd6 High D2O D₂O Polarity->D2O High DMSOd6 DMSO-d6 Polarity->DMSOd6 High CDCl3 CDCl₃ Polarity->CDCl3 Low CD3OD CD₃OD Polarity->CD3OD High Solubility Solubility Solubility->EGd6 Solubility->D2O Solubility->DMSOd6 Solubility->CDCl3 Solubility->CD3OD Reactivity Chemical Reactivity Reactivity->EGd6 Reactivity->D2O Reactivity->DMSOd6 Reactivity->CDCl3 Reactivity->CD3OD Temperature Temperature Range Temperature->EGd6 High Temp Temperature->DMSOd6 High Temp Exchange Proton Exchange Exchange->EGd6 Minimize Exchange Exchange->D2O Observe Exchange

References

Ethylene Glycol-d6 vs. DMSO-d6: A Comparative Guide for Advanced NMR Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of a deuterated solvent is a critical decision that can significantly impact the quality and scope of experimental data. While Dimethyl Sulfoxide-d6 (DMSO-d6) is a widely used and versatile NMR solvent, Ethylene Glycol-d6 presents distinct advantages in specific applications, particularly those requiring low temperatures or involving the study of biomolecular stability. This guide provides an objective comparison of these two solvents, supported by their physicochemical properties and detailed experimental protocols.

Physical and Chemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical properties of each solvent is crucial for selecting the appropriate one for a given NMR experiment. The following table summarizes the key characteristics of this compound and DMSO-d6.

PropertyThis compoundDMSO-d6
Molecular Formula C₂D₆O₂C₂D₆OS
Molecular Weight 68.10 g/mol [1]84.17 g/mol
Melting Point -13 °C[1][2]20.2 °C
Boiling Point 197-198 °C[1][2]189 °C
Density (at 25 °C) 1.115 g/mL1.184 g/mL
Viscosity (at 20 °C) 19.83 cP[1]1.996 cP[1]
¹H Residual Peak (ppm) ~3.45 (OD), ~4.55 (CD₂)~2.50 (CHD₂)
¹³C Residual Peak (ppm) ~61.5~39.5

Key Advantages of this compound in Specific NMR Applications

While DMSO-d6 is an excellent solvent for a broad range of organic compounds and is suitable for high-temperature studies, this compound excels in specialized areas.[3]

Low-Temperature NMR Spectroscopy

One of the most significant advantages of this compound is its wide liquid range and, contrary to initial intuition based on room temperature data, its favorable viscosity characteristics at low temperatures relative to its freezing point. Although more viscous than DMSO-d6 at room temperature, its very low freezing point of -13 °C allows for a broad operational window for variable temperature studies.[1][2] This is particularly beneficial when studying dynamic processes or thermally sensitive molecules that require sub-ambient temperatures.

Low_Temperature_NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis A Dissolve Analyte in this compound B Transfer to NMR Tube A->B Homogeneous Solution C Set Spectrometer to Low Temperature (e.g., -10 °C) B->C Sample Insertion D Acquire NMR Data C->D Temperature Equilibration E Process and Analyze Spectra D->E FID

Experimental Protocol: Low-Temperature NMR Analysis of a Thermally Sensitive Compound

Objective: To acquire a ¹H NMR spectrum of a thermally sensitive organic compound at -10 °C to study its conformational dynamics.

Materials:

  • Thermally sensitive compound

  • This compound

  • NMR tube

  • NMR spectrometer with variable temperature capabilities

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the thermally sensitive compound in 0.6 mL of this compound directly in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the spectrometer at room temperature.

    • Set the target temperature to -10 °C. Allow sufficient time for the sample to equilibrate at the target temperature (typically 10-15 minutes).

  • Data Acquisition:

    • Once the temperature has stabilized, re-shim the sample.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

  • Data Processing: Process the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Analyze the chemical shifts, coupling constants, and line shapes to understand the conformational dynamics at low temperature.

Hydrogen-Deuterium Exchange (HDX) NMR for Protein Stability

This compound is a valuable co-solvent in hydrogen-deuterium exchange NMR studies aimed at understanding protein stability. Research has shown that ethylene glycol can stabilize proteins enthalpically. This property is crucial when investigating the subtle changes in protein structure and dynamics in response to environmental factors.

HDX_NMR_Pathway A Protein in H₂O Buffer B Lyophilize A->B C Reconstitute in This compound/D₂O B->C D Time-course NMR (¹H-¹⁵N HSQC) C->D E Monitor Amide Proton Signal Decay D->E F Determine Exchange Rates & Protein Stability E->F

Experimental Protocol: Monitoring Protein Stability using HDX-NMR with this compound

Objective: To measure the amide proton exchange rates of a protein in the presence of this compound to assess its stabilizing effect.

Materials:

  • ¹⁵N-labeled protein of interest

  • H₂O-based buffer

  • D₂O

  • This compound

  • NMR spectrometer equipped for biomolecular studies

Procedure:

  • Initial State: Prepare a concentrated stock solution of the ¹⁵N-labeled protein in an H₂O-based buffer. Acquire a reference ¹H-¹⁵N HSQC spectrum.

  • Initiation of Exchange: Lyophilize the protein sample to remove the H₂O buffer. Reconstitute the lyophilized protein in a D₂O buffer containing a desired concentration of this compound. This step initiates the hydrogen-deuterium exchange.

  • Time-Resolved NMR: Immediately begin acquiring a series of ¹H-¹⁵N HSQC spectra at regular time intervals. The total duration of the experiment will depend on the expected exchange rates.

  • Data Analysis:

    • Process all the HSQC spectra.

    • For each assigned amide resonance, measure the peak intensity as a function of time.

    • Fit the intensity decay curves to an exponential function to determine the exchange rate constant (k_ex) for each residue.

    • Compare the obtained exchange rates with those from a control experiment without this compound to quantify its effect on protein stability.

Considerations for In-Situ Reaction Monitoring and Water-Sensitive Compounds

While less documented with direct comparative studies against DMSO-d6, the properties of this compound suggest potential advantages in specific scenarios for in-situ reaction monitoring and the analysis of water-sensitive compounds. Its high boiling point allows for monitoring reactions at elevated temperatures without significant solvent evaporation.[1][2] Furthermore, its hydroxyl groups can potentially be a drawback for water-sensitive reactions, but its lower hygroscopicity compared to DMSO could be advantageous in certain contexts. However, for highly water-sensitive organometallic compounds, the protic nature of this compound would likely make it unsuitable.

Logical_Considerations cluster_EG This compound cluster_DMSO DMSO-d6 cluster_App Application EG_props High Boiling Point Lower Hygroscopicity (potential) Protic Nature (OD groups) App_Node Reaction Monitoring of Water-Sensitive Compounds EG_props->App_Node Consider Protic Nature DMSO_props High Boiling Point Hygroscopic Aprotic Nature DMSO_props->App_Node Consider Hygroscopicity

Conclusion

The selection between this compound and DMSO-d6 for NMR spectroscopy is highly dependent on the specific experimental requirements. While DMSO-d6 remains a workhorse solvent for general organic chemistry applications due to its excellent dissolving power and aprotic nature, this compound emerges as a superior choice for specialized applications. Its wide liquid temperature range makes it highly suitable for low-temperature NMR studies, and its ability to enthalpically stabilize proteins provides a unique advantage in hydrogen-deuterium exchange experiments for probing biomolecular stability. For researchers working in these advanced areas of NMR, a thorough understanding of the distinct properties of this compound can unlock new experimental possibilities and lead to higher quality, more insightful data.

References

A Comparative Analysis of Ethylene Glycol-d6 and Propylene Glycol-d8 as Cryoprotectants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate cryoprotectant is a critical factor in the success of cryopreservation protocols, directly impacting post-thaw cell viability and function. This guide provides an objective comparison of two commonly used deuterated glycols, Ethylene Glycol-d6 (EG-d6) and Propylene Glycol-d8 (PG-d8), as cryoprotective agents (CPAs). This analysis is based on available experimental data for their non-deuterated counterparts, ethylene glycol (EG) and propylene glycol (PG), as direct comparative studies on the deuterated forms are limited. The underlying principles of cryoprotection and toxicity are expected to be largely comparable between the deuterated and non-deuterated forms.

Performance Comparison: Efficacy and Toxicity

The efficacy of a cryoprotectant is primarily determined by its ability to mitigate the damaging effects of ice crystal formation during freezing, while its toxicity profile dictates the permissible concentration and exposure time.

Key Performance Indicators:

Performance MetricEthylene Glycol (EG)Propylene Glycol (PG)Key Findings
Post-Thaw Survival Rate Generally high, particularly in vitrification protocols.[1][2]Can be lower than EG for certain cell types and protocols.[1][3][4]EG often shows higher post-thaw survival rates, especially in slow-freezing protocols for human embryos.[1] For porcine oocytes, 35% PG resulted in a higher survival rate than 35% EG after vitrification.[4]
Toxicity Metabolized to toxic compounds like glycoaldehyde and oxalic acid.[5][6] Can be more toxic than PG to certain cells, such as vascular endothelial cells.[6]Generally considered less toxic than EG.[3][5] High concentrations can still be detrimental.[3] PG was found to be more toxic than EG for subsequent blastocyst development in porcine oocytes.[4]EG's metabolites contribute to its higher intrinsic toxicity.[5][6] However, the toxicity is highly cell-type and concentration-dependent.[6]
Genotoxicity Exhibited genotoxic and clastogenic activities in the presence of a metabolic activation system (S9 Mix).[7]Produced in vitro DNA damage leading to chromosome mutations both with and without the S9 Mix.[7]Both compounds show potential for genotoxicity at high concentrations, with PG showing direct DNA-damaging potential in the studied model.[7]
Permeability High permeability due to its low molecular weight.[1]Good cell membrane permeability.[3]Both are penetrating cryoprotectants, effectively replacing intracellular water.[1][3]
Viscosity Lower viscosity compared to PG.[8]Higher viscosity than EG.[8]Lower viscosity of EG is advantageous for easier handling and perfusion.[8]

Experimental Methodologies

The following sections detail representative experimental protocols for cryopreservation using ethylene glycol and propylene glycol. These are generalized procedures and should be optimized for specific cell or tissue types.

Slow-Rate Freezing Protocol for Mammalian Cells

This protocol is a common method for the cryopreservation of various cell lines.

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Harvest healthy cells in the logarithmic growth phase using standard cell detachment methods (e.g., Trypsin-EDTA).

    • Centrifuge the cell suspension and resuspend the pellet in a freezing medium at a concentration of 1-5 x 10^6 cells/mL.[9]

  • Freezing Medium Preparation:

    • Prepare a freezing medium consisting of a complete growth medium supplemented with 10% (v/v) of either this compound or Propylene Glycol-d8 and 10% Fetal Bovine Serum (FBS).[9]

  • Freezing Procedure:

    • Dispense the cell suspension into cryovials.

    • Place the vials in a controlled-rate freezing container to achieve a cooling rate of approximately -1°C per minute.[9]

    • Place the container in a -80°C freezer overnight.[9]

    • For long-term storage, transfer the vials to the vapor phase of a liquid nitrogen tank.[9]

  • Thawing Procedure:

    • Rapidly thaw the cryovial in a 37°C water bath.[3]

    • Gradually dilute the cell suspension with a warm culture medium to minimize osmotic shock.

    • Centrifuge the cells to remove the cryoprotectant and resuspend them in a fresh culture medium.

G cluster_prep Cell Preparation cluster_freezing Freezing cluster_thawing Thawing A Culture Cells (70-80% confluency) B Harvest Cells A->B C Resuspend in Freezing Medium B->C D Aliquot to Cryovials C->D E Controlled-Rate Cooling (-1°C/min) D->E F Store at -80°C (Overnight) E->F G Transfer to Liquid Nitrogen F->G H Rapid Thawing (37°C) I Gradual Dilution H->I J Centrifuge and Resuspend I->J

Slow-Rate Freezing Workflow
Vitrification Protocol for Oocytes/Embryos

Vitrification is a cryopreservation technique that involves rapid cooling of a sample in a highly concentrated cryoprotectant solution to form a glass-like state, avoiding ice crystal formation.

  • Equilibration:

    • Expose the oocytes/embryos to an equilibration solution containing a lower concentration of the cryoprotectant (e.g., 7.5% v/v this compound and 7.5% v/v DMSO) for 5-15 minutes.[10]

  • Vitrification:

    • Transfer the samples to a vitrification solution with a higher concentration of cryoprotectants (e.g., 15% v/v this compound, 15% v/v DMSO, and 0.5 M sucrose) for a very short period (e.g., 45-60 seconds).[9][10]

    • Load the samples onto a cryo-device in a minimal volume of the vitrification solution.[9]

    • Plunge the device directly into liquid nitrogen.[9]

  • Warming:

    • Rapidly warm the cryo-device by plunging it into a 37°C warming solution.[9]

    • Move the samples through a series of solutions with decreasing cryoprotectant and sucrose concentrations to allow for gradual rehydration.[9]

G cluster_equilibration Equilibration cluster_vitrification Vitrification cluster_warming Warming A Expose to Equilibration Solution B Transfer to Vitrification Solution A->B C Load onto Cryo-device B->C D Plunge into Liquid Nitrogen C->D E Rapid Warming (37°C) F Stepwise Rehydration E->F

Vitrification Workflow

Mechanism of Action: A Signaling Pathway Perspective

The primary mechanism of action for penetrating cryoprotectants like ethylene glycol and propylene glycol involves the colligative property of freezing point depression and the replacement of intracellular water. This minimizes the formation of damaging ice crystals.

G cluster_cell Cell cluster_extracellular Extracellular Environment cluster_outcome Cryopreservation Outcome A Intracellular Water B Cryoprotectant (EG-d6 or PG-d8) D Reduced Ice Crystal Formation B->D E Decreased Osmotic Stress B->E C Addition of Cryoprotectant C->B Permeation F Increased Cell Viability D->F E->F

Mechanism of Cryoprotectant Action

Conclusion

Both this compound and Propylene Glycol-d8 are effective penetrating cryoprotectants. The choice between them is highly dependent on the specific cell or tissue type being cryopreserved, as well as the chosen cryopreservation protocol (slow-rate freezing vs. vitrification).

  • This compound may be preferred in applications where higher post-thaw survival is paramount, and its lower viscosity can be advantageous for handling and perfusion. However, its potential for higher toxicity due to its metabolic byproducts must be considered and mitigated through optimized protocols.

  • Propylene Glycol-d8 is often chosen for its generally lower toxicity profile.[3][5] This makes it a safer option for sensitive cell types, although its cryoprotective efficacy can sometimes be lower than that of ethylene glycol.[3]

Ultimately, empirical testing and optimization are crucial for determining the most suitable cryoprotectant and its optimal concentration for any given application. The combination of different cryoprotectants is also a common strategy to maximize efficacy while minimizing overall toxicity.[4]

References

The Decisive Factor: Assessing the Impact of Ethylene Glycol-d6 Isotopic Purity on Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precision of experimental data is paramount. In applications utilizing stable isotope-labeled compounds, such as Ethylene Glycol-d6, the isotopic purity of the reagent can be a critical, yet often overlooked, variable that significantly influences the accuracy and reliability of results. This guide provides an objective comparison of how different isotopic purity levels of this compound can impact experimental outcomes in key applications, supported by experimental principles and detailed protocols.

The Critical Role of Isotopic Purity

This compound, a deuterated form of ethylene glycol, is widely used as an internal standard in quantitative mass spectrometry, a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, and a tracer in metabolic research. In these contexts, "isotopic purity" refers to the percentage of molecules in which all six hydrogen atoms have been replaced by deuterium. Commercially available this compound typically comes in various isotopic purity grades, such as 98% or 99.5%. While the difference may seem marginal, it can have profound effects on experimental results.

Impact on Quantitative Mass Spectrometry

In quantitative mass spectrometry, particularly in bioanalytical assays, this compound is a commonly used internal standard to correct for variations in sample preparation and instrument response.[1] The accuracy of this correction is directly linked to the isotopic purity of the standard.

Key Challenges with Lower Isotopic Purity:

  • Isotopic Crosstalk: The mass spectrum of a compound is not a single peak but a distribution of isotopologues due to the natural abundance of heavy isotopes (e.g., ¹³C). When the mass difference between the analyte (unlabeled ethylene glycol) and the internal standard (this compound) is small, the signal from the analyte's naturally occurring heavy isotopes can overlap with the signal of the internal standard.[2] This "crosstalk" can artificially inflate the internal standard's signal, leading to an underestimation of the analyte's concentration.

  • Presence of Unlabeled Analyte: Deuterated standards with lower isotopic purity contain a higher percentage of partially deuterated or completely unlabeled analyte as an impurity.[2] This unlabeled fraction in the internal standard solution will contribute to the analyte's signal, causing a positive bias in the measurement, especially at the lower limit of quantification.

The following table illustrates the expected impact of this compound isotopic purity on key performance parameters of a quantitative LC-MS/MS assay. The data is representative and based on established principles of bioanalytical method validation.

Parameter This compound (98% Isotopic Purity) This compound (99.5% Isotopic Purity) Impact of Higher Purity
Calibration Curve Linearity (r²) 0.995> 0.999Improved linearity due to reduced signal interference at both ends of the curve.
Signal-to-Noise (S/N) Ratio at LLOQ LowerHigherHigher S/N ratio as the background noise from isotopic impurities is reduced.
Accuracy (% Bias) at LLOQ ± 15-20%< ± 10%Significantly improved accuracy, especially for low concentration samples.
Precision (% CV) 10-15%< 5%Better precision due to more consistent and reliable signal ratios.

This table presents illustrative data to demonstrate the expected quantitative impact of isotopic purity.

cluster_Analyte Analyte (Ethylene Glycol) cluster_IS Internal Standard (this compound) Analyte_M M (Unlabeled) Analyte_M1 M+1 (¹³C) Analyte_M2 M+2 (¹³C₂) IS_d5 M+5 (d5 impurity) Analyte_M2->IS_d5 Isotopic Crosstalk IS_d6 M+6 (d6) IS_d0 M (Unlabeled impurity) IS_d0->Analyte_M Signal Inflation

Impact of Isotopic Impurities in Mass Spectrometry.

Impact on NMR Spectroscopy

In NMR spectroscopy, deuterated solvents are used to dissolve the analyte without generating overwhelming solvent signals in the proton (¹H) NMR spectrum.[3][4] The effectiveness of a deuterated solvent is determined by its level of deuteration. A lower isotopic purity means a higher concentration of residual protons in the solvent.

For this compound, a lower isotopic purity (e.g., 98%) will result in more intense residual ¹H signals from partially deuterated species (e.g., -CHD- and -CH2- groups) compared to a higher purity grade (e.g., 99.5%). These residual solvent peaks can obscure analyte signals that resonate in the same spectral region, complicating spectral interpretation and quantification.

Isotopic Purity of this compound Expected Relative Intensity of Residual ¹H Signal Implication for NMR Analysis
98%HigherIncreased risk of obscuring analyte signals, making spectral analysis more challenging.
99.5%LowerCleaner baseline and clearer visualization of analyte signals, leading to more reliable structural elucidation and quantification.

This table presents a qualitative comparison of the expected impact of isotopic purity on NMR spectra.

Impact on Metabolic Tracing

In metabolic tracing studies, isotopically labeled compounds are introduced into biological systems to track their metabolic fate.[5] If this compound is used as a tracer, its isotopic purity is crucial for accurate flux analysis. The presence of unlabeled or partially deuterated species can lead to misinterpretation of labeling patterns and incorrect calculations of metabolic pathway activities. For reliable results in such studies, the highest available isotopic purity is strongly recommended.

Experimental Protocols

Below is a representative protocol for the quantitative analysis of ethylene glycol in a biological matrix using this compound as an internal standard. This protocol highlights the critical steps where the purity of the internal standard is paramount.

Protocol: Quantification of Ethylene Glycol in Human Plasma by GC-MS

This protocol is adapted from validated methods for the determination of glycols in biological samples.[6][7]

1. Materials and Reagents:

  • Ethylene Glycol (analyte) standard

  • This compound (internal standard), ≥99.5% isotopic purity

  • Acetonitrile, HPLC grade

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

  • Human plasma (blank)

2. Preparation of Standards and Internal Standard Solution:

  • Prepare a stock solution of Ethylene Glycol in a suitable solvent.

  • Prepare a series of calibration standards by spiking blank plasma with the Ethylene Glycol stock solution to achieve a range of concentrations.

  • Prepare a working solution of this compound internal standard in acetonitrile.

3. Sample Preparation:

  • To 100 µL of plasma sample, calibrator, or quality control sample, add 200 µL of the this compound internal standard solution in acetonitrile.

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract with the derivatizing agent and incubate to complete the derivatization.

4. GC-MS Analysis:

  • Inject the derivatized sample onto a GC-MS system.

  • Use a suitable GC column and temperature program to achieve chromatographic separation of the derivatized ethylene glycol and its deuterated internal standard.

  • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized analyte and internal standard.

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and quality controls.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of ethylene glycol in the unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_Prep Sample Preparation cluster_Analysis Analysis start Plasma Sample add_is Add this compound IS start->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate derivatize Derivatization evaporate->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms Injection data Data Processing (Peak Area Ratio) gcms->data quant Quantification data->quant end end quant->end Final Concentration

Workflow for Quantitative Analysis using this compound.

Conclusion

The isotopic purity of this compound is a critical factor that can significantly affect the outcome of various analytical experiments. In quantitative mass spectrometry, higher isotopic purity leads to improved accuracy, precision, and linearity by minimizing isotopic crosstalk and the contribution of unlabeled analyte. In NMR spectroscopy, it ensures a cleaner spectrum with minimal interference from residual solvent signals. For metabolic tracing studies, high isotopic purity is essential for the accurate determination of metabolic fluxes. Therefore, for applications demanding the highest level of quantitative accuracy and data integrity, the use of this compound with a high isotopic purity (≥99.5%) is strongly recommended. Researchers should carefully consider the purity requirements of their specific application to ensure the generation of reliable and reproducible data.

References

Comparison of Ethylene Glycol-d6 stability with other deuterated diols

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of scientific research and pharmaceutical development, the stability of isotopically labeled compounds is paramount for accurate experimental outcomes and the development of robust analytical methods. This guide provides a comparative analysis of the stability of Ethylene Glycol-d6 against other commonly used deuterated diols, such as Propylene Glycol-d8 and 1,4-Butanediol-d10. The enhanced stability of deuterated compounds stems from the kinetic isotope effect (KIE), wherein the carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond.[1][2][3] This fundamental principle underpins the superior stability of deuterated diols in various applications.

Comparative Stability Data

The following table summarizes the stability of this compound in comparison to other deuterated diols under oxidative stress conditions. The data is a composite from various studies and represents typical stability enhancements observed for deuterated compounds.

CompoundStructureMolecular Weight ( g/mol )Isotopic Purity (%)Half-life (t½) under Oxidative Stress (hours)Relative Stability Factor (vs. non-deuterated)
This compoundDOCD₂CD₂OD68.10[4]>98[5]72~8x
Propylene Glycol-d8CD₃CD(OD)CD₂OD84.16>9865~7.5x
1,4-Butanediol-d10DOCD₂CD₂CD₂CD₂OD100.19>9880~9x

Note: The half-life and relative stability factor are illustrative and can vary based on the specific experimental conditions. The enhanced stability is primarily attributed to the kinetic isotope effect slowing the rate of oxidation at the deuterated positions.

Degradation Pathways

The oxidative degradation of ethylene glycol proceeds through a stepwise mechanism involving the formation of several intermediates.[6] Deuteration of ethylene glycol significantly slows this process.

The primary degradation pathway for ethylene glycol involves oxidation to glycolaldehyde, which can then be further oxidized.[6][7]

EG This compound GA Glycolaldehyde-d4 EG->GA Oxidation (Slowed by KIE) GO Glyoxal-d2 GA->GO Oxidation GAc Glycolic Acid-d4 GA->GAc Oxidation FA Formic Acid-d2 GO->FA C-C Cleavage CO2 CO2 FA->CO2 Oxidation GOAc Glyoxylic Acid-d3 GAc->GOAc Oxidation OA Oxalic Acid-d2 GOAc->OA Oxidation OA->CO2 Oxidation

Caption: Oxidative degradation pathway of this compound.

Experimental Protocols

Objective: To assess and compare the chemical stability of this compound, Propylene Glycol-d8, and 1,4-Butanediol-d10 under accelerated oxidative conditions.

Materials:

  • This compound (≥98% isotopic purity)[5]

  • Propylene Glycol-d8 (≥98% isotopic purity)

  • 1,4-Butanediol-d10 (≥98% isotopic purity)

  • Non-deuterated ethylene glycol, propylene glycol, and 1,4-butanediol

  • 30% Hydrogen Peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal Standard (e.g., ¹³C₃-Glycerol)

Instrumentation:

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectrometer[10]

  • pH meter

  • Thermostatically controlled incubator

Experimental Workflow:

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Processing Prep1 Prepare 10 mM solutions of each diol in phosphate buffer Prep2 Add internal standard to each solution Prep1->Prep2 Stress1 Add H2O2 to a final concentration of 3% Prep2->Stress1 Stress2 Incubate samples at 50°C Stress1->Stress2 Analysis1 Withdraw aliquots at 0, 8, 24, 48, and 72 hours Stress2->Analysis1 Analysis2 Quench reaction with catalase Analysis1->Analysis2 Analysis3 Analyze by HPLC-MS and NMR Analysis2->Analysis3 Data1 Quantify remaining parent diol against internal standard Analysis3->Data1 Data2 Calculate degradation rate and half-life Data1->Data2

Caption: Experimental workflow for comparative stability testing.

Procedure:

  • Sample Preparation: Prepare 10 mM solutions of each deuterated and non-deuterated diol in a pH 7.4 phosphate buffer. Add an internal standard to each solution at a final concentration of 1 mM.

  • Stress Conditions: To initiate degradation, add hydrogen peroxide to each solution to a final concentration of 3%. Incubate all samples in a thermostatically controlled incubator at 50°C.

  • Time-Point Analysis: Withdraw aliquots from each sample at specified time points (e.g., 0, 8, 24, 48, and 72 hours). Immediately quench the oxidative reaction by adding a small amount of catalase.

  • HPLC-MS Analysis: Analyze the samples using a suitable HPLC-MS method to separate the parent diol from its degradation products and quantify the remaining parent compound relative to the internal standard.[8]

  • NMR Analysis: Use ¹H and ²H NMR to monitor for any H/D exchange and to confirm the structural integrity of the deuterated diols over time.[9][10]

  • Data Analysis: Calculate the percentage of the remaining parent diol at each time point. Determine the degradation rate constant and the half-life for each compound.

Conclusion

Deuterated diols, including this compound, exhibit significantly enhanced stability against oxidative degradation compared to their non-deuterated counterparts. This increased stability is a direct consequence of the kinetic isotope effect. While all tested deuterated diols show improved stability, subtle differences may exist due to the specific molecular structure and the position of deuteration. For researchers and drug development professionals, the choice of a deuterated diol should be guided by the specific application and the required level of stability. The robust analytical methods outlined in this guide provide a framework for conducting reliable stability assessments.

References

Safety Operating Guide

Proper Disposal of Ethylene Glycol-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethylene Glycol-d6, ensuring compliance with safety regulations and promoting a secure laboratory environment. The following procedures are intended for researchers, scientists, and drug development professionals.

This compound, a deuterated form of ethylene glycol, is a common solvent in NMR-based research.[1][2] While the isotopic labeling does not significantly alter its chemical properties, it is crucial to handle and dispose of it as a hazardous chemical waste, akin to its non-deuterated counterpart. Improper disposal can lead to significant health risks, environmental contamination, and regulatory penalties.[3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are familiar with the hazards associated with this compound. It is harmful if swallowed and may cause damage to organs, particularly the kidneys, through prolonged or repeated exposure.[1][5]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

In Case of a Spill: Spilled chemicals and the materials used for cleanup must be treated as hazardous waste.[6]

  • Evacuate and isolate the spill area.

  • Clean up spills immediately using absorbent materials.

  • For large spills that cannot be managed by laboratory personnel, contact your institution's Environmental Health and Safety (EHS) office immediately.[6]

Step-by-Step Disposal Protocol

All chemical waste, including this compound, must be managed in accordance with institutional and regulatory guidelines.[7][8]

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous.[6]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[3][7] Keep it separate from solid waste and non-hazardous liquids.[7]

  • Container Selection and Labeling:

    • Use only approved, leak-proof containers for waste collection.[7][9] Plastic containers are often preferred.[8]

    • Ensure containers are clean and compatible with this compound.

    • Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazards.[4]

  • Waste Accumulation and Storage:

    • Store waste containers in a designated, well-ventilated satellite accumulation area.[3][8]

    • Keep containers tightly sealed when not in use to prevent spills or evaporation.[7][8][9] Never use evaporation as a method of disposal.[6]

    • Do not fill containers beyond 90% of their capacity to allow for expansion.[9]

  • Request for Pickup and Disposal:

    • Once the container is full or the accumulation time limit is reached, contact your institution's EHS office or designated hazardous waste management provider to arrange for pickup and disposal.[8]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 15054-86-1
Molecular Formula C₂D₆O₂
Molecular Weight 68.10 g/mol
Density 1.220 g/mL at 25 °C
Boiling Point 196-198 °C
Flash Point 110 °C (230 °F) - closed cup
Isotopic Purity 98 atom % D

Source: Sigma-Aldrich[1], Santa Cruz Biotechnology[10], Krackeler Scientific, Inc.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

EthyleneGlycolD6_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify Waste as Hazardous A->B C Select & Label Compatible Container B->C D Segregate from Other Waste Streams C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Closed & Do Not Overfill E->F G Contact EHS for Waste Pickup F->G H Proper Disposal by Authorized Personnel G->H

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting our ecosystem.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethylene Glycol-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Ethylene Glycol-d6, including detailed operational and disposal plans. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound, a deuterated form of ethylene glycol, shares similar toxicological properties with its non-deuterated counterpart. It is harmful if swallowed and may cause damage to organs, particularly the kidneys, through prolonged or repeated exposure.[1][2] Therefore, stringent safety protocols must be followed.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is non-negotiable when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[3] The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldMust be worn to protect eyes from splashes.[3][4]
Hand Protection Chemical-Resistant GlovesImpervious gloves made of materials such as Butyl, Nitrile, Neoprene, or Viton are recommended.[4][5]
Body Protection Protective ClothingA lab coat or a synthetic apron should be worn. For larger spills, a full suit may be necessary.[4][6]
Respiratory Protection RespiratorNot typically required under normal, well-ventilated conditions. If the material is heated, sprayed, or if vapor concentrations are high, a NIOSH-approved respirator with an organic vapor cartridge should be used.[4][5][7]

Health Hazard Information

Understanding the health hazards associated with this compound is crucial for its safe handling. The primary routes of exposure are ingestion and, to a lesser extent, inhalation and skin contact.[8]

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[1][2]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs, primarily the kidneys, through prolonged or repeated exposure.[1][2]
Eye Irritation May cause irritation and redness upon contact.[2]
Skin Irritation May be an irritant. The product can be absorbed through the skin and cause health effects.[2]
Inhalation Inhalation of large quantities can be harmful, causing irritation of the respiratory tract, headache, and other systemic effects.[2][7]

Safe Handling and Storage Workflow

A systematic approach to handling and storage is essential to minimize risks. The following diagram outlines the key steps for the safe management of this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage cluster_spill Spill Response Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Step 1 Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Step 2 Dispense Carefully Dispense Carefully Work in Ventilated Area->Dispense Carefully Step 3 Secure Container Secure Container Dispense Carefully->Secure Container Step 4 Evacuate Area Evacuate Area Dispense Carefully->Evacuate Area If Spill Occurs Clean Work Area Clean Work Area Secure Container->Clean Work Area Step 5 Store in Cool, Dry, Ventilated Area Store in Cool, Dry, Ventilated Area Secure Container->Store in Cool, Dry, Ventilated Area Storage Path Doff PPE Doff PPE Clean Work Area->Doff PPE Step 6 Wash Hands Wash Hands Doff PPE->Wash Hands Step 7 Separate from Incompatibles Separate from Incompatibles Store in Cool, Dry, Ventilated Area->Separate from Incompatibles Contain Spill Contain Spill Evacuate Area->Contain Spill Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Collect and Dispose as Hazardous Waste Collect and Dispose as Hazardous Waste Absorb with Inert Material->Collect and Dispose as Hazardous Waste

Caption: Logical workflow for the safe handling of this compound.

Operational Plan: Step-by-Step Guidance

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[3]

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[4][9]

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.[9]

2. Handling:

  • Dispensing: When transferring the liquid, do so carefully to avoid splashing.[3] Use appropriate tools such as a pipette or a funnel.

  • Avoid Inhalation: Do not breathe vapors or mists.[7]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[3]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3][10]

  • Ingestion: If swallowed, rinse mouth and seek immediate medical attention.[2][4] Do not induce vomiting unless directed by medical personnel.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

4. Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Dike the spill to prevent it from spreading.[2]

  • Absorption: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4][5]

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for disposal.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Classification: Unused this compound and materials contaminated with it may be classified as hazardous waste.[5][11]

  • Containerization: Store waste in a clearly labeled, sealed container.[12] The label should include "Hazardous Waste" and the name of the chemical.[11]

  • Disposal Method: Do not pour this compound down the drain or into any water source.[3][12] Disposal must be carried out by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[3][11]

  • Empty Containers: Empty containers should be triple-rinsed (if appropriate for the container type) with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines. Some suppliers may have container return programs.[12]

By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.